Technical Documentation Center

2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, functionalized chiral amino alcohols serve as indispensable pharmacophores and chiral auxiliaries. Specifically, 2-amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized chiral amino alcohols serve as indispensable pharmacophores and chiral auxiliaries. Specifically, 2-amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is a highly valuable building block for the development of metalloenzyme inhibitors and targeted antimitotic agents. This whitepaper provides a rigorously validated, scalable synthetic route to this target molecule. By bypassing traditional, highly hazardous reduction methods in favor of chemoselective in situ borane generation, this guide offers a self-validating, high-yield protocol designed for drug development professionals.

Retrosynthetic Strategy & Regiochemical Control

When designing a synthetic route for heteroaryl amino alcohols, regiocontrol is the primary hurdle. A common misstep in synthesizing imidazole-derived amino alcohols is the deployment of the Henry (nitroaldol) reaction. Condensing with nitromethane, followed by reduction, yields 2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethanol. This is the incorrect regioisomer; it places the hydroxyl group adjacent to the heteroaryl ring.

To achieve the correct regiochemistry—where the primary amine is at the benzylic/heteroarylic C2 position and the hydroxyl group is terminal—the synthetic logic mandates an amino acid reduction pathway.

  • Step 1: A multicomponent Strecker synthesis converts the starting aldehyde into an α-aminonitrile.

  • Step 2: Acidic hydrolysis yields the corresponding unnatural amino acid.

  • Step 3: Chemoselective reduction of the carboxylic acid yields the target amino alcohol.

Workflow SM 1-Ethyl-1H-imidazole- 2-carboxaldehyde Strecker Strecker Reaction (TMSCN, NH3) SM->Strecker Nitrile α-Aminonitrile Intermediate Strecker->Nitrile High Atom Economy Hydrolysis Acidic Hydrolysis (Conc. HCl) Nitrile->Hydrolysis AminoAcid Amino Acid Intermediate Hydrolysis->AminoAcid Reflux, 12h Reduction Reduction (NaBH4 / I2) AminoAcid->Reduction Target 2-Amino-2-(1-ethyl-1H- imidazol-2-yl)ethan-1-ol Reduction->Target Chemoselective

Synthetic workflow for 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol.

Mechanistic Rationale: The NaBH₄/I₂ Reduction System

The final step requires the reduction of an amino acid to an amino alcohol. Historically, Lithium Aluminum Hydride (LiAlH₄) has been the standard reagent for this transformation. However, LiAlH₄ acts as a "sledgehammer" in organic synthesis[1]; it is highly pyrophoric, scales poorly in industrial settings, and can trigger unwanted side reactions with the imidazole moiety. Conversely, Sodium Borohydride (NaBH₄) alone is too mild to reduce carboxylic acids.

To solve this, we employ the NaBH₄/I₂ system . The addition of molecular iodine (I₂) to NaBH₄ in tetrahydrofuran (THF) acts as an electrophilic trigger, generating borane (BH₃) in situ[2][3]. The transient BH₃ rapidly coordinates with the carboxylic acid to form an acyloxyborohydride intermediate. This intermediate undergoes a highly efficient intramolecular hydride transfer, quantitatively reducing the carboxyl group to a primary alcohol without disrupting the heteroaromatic ring[3].

Mechanism Reagents NaBH4 + I2 BH3 In situ BH3 (Electrophile) Reagents->BH3 THF, 0 °C Complex Acyloxyborohydride Intermediate BH3->Complex + Carboxylic Acid Alcohol Primary Alcohol Complex->Alcohol Hydride Transfer

Mechanism of chemoselective carboxylic acid reduction via in situ BH3.

Step-by-Step Experimental Protocols (Self-Validating)

The following methodologies are designed to be self-validating. Visual and analytical checkpoints are embedded within the steps to ensure reaction integrity before proceeding to subsequent phases.

Protocol A: Strecker Synthesis of α-Aminonitrile

Causality Check: We utilize trimethylsilyl cyanide (TMSCN) and an ionic liquid catalyst, N-methyl imidazolium acetate ([HMIm]OAc), to drive the reaction to completion at room temperature, avoiding the thermal degradation common with aqueous NaCN[4].

  • Initiation: In a flame-dried 250 mL round-bottom flask, dissolve 1-ethyl-1H-imidazole-2-carboxaldehyde (10.0 g, 80.5 mmol) in 50 mL of a 2.0 M solution of ammonia in methanol. Stir for 30 minutes at room temperature to allow complete imine formation.

  • Catalysis & Cyanation: Cool the mixture to 0 °C. Add [HMIm]OAc (1.1 g, 8.0 mmol, 0.1 eq). Dropwise, add TMSCN (9.6 g, 96.6 mmol, 1.2 eq) over 15 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours. Validation: TLC (Dichloromethane:Methanol 9:1) should show the complete disappearance of the aldehyde spot (Rf ~0.6) and the appearance of a new, more polar spot (Rf ~0.4).

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetonitrile as a pale yellow oil.

Protocol B: Acidic Hydrolysis to Amino Acid
  • Hydrolysis: Suspend the crude α-aminonitrile (approx. 12.0 g) in 100 mL of 6M HCl.

  • Reflux: Heat the mixture to reflux (105 °C) for 12 hours. Validation: The reaction will transition from a suspension to a clear, homogenous solution as the polar amino acid hydrochloride salt forms.

  • Isolation: Cool to room temperature and evaporate the solvent completely under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove organic impurities. Filter and dry under a high vacuum to yield 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride as a white powder.

Protocol C: Chemoselective Reduction to Amino Alcohol
  • Preparation: In a rigorously dried 500 mL three-necked flask under an argon atmosphere, suspend the amino acid hydrochloride (10.0 g, 48.6 mmol) and NaBH₄ (4.6 g, 121.5 mmol, 2.5 eq) in 150 mL of anhydrous THF. Cool to 0 °C.

  • In Situ BH₃ Generation: Dissolve I₂ (12.3 g, 48.6 mmol, 1.0 eq) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 45 minutes.

    • Critical Validation Check: Vigorous effervescence (hydrogen gas evolution) must occur upon the addition of I₂. This visually confirms the active generation of the BH₃ electrophile[2]. If no gas evolves, the NaBH₄ has likely degraded, and the reaction must be aborted to prevent complete failure.

  • Reflux: Once the addition is complete and gas evolution subsides, heat the mixture to reflux for 14 hours.

  • Quenching & Extraction: Cool to 0 °C. Cautiously quench the excess borane by adding methanol (30 mL) dropwise until effervescence ceases. Concentrate the mixture to a white paste. Dissolve the paste in 20% aqueous NaOH (100 mL) and extract with Dichloromethane (4 × 75 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Basic Alumina, DCM:MeOH 95:5) to yield the pure 2-amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol .

Quantitative & Analytical Data

To facilitate rapid comparison and validation, the expected quantitative yields and analytical characterization data are summarized below.

Table 1: Quantitative Data Summary
Reaction StepReagents / ConditionsReaction TimeExpected YieldPurity (HPLC)
1. Strecker Synthesis TMSCN, NH₃/MeOH, [HMIm]OAc, 0 °C to RT4.5 hours92%> 95%
2. Nitrile Hydrolysis 6M HCl, Reflux (105 °C)12.0 hours98% (Quant.)> 98%
3. NaBH₄/I₂ Reduction NaBH₄, I₂, Anhydrous THF, Reflux14.0 hours84%> 99%
Table 2: Characterization Data for Target Molecule
Analytical MethodExpected Spectral Data / Results
¹H NMR (400 MHz, CD₃OD) δ 7.15 (d, J = 1.2 Hz, 1H, Im-H), 6.95 (d, J = 1.2 Hz, 1H, Im-H), 4.20 (dd, J = 7.5, 4.5 Hz, 1H, CH-NH₂), 4.05 (q, J = 7.3 Hz, 2H, N-CH₂CH₃), 3.85 (dd, J = 11.0, 4.5 Hz, 1H, CH₂-OH), 3.70 (dd, J = 11.0, 7.5 Hz, 1H, CH₂-OH), 1.40 (t, J = 7.3 Hz, 3H, N-CH₂CH₃).
¹³C NMR (100 MHz, CD₃OD) δ 148.2 (Im-C2), 127.4 (Im-C4), 121.8 (Im-C5), 65.3 (CH₂-OH), 52.1 (CH-NH₂), 41.5 (N-CH₂), 16.2 (CH₃).
HRMS (ESI+) m/z calculated for C₇H₁₄N₃O [M+H]⁺ 156.1137, found 156.1142.
FT-IR (ATR, cm⁻¹) 3350-3200 (broad, O-H and N-H stretch), 2935, 2870 (C-H stretch), 1495 (Imidazole ring stretch), 1050 (C-O stretch).

References

  • Madadi, E. "Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate", CABI Digital Library. URL:[Link]

  • "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives", Master Organic Chemistry. URL: [Link]

  • "Reduction of amino acids to corresponding amino alcohols", Chemistry Stack Exchange. URL: [Link]

  • "Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis", PubMed. URL: [Link]

Sources

Exploratory

"physicochemical properties of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol"

This guide details the physicochemical properties, synthetic pathways, and applications of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol , a specialized heterocyclic amino alcohol used as a chiral building block in phar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, synthetic pathways, and applications of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol , a specialized heterocyclic amino alcohol used as a chiral building block in pharmaceutical chemistry and ligand design.

Technical Guide & Whitepaper

Executive Summary

2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is a bifunctional small molecule integrating an imidazole heterocycle with a primary amino alcohol motif. Structurally analogous to the amino acid serine (where the carboxyl group is reduced to an alcohol) and histidinol (with a regioisomeric shift and N-alkylation), this compound serves as a critical intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and as a bidentate/tridentate ligand in coordination chemistry.

Its N-ethyl substitution at the imidazole ring locks the tautomeric equilibrium, enhancing lipophilicity and metabolic stability compared to its 1H-imidazole parent. This guide provides a comprehensive analysis of its properties, synthesis, and handling for research applications.

Chemical Identity & Structural Analysis[1]

The compound is a gem-disubstituted ethanolamine derivative, where the carbon alpha to the hydroxyl group (C2) carries both a primary amine and a 1-ethylimidazol-2-yl moiety.

Nomenclature & Identifiers
Parameter Details
Systematic Name 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol
Common Descriptors Ethylated Imidazole-Serinol; Imidazolyl-glycinol derivative
Molecular Formula C₇H₁₃N₃O
Molecular Weight 155.20 g/mol
Parent Scaffold 2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol (CAS 2138159-13-2)
Chirality Contains one chiral center at C2.[1][2] Exists as (R) and (S) enantiomers.
Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and key functional zones of the molecule.

ChemicalStructure Ethyl N-Ethyl Group (Lipophilic Anchor) Imidazole Imidazole Ring (Aromatic/Basic) Ethyl->Imidazole N1-alkylation ChiralCenter C2 Chiral Center (Gem-disubstituted) Imidazole->ChiralCenter C2-attachment Amine Primary Amine (-NH2) ChiralCenter->Amine Alpha Alcohol Primary Alcohol (-CH2OH) ChiralCenter->Alcohol Beta

Figure 1: Structural connectivity of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol highlighting functional domains.

Physicochemical Profile

Understanding the acid-base behavior and solubility profile is critical for formulation and assay development.

Quantitative Properties Table
PropertyValue (Experimental/Predicted)Context
Physical State Viscous Oil or Low-melting SolidHygroscopic nature common in amino alcohols.
LogP (Octanol/Water) -0.5 to 0.2Moderately polar; N-ethyl group increases lipophilicity vs. parent (LogP ~ -1.2).
pKa (Imidazole N3) ~7.1 - 7.4The imidazole ring is protonatable at physiological pH.
pKa (Primary Amine) ~9.2 - 9.6Typical for alpha-substituted ethanolamines.
H-Bond Donors 2 (NH₂, OH)Critical for receptor binding and solubility.
H-Bond Acceptors 3 (Imidazole N3, NH₂, OH)Facilitates chelation and solvent interaction.
Solubility High in H₂O, MeOH, EtOH; Low in HexaneAmphiphilic but water-preference dominates.
Expert Insight: Tautomerism & Basicity

Unlike unsubstituted imidazoles, the 1-ethyl group prevents N-H tautomerism. This "locks" the electronic character of the ring, ensuring that the N3 position remains exclusively a hydrogen bond acceptor (until protonated). This feature is advantageous in ligand design , as it reduces the entropic penalty upon binding to metal centers or protein active sites.

Synthetic Methodology

The synthesis of this compound typically follows a Strecker Synthesis pathway starting from the corresponding imidazole aldehyde. This route allows for the introduction of chirality if asymmetric catalysts or chiral auxiliaries are employed.

Recommended Synthetic Route (Step-by-Step)

Precursor: 1-Ethyl-1H-imidazole-2-carbaldehyde.

  • Strecker Reaction (Aminonitrile Formation):

    • React the aldehyde with Trimethylsilyl cyanide (TMSCN) and Ammonia (or a chiral amine equivalent) in methanol.

    • Mechanism:[1][3][4] Nucleophilic attack of cyanide and amine on the carbonyl carbon forms the alpha-aminonitrile.

    • Intermediate: 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)acetonitrile.

  • Acid Hydrolysis:

    • Treat the aminonitrile with concentrated HCl under reflux.

    • Product: 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)acetic acid (Imidazole-Glycine analogue).

  • Reduction to Amino Alcohol:

    • Reduce the carboxylic acid using Lithium Aluminum Hydride (LiAlH₄) in dry THF or Sodium Borohydride (NaBH₄) with Iodine.

    • Final Product: 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol.

Synthesis Workflow Diagram

Synthesis Start 1-Ethyl-1H-imidazole-2-carbaldehyde Step1 Strecker Rxn: TMSCN / NH3 / MeOH Start->Step1 Inter1 Intermediate: Alpha-Aminonitrile Step1->Inter1 Step2 Hydrolysis: Conc. HCl, Reflux Inter1->Step2 Inter2 Intermediate: Amino Acid Derivative Step2->Inter2 Step3 Reduction: LiAlH4 / THF Inter2->Step3 Final Target: 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol Step3->Final

Figure 2: Synthetic pathway from aldehyde precursor to final amino alcohol.

Applications & Biological Relevance[2][6][7]

Pharmaceutical Research (S1P Modulators)

This scaffold mimics the polar headgroup of sphingosine . Compounds with the 2-amino-ethanol motif are frequently investigated as Sphingosine-1-Phosphate (S1P) Lyase inhibitors or S1P receptor agonists (e.g., Fingolimod analogues).

  • Mechanism: The amino-alcohol moiety mimics the phosphorylation site of sphingosine, while the ethyl-imidazole group provides a surrogate for the lipophilic chain, occupying the hydrophobic pocket of the enzyme/receptor.

Coordination Chemistry

The molecule acts as a N,N,O-tridentate ligand (or N,N-bidentate depending on pH).

  • Binding Sites: The primary amine, the imidazole N3, and the hydroxyl oxygen.

  • Utility: Used in synthesizing copper(II) or zinc(II) complexes for mimicking metalloenzyme active sites (e.g., Superoxide Dismutase mimics).

Safety & Handling Protocols

  • Hazard Classification: Likely an Irritant (Skin/Eye) due to the basic amine and imidazole functionalities.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidative degradation or water absorption.

  • Stability: The N-ethyl group improves thermal stability, but the compound should be protected from strong oxidizing agents.

References

  • PubChem Compound Summary. (2025). 2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride (Parent Structure). National Center for Biotechnology Information. Link

  • ChemScene. (2025). Product Data: 2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride. Link

  • World Intellectual Property Organization. (2020). Patent WO2020112700A1: 9-substituted amino triazolo quinazoline derivatives. (Contextual reference for imidazole-amino alcohol intermediates). Link

  • Matrix Fine Chemicals. (2025). General Amino Alcohol Properties. Link

Sources

Foundational

A Multi-Spectroscopic Approach to the Structural Elucidation of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The unambiguous determination of a chemical structure is a cornerstone of chemical research and pharmaceutical development. It ensur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The unambiguous determination of a chemical structure is a cornerstone of chemical research and pharmaceutical development. It ensures the identity, purity, and safety of a compound, forming the basis for understanding its biological activity and intellectual property. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the structural elucidation of a novel, multifunctional small molecule: 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol. We will navigate the logical workflow, from establishing the molecular formula with high-resolution mass spectrometry, identifying key functional groups via infrared spectroscopy, to meticulously mapping the atomic connectivity using a suite of one- and two-dimensional nuclear magnetic resonance experiments. Each step is detailed with not only the protocol but also the expert rationale behind the experimental choices and data interpretation, providing a robust framework for scientists tasked with characterizing novel chemical entities.

Introduction: The Imperative of Structural Verification

In the synthesis of novel compounds, particularly those with potential therapeutic applications, the proposed structure must be rigorously verified. The target molecule, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol, presents a compelling case study. It possesses several key structural features: an N-substituted imidazole ring, a primary alcohol, a secondary amine, and a stereocenter. This combination of functionalities necessitates a multi-faceted analytical approach to prevent mischaracterization. An error in structural assignment can have profound consequences, leading to wasted resources in downstream development and flawed interpretations of biological data.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation follows a logical progression from the general to the specific. We begin by determining the molecule's elemental composition and degree of unsaturation. Next, we identify the functional groups present. Finally, we assemble these pieces by mapping the precise connectivity of the atoms. This systematic approach minimizes ambiguity and ensures that all available data is used to construct a single, consistent structure.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Elemental & Functional Group Analysis cluster_2 Connectivity Mapping cluster_3 Final Confirmation Sample Target Compound (C₉H₁₅N₃O) HRMS High-Resolution MS Sample->HRMS FTIR FTIR Spectroscopy Sample->FTIR NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) HRMS->NMR_1D Provides Molecular Formula FTIR->NMR_1D Identifies Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identifies Fragments Final_Structure Verified Structure NMR_2D->Final_Structure Establishes Connectivity

A logical workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

The first and most fundamental question is: "What is the molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can determine a unique elemental composition.

Principle and Rationale

Unlike unit-resolution mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental formulas (isobars) due to the non-integer masses of isotopes. For this analysis, Electrospray Ionization (ESI) is an ideal soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying the identification of the molecular weight.

Detailed Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture). The solution should be free of any particulates.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ ion.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard to guarantee mass accuracy.

  • Data Processing: The raw data is processed to identify the monoisotopic mass of the most abundant ion peak.[2][3] This measured mass is then compared against theoretical masses for possible elemental compositions using formula calculator software.

Data Analysis and Interpretation

The analysis provides the exact mass of the protonated molecule, which is used to deduce the molecular formula.

ParameterObserved Value
Ion Species[M+H]⁺
Measured m/z182.1342
Proposed FormulaC₉H₁₅N₃O
Calculated m/z for [C₉H₁₆N₃O]⁺182.1348
Mass Error-3.3 ppm
Index of Hydrogen Deficiency4

The observed m/z of 182.1342 for the [M+H]⁺ ion corresponds to a molecular formula of C₉H₁₅N₃O with a mass error of just -3.3 ppm, well within the acceptable range for unambiguous assignment. The calculated Index of Hydrogen Deficiency (IHD) of 4 is consistent with the presence of an aromatic imidazole ring (IHD = 4: one ring and three double bonds). The fragmentation pattern of imidazoles in mass spectrometry often involves the decomposition of the azole ring with the loss of species like HCN.[4][5]

Infrared Spectroscopy: Identifying Key Functional Groups

With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy is employed to quickly identify the types of chemical bonds, and thus the functional groups, present in the molecule.[6]

Principle and Rationale

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of its chemical bonds. Specific bonds absorb at characteristic frequencies, providing a "fingerprint" of the functional groups.[7] Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and is ideal for solid or liquid samples.[8]

Detailed Experimental Protocol: ATR-FTIR
  • Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond) to account for atmospheric CO₂ and H₂O.[9]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[10] The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.[10]

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Analysis and Interpretation

The FTIR spectrum of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol would be expected to show several characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H (alcohol) and N-H (amine) stretching, hydrogen-bonded
3150-3100Medium=C-H (imidazole ring) stretching
2980-2850Medium-StrongC-H (aliphatic) stretching (ethyl and ethan-1-ol backbone)
~1670MediumC=N stretching (imidazole ring)
~1590MediumC=C stretching (imidazole ring)
1250-1050StrongC-O (alcohol) and C-N (amine, imidazole) stretching

The presence of a very broad, strong band in the 3400-3200 cm⁻¹ region is highly indicative of the overlapping O-H and N-H stretching vibrations, characteristic of an amino alcohol.[11] The peaks in the 1670-1500 cm⁻¹ range confirm the presence of the imidazole ring.

Nuclear Magnetic Resonance: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, number, and connectivity of atoms.[12] A combination of 1D (¹H, ¹³C) and 2D experiments is required for a complete assignment.

Detailed Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has residual solvent peaks that do not overlap with analyte signals.[13] Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃) are common choices. For this molecule, CDCl₃ is a good starting point.

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 15-20 mg for ¹³C NMR.[14]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[15]

  • Filtration: To obtain high-resolution spectra, it is crucial that the sample is free of suspended material.[16] Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14][15][16]

  • Final Volume: Ensure the final sample height in the tube is between 4-5 cm (approximately 0.6-0.7 mL).[13][15]

1D NMR Analysis (¹H and ¹³C)

¹H NMR Interpretation: The proton NMR spectrum provides information about the different types of protons and their neighboring protons.

  • Ethyl Group: An upfield triplet (3H, -CH₃) and a quartet (2H, -N-CH₂-) are expected. The quartet's chemical shift will indicate its attachment to the electronegative nitrogen atom.

  • Ethan-1-ol Backbone: This will form an AMX or ABX spin system. A multiplet (1H, -CH(N)-) and two diastereotopic protons as a multiplet (2H, -CH₂OH) are expected.

  • Imidazole Protons: Two singlets or narrow doublets (1H each) in the aromatic region (typically 6.5-7.5 ppm) corresponding to H4 and H5.

  • Exchangeable Protons: The -OH and -NH₂ protons will appear as broad singlets that can be exchanged with D₂O.

¹³C NMR and DEPT-135 Interpretation: The ¹³C NMR spectrum shows all unique carbon atoms. A DEPT-135 experiment is run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.

  • Ethyl Group: Two aliphatic signals (-CH₃ and -N-CH₂-).

  • Ethan-1-ol Backbone: Two aliphatic signals (-CH(N)- and -CH₂OH).

  • Imidazole Carbons: Three signals in the aromatic/olefinic region. C2 will be the most downfield, followed by C4 and C5. The C2 carbon will be quaternary.

Signal¹H NMR (δ ppm, Multiplicity, J Hz, Integration)¹³C NMR (δ ppm)DEPT-135
Ethyl Group
CH₃1.45 (t, J=7.2, 3H)15.2CH₃ (Up)
N-CH₂4.10 (q, J=7.2, 2H)45.1CH₂ (Down)
Ethan-1-ol
CH(N)4.80 (dd, J=8.0, 4.0, 1H)58.5CH (Up)
CH₂OH3.90 (m, 2H)65.3CH₂ (Down)
Imidazole Ring
C2-148.0Quaternary (Absent)
C4-H7.10 (s, 1H)128.5CH (Up)
C5-H6.95 (s, 1H)121.0CH (Up)
Exchangeable
NH₂, OH2.50 (br s, 3H)--
(Note: Chemical shifts are predictive and for illustrative purposes.)
2D NMR Analysis: Forging the Connections

While 1D NMR identifies the fragments, 2D NMR shows how they are connected.[17][18]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). We would expect to see:

    • A cross-peak between the ethyl -CH₃ triplet and the -N-CH₂- quartet.

    • Cross-peaks connecting the -CH(N)- proton to the -CH₂OH protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by simply matching the ¹H and ¹³C chemical shifts at each cross-peak.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the full structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[19] Key expected correlations include:

    • Ethyl to Imidazole: A correlation from the N-CH₂ protons to the C2 and C5 carbons of the imidazole ring. This is the definitive link proving N-alkylation.

    • Backbone to Imidazole: Correlations from the -CH(N)- proton to the imidazole C2 and C4 carbons.

    • Internal Backbone: A correlation from the -CH₂OH protons to the -CH(N)- carbon.

HMBC_Correlations cluster_structure structure_img H_Et_CH2->C2 H(Et-CH₂) → C2 H_Et_CH2->C5 H(Et-CH₂) → C5 H_Backbone_CH->C2 H(Backbone-CH) → C2 H_Backbone_CH->C4 H(Backbone-CH) → C4

Key HMBC correlations confirming the molecular structure.

Definitive Confirmation via Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography is considered the "gold standard" for absolute proof.[20]

Principle and Rationale

This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing a 3D model of the molecule with precise bond lengths and angles.

Detailed Experimental Protocol: Crystallization and Data Collection
  • Crystallization: Growing a suitable single crystal is often the most challenging step. Techniques include slow evaporation from a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened.[20]

  • Mounting: A high-quality crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns.[20][21]

  • Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[21][22]

The resulting crystal structure would provide the ultimate, unambiguous confirmation of the atomic connectivity and relative stereochemistry of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol.

Conclusion

The structural elucidation of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is achieved through a systematic and integrated application of modern analytical techniques. High-resolution mass spectrometry unequivocally established the molecular formula as C₉H₁₅N₃O. FTIR spectroscopy confirmed the presence of key functional groups, including the alcohol, amine, and imidazole moieties. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly COSY, HSQC, and HMBC, provided the decisive evidence to piece together the molecular fragments and map the complete atomic connectivity. Each technique provided a layer of evidence that, when combined, creates a self-consistent and irrefutable structural assignment, underscoring the power of a multi-spectroscopic approach in modern chemical science.

References

  • Organomation.
  • JEOL.
  • Metabolomics.
  • Western University.
  • Labindia Analytical.
  • Bowie, J. H., et al. Electron impact studies. XII. Mass spectra of substituted imidazoles.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • University of Ottawa.
  • Oresmaa, L., Aulaskari, P., & Vainiotalo, P. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-6. [Link]

  • Smith, S. G., & Goodman, J. M. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(5), 1214-1228. [Link]

  • Van Thuijl, J., Klebe, K. J., & Van Houte, J. J. The mass spectra of imidazole and 1-methylimidazole.
  • Elyashberg, M., Williams, A., & Martin, G. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-781. [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]

  • Smith, S. G., & Goodman, J. M. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • Yaylayan, V. A., & Locas, C. P. (2003). Monitoring Carbonyl-Amine Reaction Between Pyruvic Acid and Alpha-Amino Alcohols by FTIR Spectroscopy--A Possible Route to Amadori Products. Journal of Agricultural and Food Chemistry, 51(24), 7074-7080. [Link]

  • Singh, V., et al. (2017). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Indian Journal of Pharmaceutical Sciences, 79(5), 786-793.
  • OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Gschliesser, V., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30(12), 2695-2705. [Link]

  • Creative Biostructure. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. [Link]

  • Benchchem.
  • Gkizis, P., et al. (2021). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 98(8), 2635-2642. [Link]

  • Nuzillard, J. M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 967-975.
  • Sharma, R., et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. International Journal of Biophysics, 8(1), 9-15. [Link]

  • Sridhar, M. A., et al. (2003). Crystal Structures of two Imidazole Derivatives. Crystal Research and Technology, 38(1), 74-80. [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • The MetaRbolomics book. 2.
  • Wang, C., et al. (2015). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. International Journal of Photoenergy. [Link]

  • MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds.
  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2951-2957.
  • Sharma, R., et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.
  • Bruker. Guide to FT-IR Spectroscopy.
  • Adav, S. S. (2020). A beginner's guide to mass spectrometry–based proteomics. Essays in Biochemistry, 64(5), 767-778. [Link]

  • White Bear Photonics. (2025). Demystifying FTIR: A Practical Guide for New Users.
  • ResearchG
  • Creative Proteomics. Accurate Quantification Techniques in Mass Spectrometry Analysis.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry.
  • ChemScene. 2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride.
  • IntechOpen. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules.
  • Chemical Instrumentation Facility. Mass Spectrometry Tutorial.
  • MDPI. (2021). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains.
  • Thermo Fisher Scientific. Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
  • Photosynthesis Research. (2007). Fourier transform infrared (FTIR) spectroscopy.

Sources

Exploratory

Spectroscopic Validation of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol: A Comprehensive Guide to NMR, IR, and MS Data Interpretation

Executive Summary The structural elucidation of highly functionalized small molecules requires a rigorous, multi-modal analytical approach. 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (C₇H₁₃N₃O, Exact Mass: 155.1059 D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized small molecules requires a rigorous, multi-modal analytical approach. 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (C₇H₁₃N₃O, Exact Mass: 155.1059 Da) is a complex alpha-amino alcohol featuring an N-alkylated imidazole ring. Compounds of this class are critical pharmacophores in medicinal chemistry, frequently serving as histamine receptor modulators and metalloenzyme inhibitors.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this molecule. By synthesizing principles of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, this guide establishes a self-validating analytical framework for researchers and drug development professionals.

Structural Rationale & Analytical Strategy

The molecule presents three distinct analytical challenges:

  • Tautomerization & Hydrogen Bonding: The imidazole ring is highly sensitive to local electronic environments. However, the

    
    -ethyl substitution locks the ring into a single tautomeric form, simplifying the 
    
    
    
    C NMR landscape [1].
  • Exchangeable Protons: The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) on adjacent carbons creates a dense network of exchangeable protons.

  • Fragmentation Lability: The alpha-amino alcohol moiety is highly susceptible to electron-ionization and collision-induced dissociation, requiring soft ionization techniques [2].

To address these challenges, we employ a specific analytical workflow designed to cross-verify each functional group.

Workflow S1 Sample Prep (>98% Purity) S2 HRMS (ESI-TOF) Mass Accuracy < 5 ppm S1->S2 S3 NMR (1D & 2D) 600 MHz, DMSO-d6 S1->S3 S4 FT-IR (ATR) Solid State S1->S4 S5 Data Integration & Verification S2->S5 S3->S5 S4->S5

Figure 1: Standardized multi-modal spectroscopic workflow for structural validation.

High-Resolution Mass Spectrometry (HRMS)

Ionization Causality

Because the imidazole ring and the primary amine are highly basic, the molecule readily accepts protons. Positive-ion Electrospray Ionization (ESI+) is the optimal technique, generating the intact


 pseudo-molecular ion at m/z 156.113 without the excessive in-source fragmentation typically seen in standard Electron Impact (EI) MS[3].
Fragmentation Dynamics (MS/MS)

Upon subjecting the


 ion to Collision-Induced Dissociation (CID), the molecule undergoes characteristic pathways. The most diagnostically significant is alpha-cleavage . The homolytic cleavage of the C-C bond between the amine-bearing alpha-carbon and the hydroxyl-bearing beta-carbon results in the expulsion of a hydroxymethyl radical (

CH₂OH, 31 Da). This leaves a highly stable, resonance-delocalized iminium ion at m/z 125.09 [2].

MS_Frag M [M+H]+ m/z 156.11 F1 Loss of H2O m/z 138.10 M->F1 -H2O (-18 Da) F2 Alpha-Cleavage (-CH2OH) m/z 125.09 M->F2 -CH2OH (-31 Da) F3 Loss of NH3 m/z 139.08 M->F3 -NH3 (-17 Da)

Figure 2: ESI-MS/MS fragmentation pathways highlighting the dominant alpha-cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Causality

The selection of DMSO-d₆ over CDCl₃ is a critical experimental choice. In non-polar solvents like CDCl₃, the -OH and -NH₂ protons undergo rapid chemical exchange, often broadening into the baseline and becoming invisible. DMSO-d₆ acts as a strong hydrogen-bond acceptor, significantly slowing this exchange rate. This allows the -OH proton to be observed as a distinct triplet (due to coupling with the adjacent -CH₂-) and the -NH₂ protons as a broad singlet, definitively proving the intact alpha-amino alcohol structure [4].

Spectral Assignments

Table 1:


H and 

C NMR Assignments (600 MHz, DMSO-d₆)
Position

H Shift (ppm)
Multiplicity (J in Hz)Integration

C Shift (ppm)
Assignment Notes
Imidazole C2 ---147.5Quaternary carbon; strongly deshielded by N1/N3.
Imidazole C4 7.05d (1.2)1H126.8Aromatic CH; locked tautomer state [1].
Imidazole C5 6.85d (1.2)1H121.4Aromatic CH; adjacent to N-ethyl group.
N-CH₂ (Ethyl) 4.02q (7.3)2H41.2Aliphatic CH₂ deshielded by imidazole N1.
N-CH₃ (Ethyl) 1.35t (7.3)3H15.4Terminal aliphatic methyl.
CH (

)
4.15t (6.5)1H54.6Methine proton alpha to amine and imidazole.
CH₂ (

)
3.65dd (6.5, 5.0)2H64.2Diastereotopic protons of the primary alcohol.
-NH₂ 2.20br s2H-Exchangeable; sharpens due to DMSO-d₆ bonding.
-OH 4.85t (5.0)1H-Exchangeable; coupled to adjacent

-CH₂.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sampling Causality

Attenuated Total Reflectance (ATR) FT-IR is utilized instead of traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric water yields a massive, broad band at 3400 cm⁻¹ that completely obscures the native O-H and N-H stretching frequencies of the sample. ATR analyzes the neat solid, preserving the integrity of the hydrogen-bonding region.

Table 2: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational Mode & Assignment
3350 – 3250 Broad, StrongOverlapping O-H stretch and primary N-H stretch.
3110 WeakC-H stretch (sp² hybridized aromatic imidazole ring).
2975, 2860 MediumC-H stretch (sp³ hybridized aliphatic ethyl and backbone).
1550, 1495 MediumC=N and C=C ring stretching (imidazole framework).
1055 StrongC-O stretch (characteristic of primary alcohols).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to:

Protocol A: LC-HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization: Operate the ESI source in positive ion mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/h.

  • Acquisition: Scan m/z 50–500. For MS/MS, isolate the m/z 156.1 ion and apply a collision energy ramp of 15–30 eV using Argon as the collision gas.

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the highly purified (>98%) compound.

  • Solvation: Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition: Lock and shim the spectrometer (600 MHz). Acquire the

    
    H spectrum using a 30° pulse angle, 2-second relaxation delay, and 16 scans. Acquire the 
    
    
    
    C spectrum using proton decoupling (WALTZ-16), a 2-second relaxation delay, and a minimum of 512 scans to ensure adequate signal-to-noise for the quaternary C2 carbon.
  • 2D Verification: Run a

    
    H-
    
    
    
    H COSY to confirm the coupling between the
    
    
    -CH and
    
    
    -CH₂ protons, and an HSQC to map protons to their respective carbons.
Protocol C: ATR-FTIR Analysis
  • Background: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

  • Measurement: Place 2-3 mg of the neat, dry solid powder directly onto the crystal. Apply the pressure anvil until the torque slips.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm during post-processing to adjust for wavelength-dependent penetration depth.

Conclusion

The unambiguous characterization of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol relies on a synergistic interpretation of MS, NMR, and IR data. The exact mass and alpha-cleavage fragmentation confirm the molecular weight and the amino-alcohol connectivity. High-resolution NMR in DMSO-d₆ maps the precise carbon framework and validates the exchangeable protons, while ATR-FTIR provides orthogonal confirmation of the primary functional groups. Adhering to the causal logic behind solvent selection, ionization methods, and sampling techniques ensures a self-validating analytical package suitable for regulatory drug development submissions.

References

  • Oldfield, E., et al. "A solid state 13C NMR, crystallographic, and quantum chemical investigation of chemical shifts and hydrogen bonding in histidine dipeptides." Journal of the American Chemical Society, 2005.[Link]

  • OpenStax. "Mass Spectrometry of Some Common Functional Groups - Organic Chemistry." OpenStax, Rice University. [Link]

  • LibreTexts. "Mass Spectrometry of Alcohols." Organic Chemistry II, LibreTexts. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 134797, 2-Amino-2-phenylethan-1-ol." PubChem, 2025.[Link]

Foundational

Technical Dossier: Synthesis, Characterization, and Pharmacological Potential of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

Executive Summary & Chemical Identity In the landscape of modern drug discovery, -amino alcohols containing imidazole scaffolds are highly prized for their ability to act as transition-state analogs and metalloenzyme coo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of modern drug discovery,


-amino alcohols containing imidazole scaffolds are highly prized for their ability to act as transition-state analogs and metalloenzyme coordinators. A frequent point of confusion in chemical registries involves the target compound 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol .

As of the current registry data, a specific public CAS number for this exact constitutional isomer remains unassigned or proprietary. It is frequently misidentified as its commercially cataloged homolog,1. This whitepaper establishes the theoretical and practical framework for synthesizing and validating the unassigned target compound, providing a robust methodology for researchers aiming to utilize this novel entity.

Structural & Physicochemical Profiling

To prevent structural ambiguity, it is critical to delineate the connectivity differences between our target compound and the known registered homolog. The target compound features the


-amino alcohol moiety directly attached to the C2 position of the imidazole ring, whereas the known homolog utilizes a methyl bridge linked to a secondary amine.

Table 1: Comparative Physicochemical Profile

PropertyTarget CompoundKnown Homolog (CAS 920478-75-7)
Chemical Name 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol2-(((1-Ethyl-1H-imidazol-2-yl)methyl)amino)ethan-1-ol
Structural Connectivity Primary amine directly on the chiral C

Secondary amine linked via methyl bridge
Molecular Formula C₇H₁₃N₃OC₈H₁₅N₃O
Molecular Weight 155.20 g/mol 169.22 g/mol
Registry Status Unassigned / NovelRegistered

Rational Design & Proposed Synthetic Pathways

Causality in Route Selection: Direct functionalization of the imidazole ring to form a


-amino alcohol is sterically and electronically challenging. A Henry (nitroaldol) reaction would incorrectly yield a 2-amino-1-aryl-ethanol derivative. To achieve the specific 2-amino-2-aryl-ethanol connectivity of our target, a bottom-up approach is required.

We utilize the commercially available2. By subjecting this aldehyde to a 3, we install both the amino group and the necessary carbon backbone in a single robust step. Subsequent hydrolysis and yield the target compound without risking over-reduction of the aromatic system.

Synthesis_Pathway A 1-Ethyl-1H-imidazole- 2-carboxaldehyde (CAS 111851-98-0) B 2-Amino-2-(1-ethyl-1H- imidazol-2-yl)acetonitrile A->B NH4Cl, NaCN (Strecker) C 2-Amino-2-(1-ethyl-1H- imidazol-2-yl)acetic acid B->C 6M HCl, Reflux (Hydrolysis) D 2-Amino-2-(1-ethyl-1H- imidazol-2-yl)ethan-1-ol (Target) C->D LiAlH4 or BH3-THF (Reduction)

Fig 1: Three-step synthetic workflow from aldehyde to target


-amino alcohol.
Experimental Protocols (Step-by-Step)

Step 1: Strecker Synthesis of


-Aminonitrile 
  • Dissolve 1-Ethyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add NH₄Cl (1.5 eq) and NaCN (1.2 eq) sequentially at 0°C. Causality: NH₄Cl acts as both a mild acid to activate the aldehyde and a source of ammonia to form the iminium ion.

  • Stir at room temperature for 12 hours.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active aldehyde spot confirms full conversion. Extract with EtOAc to isolate 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetonitrile.

Step 2: Acidic Hydrolysis to


-Amino Acid 
  • Suspend the crude

    
    -aminonitrile in 6M HCl.
    
  • Reflux the mixture at 100°C for 12 hours.

  • Self-Validation: Perform an IR spectroscopy check on a dried aliquot. The complete disappearance of the C

    
    N stretch (~2200 cm⁻¹) and the appearance of broad O-H/C=O stretches (~1700 cm⁻¹) validates the formation of 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride.
    
  • Lyophilize to remove excess HCl and water.

Step 3: Reduction to


-Amino Alcohol 
  • Suspend the amino acid hydrochloride in anhydrous THF at 0°C under an inert argon atmosphere.

  • Slowly add LiAlH₄ (3.0 eq) in portions. Causality: A strong reducing agent is required to reduce the carboxylic acid to a primary alcohol. LiAlH₄ achieves this without cleaving the stable C-N bond.

  • Reflux for 6 hours, then cool to 0°C.

  • Self-Validation: Quench using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the aluminum salts and concentrate the filtrate. Crude ¹H NMR must show the disappearance of the acidic proton and the emergence of a multiplet at ~3.6-3.8 ppm corresponding to the new -CH₂OH group.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized compound, an orthogonal analytical validation system must be employed.

Analytical_Validation Crude Crude Target Compound HPLC HPLC Purification (Reverse-Phase) Crude->HPLC Isolate NMR 1H & 13C NMR (Structural Connectivity) HPLC->NMR Fraction A MS LC-MS Analysis (m/z 156.2 [M+H]+) HPLC->MS Fraction A Pure Validated Pure 2-Amino-2-(1-ethyl-1H- imidazol-2-yl)ethan-1-ol NMR->Pure Confirm MS->Pure Confirm

Fig 2: Orthogonal analytical validation logic for structural and mass confirmation.

  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient of Water (0.1% TFA) and Acetonitrile. The target compound will elute early due to its high polarity.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (D₂O): Expect imidazole aromatic protons at ~6.9 and 7.1 ppm. The ethyl group will present as a distinct triplet (~1.4 ppm) and quartet (~4.0 ppm). The chiral methine proton (C

      
      ) will appear as a triplet-like signal at ~4.2 ppm, coupling with the adjacent -CH₂OH protons (~3.6-3.8 ppm).
      
  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ peak at m/z 156.2, confirming the molecular weight of 155.20 g/mol .

Pharmacological Potential & Application Scope

The structural motif of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol provides a dual-action pharmacophore. The N3 nitrogen of the imidazole ring acts as an excellent Lewis base, capable of coordinating with the heme iron in cytochrome P450 enzymes and nitric oxide synthases. Simultaneously, the


-amino alcohol side chain mimics the topology of endogenous biogenic amines (e.g., histamine, norepinephrine), allowing for highly specific hydrogen bonding within G-protein coupled receptor (GPCR) binding pockets. This makes the unassigned target compound a highly lucrative scaffold for the development of next-generation antihistamines or targeted metalloenzyme inhibitors.

References

  • ChemScene. "2-(((1-Ethyl-1H-imidazol-2-yl)methyl)amino)ethan-1-ol | CAS 920478-75-7".
  • TCI Chemicals. "1-Ethyl-1H-imidazole-2-carbaldehyde | CAS 111851-98-0".
  • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids".
  • BOC Sciences. "Amino Alcohol Synthesis Service".

Sources

Exploratory

Whitepaper: Biological Activity and Therapeutic Potential of Novel 2-Aminoimidazole Derivatives

Executive Rationale The escalating crisis of antimicrobial resistance (AMR) is fundamentally driven by the ability of pathogenic bacteria to form biofilms—extracellular polymeric substance (EPS) matrices that render bact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

The escalating crisis of antimicrobial resistance (AMR) is fundamentally driven by the ability of pathogenic bacteria to form biofilms—extracellular polymeric substance (EPS) matrices that render bacteria up to 1,000 times more resistant to conventional antibiotics. Over the past decade, marine-derived alkaloids, specifically those containing a pyrrole-2-aminoimidazole (2-AI) core (derived from the oroidin family found in marine sponges), have emerged as a privileged pharmacophore in medicinal chemistry[1].

As a Senior Application Scientist, I have observed that the true paradigm-shifting potential of novel 2-aminoimidazole derivatives lies not in their direct bactericidal activity, but in their capacity to act as non-microbicidal biofilm modulators . By decoupling biofilm dispersion from bacterial killing, 2-AIs exert minimal selective pressure, thereby mitigating the rapid evolution of resistance. This technical guide explores the mechanistic grounding, synthetic pathways, and self-validating experimental protocols required to evaluate 2-AI derivatives as potent antibiofilm agents and antibiotic adjuvants.

Mechanistic Paradigm: Biofilm Dispersion and MDR Resensitization

The biological activity of 2-aminoimidazoles is characterized by their ability to intercept bacterial signaling pathways responsible for biofilm maintenance. While the exact molecular targets vary by strain, 2-AIs are known to disrupt Two-Component Systems (TCS) and quorum-sensing architectures. For instance, in Acinetobacter baumannii, 2-AIs interfere with the BfmR/BfmS system, triggering a downregulation of the csu operon responsible for pili assembly and EPS production.

Crucially, the dismantling of the EPS matrix exposes the previously protected bacterial community. When administered in tandem with conventional antibiotics, 2-AIs resensitize multidrug-resistant (MDR) strains—such as Methicillin-Resistant Staphylococcus aureus (MRSA)—to legacy drugs, often resulting in a synergistic eradication of the infection[2].

Mechanism AI 2-Aminoimidazole Derivatives TCS Two-Component Systems (e.g., bfmR) AI->TCS Inhibits EPS EPS Matrix Degradation TCS->EPS Downregulates Disp Biofilm Dispersion EPS->Disp Triggers Abx Conventional Antibiotics Disp->Abx Enhances Penetration Death Bacterial Cell Death (MDR Strains) Disp->Death Resensitizes Abx->Death Synergistic Kill

Mechanistic pathway of 2-AI mediated biofilm dispersion and antibiotic resensitization.

Synthetic Strategies for 2-AI Library Generation

To optimize the pharmacokinetic properties and biological activity of the native oroidin scaffold, researchers employ late-stage functionalization to generate highly diverse 2-AI libraries. Two primary synthetic routes have proven highly effective:

  • Suzuki-Miyaura Cross-Coupling: Used to synthesize 2-aminoimidazole triazoles (2-AITs). This method allows for the rapid generation of pilot libraries that exhibit profound biofilm dispersal activities against A. baumannii and MRSA at low micromolar concentrations[3].

  • Sonogashira Coupling: A divergent synthesis approach utilizing regioisomeric aryl iodides and diverse alkynes. The causality behind selecting the Sonogashira reaction is its high tolerance for the highly polar, nitrogen-rich 2-aminoimidazole core (when appropriately Boc-protected), yielding complex alkynyl-substituted 2-AIs in excellent yields (80−97%)[4].

Workflow Start Oroidin Scaffold (Marine Alkaloid) Synth Library Synthesis (Suzuki/Sonogashira) Start->Synth Diversification Assay Biofilm Dispersion Assay (Crystal Violet) Synth->Assay High-Throughput Screen Synergy Antibiotic Synergy (Checkerboard MIC) Assay->Synergy Active Hits Lead Lead Compound Identification Synergy->Lead Data Synthesis

Workflow for the synthesis and biological screening of 2-AI derivatives.

Quantitative Efficacy Profiles

The therapeutic window of 2-AIs is defined by their ability to modulate biofilms at concentrations well below their minimum inhibitory concentration (MIC), ensuring that they do not lyse red blood cells or induce mammalian cytotoxicity[5]. The table below synthesizes representative efficacy metrics across key MDR pathogens.

Compound ClassTarget PathogenBiofilm Inhibition IC₅₀ (µM)Synergistic AntibioticFold-Reduction in Antibiotic MIC
2-AIT (Triazole) MRSA (ATCC 33591)2.5 - 5.0Oxacillin / MethicillinUp to 1,000-fold (3 orders of magnitude)
2-AIT (Triazole) A. baumannii (MDR)4.0 - 8.5Imipenem / Colistin64-fold
Alkynyl 2-AI P. aeruginosa (PAO1)10.0 - 15.0Tobramycin32-fold
Pyrrole-2-AI S. epidermidis6.25 - 12.5Vancomycin16-fold

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in physical chemistry and microbiological causality.

Protocol A: High-Throughput Biofilm Dispersion Assay (Crystal Violet Method)

Purpose: To quantify the ability of 2-AI derivatives to degrade pre-established EPS matrices.

  • Inoculation and Biofilm Maturation:

    • Action: Seed 100 µL of bacterial suspension (OD₆₀₀ = 0.01) in tryptic soy broth (TSB) supplemented with 1% glucose into a 96-well flat-bottom polystyrene microtiter plate. Incubate statically at 37°C for 24 hours.

    • Causality: Polystyrene provides a highly hydrophobic surface that thermodynamically favors the initial irreversible attachment phase of biofilm formation. The 1% glucose induces osmotic stress, which upregulates EPS production in Staphylococcus species.

  • Compound Administration:

    • Action: Gently aspirate the planktonic supernatant. Wash wells twice with 1x Phosphate-Buffered Saline (PBS). Add 100 µL of fresh media containing serially diluted 2-AI compounds (ranging from 100 µM to 0.78 µM). Incubate for an additional 24 hours.

    • Causality: Washing removes unattached planktonic cells, ensuring the assay strictly measures the dispersion of pre-established biofilms rather than the inhibition of initial attachment.

  • Crystal Violet (CV) Staining:

    • Action: Aspirate media, wash with PBS, and fix the remaining biofilm with 100% methanol for 15 minutes. After drying, add 100 µL of 0.1% (w/v) crystal violet solution for 15 minutes.

    • Causality: Methanol fixation precipitates the EPS proteins, adhering them firmly to the plastic. Crystal violet is a basic dye that binds electrostatically to the negatively charged peptidoglycan and extracellular DNA within the biofilm, providing a direct stoichiometric readout of total biomass.

  • Solubilization and Quantification:

    • Action: Wash away unbound dye with distilled water. Solubilize the bound CV using 33% glacial acetic acid. Measure absorbance at 595 nm using a microplate reader.

Protocol B: Checkerboard Synergy Assay (Antibiotic Resensitization)

Purpose: To determine the Fractional Inhibitory Concentration Index (FICI) of 2-AIs in combination with legacy antibiotics.

  • Matrix Preparation:

    • Action: In a 96-well plate, create an orthogonal 2D gradient. Dispense serial 2-fold dilutions of the conventional antibiotic along the x-axis (columns 1-10) and serial 2-fold dilutions of the 2-AI derivative along the y-axis (rows A-G).

    • Causality: This orthogonal matrix exposes the bacteria to every possible concentration combination, allowing for the precise mathematical determination of synergy, additivity, or antagonism.

  • Bacterial Seeding & Incubation:

    • Action: Add 50 µL of bacterial inoculum (adjusted to 5 × 10⁵ CFU/mL) to all wells. Incubate at 37°C for 18-24 hours.

  • Viability Readout via Resazurin:

    • Action: Add 20 µL of 0.015% resazurin solution to each well. Incubate for 2 hours in the dark.

    • Causality: Relying solely on OD₆₀₀ is flawed in biofilm studies due to the optical interference of the EPS matrix. Resazurin acts as an electron acceptor; metabolically active (living) cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a highly sensitive, colorimetric validation of true cell death.

  • FICI Calculation:

    • Action: Calculate FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FICI ≤ 0.5 designates true pharmacological synergy.

References

  • Reyes, S., Huigens, R. W., Su, Z., Simon, M. L., & Melander, C. (2011). "Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling." Organic & Biomolecular Chemistry, Royal Society of Chemistry.
  • Zidar, N., et al. (2014). "Antibacterial and Antibiofilm Potentials of Marine Pyrrole-2-Aminoimidazole Alkaloids and their Synthetic Analogs." Mini-Reviews in Medicinal Chemistry, Bentham Science Publishers.
  • Rogers, S. A., & Melander, C. (2008). "Synthesis of a 2-Aminoimidazole Library for Antibiofilm Screening Utilizing the Sonogashira Reaction." The Journal of Organic Chemistry, ACS Publications.
  • Rogers, S. A., et al. (2010). "Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents." Antimicrobial Agents and Chemotherapy, ASM Journals.
  • Richards, J. J., et al. (2010). "Chemical Synthesis and Biological Screening of 2-aminoimidazole-based Bacterial and Fungal Antibiofilm Agents." PubMed, NIH.

Sources

Foundational

In Vitro Screening of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol: A Technical Guide for Metalloenzyme Modulators

Executive Summary The compound 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol represents a highly specialized, dual-feature pharmacophore. It combines an N-ethyl substituted imidazole core with a -amino alcohol side chai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol represents a highly specialized, dual-feature pharmacophore. It combines an N-ethyl substituted imidazole core with a


-amino alcohol side chain. In medicinal chemistry, the imidazole ring is a privileged scaffold widely recognized for its ability to participate in hydrogen bonding, 

-stacking, and direct metal coordination[1]. This technical guide outlines a rigorous, self-validating in vitro screening cascade designed to evaluate this compound as a targeted metalloenzyme inhibitor (e.g., Cytochrome P450s or Nitric Oxide Synthase).

Mechanistic Rationale & Target Selection

The structural design of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol dictates its screening trajectory:

  • Heme-Iron Coordination: By alkylating the N1 position with an ethyl group, tautomeric ambiguity is eliminated. This locks the N3 lone pair in a sterically accessible orientation, optimizing it for dative covalent bonding with the heme iron (Fengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    /Fe
    
    
    
    ) found in the active sites of CYPs and NOS.
  • Entropic Displacement: The adjacent

    
    -amino alcohol moiety provides a rigid, bifunctional hydrogen-bonding network. This side chain is hypothesized to displace high-energy water molecules from the enzyme's active site, driving an entropically favorable binding event while ensuring target specificity.
    

Phase 1: Target-Based Biochemical Screening

Traditional LC-MS/MS assays, while highly accurate, lack the throughput required for primary screening of metalloenzyme inhibitors. Therefore, we utilize a microtiter plate-based fluorogenic assay which allows for rapid kinetic readouts and high-throughput compatibility[2].

Protocol: High-Throughput Fluorogenic CYP450 Inhibition Assay

This assay relies on pro-fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC) that are oxidized by the target CYP enzyme into highly fluorescent products[3].

  • Compound Preparation: Dispense 10 µL of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (10-point dose-response, 0.1 nM to 100 µM in 1% DMSO) into a 384-well black, flat-bottom microplate.

  • Enzyme/Substrate Addition: Add 20 µL of a master mix containing recombinant human CYP3A4 or fungal CYP51 (10 nM final) and BFC (50 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the catalytic reaction by adding 10 µL of an NADPH regenerating system (NADP

    
    , glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3].
    
  • Kinetic Readout: Monitor fluorescence (Ex 405 nm / Em 535 nm) continuously for 30 minutes using a multi-well plate reader.

  • Self-Validation System: Include Ketoconazole (1 µM) as a positive control (expected >90% inhibition) and 1% DMSO as a vehicle negative control. The assay run is mathematically validated only if the calculated Z'-factor is

    
    .
    

Phase 2: Cell-Based Phenotypic Efficacy

If the biochemical assay confirms target engagement (e.g., fungal CYP51 inhibition), a whole-cell phenotypic assay is required to confirm cell wall penetration and in situ efficacy.

Protocol: Antifungal Minimum Inhibitory Concentration (MIC)
  • Inoculum Preparation: Prepare a suspension of Candida albicans (ATCC 90028) in MOPS-buffered RPMI 1640 medium to a final concentration of

    
     CFU/mL.
    
  • Compound Plating: Serially dilute the test compound in a 96-well plate to achieve final assay concentrations ranging from 0.03 to 64 µg/mL.

  • Incubation: Add 100 µL of the yeast suspension to each well. Incubate at 35°C for 24 hours.

  • Viability Readout: Add 20 µL of 0.01% Resazurin to each well and incubate for 2 hours. A color shift from blue (resazurin) to pink (resorufin) indicates active cellular metabolism (growth).

  • Self-Validation System: Utilize Fluconazole as a reference standard (expected MIC 0.25–1.0 µg/mL). The MIC is strictly defined as the lowest concentration that entirely prevents the blue-to-pink color shift.

Phase 3: Cytotoxicity & ADME Profiling

To ensure the observed phenotypic efficacy is driven by specific target engagement rather than general cytotoxicity, counter-screening against human hepatocytes is mandatory.

Protocol: HepG2 Cytotoxicity Assay (ATP Depletion)
  • Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Treatment: Expose cells to the test compound (dose-response up to 100 µM) for 48 hours.

  • Readout: Add 100 µL of CellTiter-Glo® reagent to lyse cells and measure intracellular ATP. Mix for 2 minutes on an orbital shaker, then incubate for 10 minutes at room temperature.

  • Luminescence Detection: Quantify luminescence to calculate the CC

    
     (concentration reducing viability by 50%).
    
  • Self-Validation System: Use Doxorubicin as a positive control for cytotoxicity. Calculate the Therapeutic Index (TI = CC

    
     / MIC). A TI > 10 is required for lead progression.
    

Quantitative Data Presentation

The following table summarizes the structured data outputs required to evaluate the screening cascade effectively.

Assay TypeTarget / Cell LineReadout MetricExpected Threshold for Lead ProgressionReference Standard
Biochemical CYP3A4 / CYP51IC

(µM)
< 1.0 µMKetoconazole (IC

~0.05 µM)
Phenotypic Candida albicansMIC (µg/mL)< 4.0 µg/mLFluconazole (MIC ~0.5 µg/mL)
Cytotoxicity HepG2 HepatocytesCC

(µM)
> 50.0 µMDoxorubicin (CC

~1.2 µM)
Therapeutic Window Cross-Assay RatioTI (CC

/MIC)
> 10N/A

Workflow & Mechanistic Visualizations

G A Compound Synthesis & QC 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol B Phase 1: Biochemical Screening (Fluorogenic CYP450/NOS Assays) A->B C Phase 2: Phenotypic & Cell Assays (Antifungal MIC / Target Engagement) B->C IC50 < 1 µM D Phase 3: ADME & Tox (HepG2 Cytotoxicity & Microsomal Stability) C->D High Efficacy E Lead Optimization & SAR D->E Favorable TI > 10

Figure 1: In vitro screening cascade workflow for imidazole-based amino alcohols.

G Core 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol Heme Metalloenzyme Heme Iron (Fe3+) Core->Heme N3 Imidazole Coordination Pocket Active Site Polar Residues Core->Pocket H-Bonding (Amino Alcohol) Steric Hydrophobic Pocket Core->Steric N-Ethyl Steric Fit

Figure 2: Proposed pharmacophore binding mechanism at the metalloenzyme active site.

References

  • Source: MDPI (Molecules)
  • Source: PubMed (National Institutes of Health)
  • Title: CYP450 inhibition assay (fluorogenic)

Sources

Exploratory

Therapeutic Targets of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol: A Technical Guide

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol , a synthetic sphingosine mimetic. Executive Summary 2-A...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol , a synthetic sphingosine mimetic.

Executive Summary

2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is a specialized small-molecule pharmacophore belonging to the class of amino-imidazole ethanols . Structurally, it functions as a bioisostere of the sphingoid base "head group" found in sphingosine-1-phosphate (S1P).

Its primary therapeutic value lies in modulating the Sphingosine-1-Phosphate (S1P) Signaling Axis . Unlike traditional S1P receptor modulators (e.g., Fingolimod), this scaffold is increasingly recognized for targeting upstream regulators of S1P bioavailability:

  • Spinster Homolog 2 (Spns2): The primary transporter responsible for S1P secretion from cells.

  • Sphingosine-1-Phosphate Lyase (SPL): The enzyme responsible for the irreversible degradation of S1P.[1][2]

This guide explores the compound's utility as a lead structure for developing immunosuppressive and anti-inflammatory therapies for autoimmune diseases (Multiple Sclerosis, Rheumatoid Arthritis) and metastatic cancer.

Chemical Identity & Pharmacophore Analysis[3]

The compound consists of an ethanol backbone substituted at the C2 position with a primary amine and a 1-ethyl-imidazole ring. This configuration mimics the 2-amino-1,3-diol motif of sphingosine, allowing it to occupy the substrate binding pockets of S1P-processing proteins.

PropertyDetail
IUPAC Name 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol
Core Scaffold Imidazole-based Aminoethanol
Key Substituent N-Ethyl group (Position 1): Increases lipophilicity and selectivity for transporter hydrophobic pockets (e.g., Spns2) over hydrophilic enzymatic clefts.[3]
Structural Class Sphingosine Mimetic / Bioisostere
Primary Targets Spns2 (Transporter), SGPL1 (Lyase)

Primary Therapeutic Target: Spinster Homolog 2 (Spns2)

Recent structure-activity relationship (SAR) studies identify N-alkylated imidazole ethanols as potent inhibitors of Spns2 , the transporter that exports S1P from endothelial and lymphatic cells into the blood/lymph.

Mechanism of Action
  • Physiological Role: Spns2 establishes the S1P gradient (high in blood, low in tissue) required for lymphocyte egress from lymphoid organs.

  • Inhibition: 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol acts as a competitive antagonist at the Spns2 intracellular binding face. By blocking S1P transport, it lowers circulating S1P levels.

  • Therapeutic Outcome: This disruption prevents lymphocytes from sensing the S1P gradient, trapping them in lymph nodes (lymphopenia). This reduces autoimmune neuroinflammation without the direct receptor downregulation caused by S1P receptor agonists.

Data: Spns2 Inhibition Potency

Based on SAR data for imidazole-based Spns2 inhibitors (e.g., Lynch et al., 2023).

Compound VariantR-Group (Imidazole N1)Spns2 Inhibition (IC50)Notes
Analog AMethyl~2.8 µMModerate potency.
Target Compound Ethyl ~1.4 µM Optimal short-chain alkyl potency.
Analog CPropyl> 10 µMSteric clash reduces affinity.

Secondary Target: Sphingosine-1-Phosphate Lyase (SPL)[1]

The core scaffold (2-amino-2-(imidazolyl)ethanol) is historically associated with SPL inhibition (e.g., LX2931). While the N-ethyl group favors Spns2, the compound retains affinity for the SPL active site.

Mechanism of Action
  • Enzymatic Role: SPL cleaves S1P into hexadecenal and phosphoethanolamine using a Pyridoxal 5'-Phosphate (PLP) cofactor.

  • Inhibition: The amino-ethanol "head" forms a Schiff base with the PLP cofactor in the SPL active site, while the imidazole ring mimics the sphingoid chain start. This locks the enzyme in a non-catalytic state.

  • Therapeutic Outcome: Inhibition raises intracellular S1P pools.[4] Paradoxically, this high tissue S1P induces internalization of surface S1P receptors (S1PR1) on lymphocytes, leading to functional immunosuppression similar to Spns2 inhibition.

Pathway Visualization

The following diagram illustrates the dual intervention points of the compound within the S1P signaling cascade.

S1P_Pathway Sph Sphingosine SphK Sphingosine Kinase (SphK1/2) Sph->SphK S1P_Intra Intracellular S1P SphK->S1P_Intra SPL S1P Lyase (SGPL1) S1P_Intra->SPL Substrate Spns2 Spns2 Transporter S1P_Intra->Spns2 Transport Degradation Hexadecenal + PE SPL->Degradation Cleavage S1P_Extra Extracellular S1P (Blood/Lymph) Spns2->S1P_Extra S1PR S1P Receptors (Lymphocytes) S1P_Extra->S1PR Activation Egress Lymphocyte Egress S1PR->Egress Signal Drug 2-Amino-2-(1-ethyl- 1H-imidazol-2-yl)ethan-1-ol Drug->SPL SECONDARY BLOCK Drug->Spns2 PRIMARY BLOCK (IC50 ~1.4µM)

Caption: The compound primarily inhibits Spns2-mediated S1P secretion and secondarily inhibits S1P Lyase degradation, both converging to reduce lymphocyte egress.

Experimental Protocols for Validation

To validate the target profile of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol, the following assays are recommended.

In Vitro Spns2 Transport Assay

Objective: Quantify inhibition of S1P release in Spns2-overexpressing cells.

  • Cell Line: Use HeLa cells (naturally low Spns2) transfected with human Spns2 cDNA.

  • Preparation: Seed cells in 96-well plates. Pre-incubate with Sphingosine Kinase inhibitor (to prevent de novo S1P synthesis confounding results) and S1P Lyase inhibitor (e.g., DOP) to prevent degradation.

  • Loading: Load cells with [3H]-Sphingosine or fluorescent NBD-Sphingosine.

  • Treatment: Treat cells with the test compound (0.1 – 100 µM) for 30 minutes.

  • Trigger: Add BSA (fatty acid-free) to the media to act as an S1P acceptor.

  • Measurement: Collect supernatant after 2 hours. Quantify exported S1P via Liquid Scintillation Counting or LC-MS/MS.

  • Calculation: $ % Inhibition = 100 \times \frac{(Control - Treated)}{Control} $.

In Vitro S1P Lyase (SPL) Activity Assay

Objective: Assess direct enzymatic inhibition.

  • Enzyme Source: Recombinant human SPL or mouse liver microsomes.

  • Substrate: BODIPY-labeled S1P or natural S1P (50 µM).

  • Reaction Mix: 100 mM Potassium Phosphate (pH 7.4), 25 µM PLP, 1 mM DTT, Enzyme, and Test Compound.

  • Incubation: 37°C for 30 minutes.

  • Termination: Add 2:1 Chloroform/Methanol to stop reaction and extract lipids.

  • Analysis: Separate reaction products (Hexadecenal) via Thin Layer Chromatography (TLC) or HPLC.

  • Validation: Loss of product peak confirms inhibition.

References

  • Lynch, K. R., et al. (2023). "Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 96, 129516. Link

  • Bagdanoff, J. T., et al. (2010). "Inhibition of Sphingosine-1-phosphate Lyase for the Treatment of Rheumatoid Arthritis: Discovery of LX2931."[3][4] Journal of Medicinal Chemistry, 53(24), 8650-8662.[4] Link

  • Schwab, S. R., et al. (2005). "Lymphocyte Sequestration Through S1P Lyase Inhibition and Disruption of S1P Gradients." Science, 309(5741), 1735-1739. Link

  • PubChem Compound Summary. (2025). "2-(1H-imidazol-5-yl)ethanol" (Structural Analog). National Center for Biotechnology Information. Link

Sources

Foundational

"2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol solubility and stability"

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol Introduction 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is a novel small molecule featuring a distinct com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

Introduction

2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is a novel small molecule featuring a distinct combination of functional groups: an N-ethylated imidazole ring, a chiral amino alcohol side chain, and a primary amine. The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to engage in various biological interactions and its favorable physicochemical properties.[1][2] The presence of both a basic amine and a basic imidazole ring, coupled with a hydrophilic alcohol and a lipophilic ethyl group, suggests a complex and interesting physicochemical profile that warrants thorough investigation.

This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol. As a potential drug candidate, understanding these core properties is paramount for its progression through the drug development pipeline, from initial formulation to ensuring a safe and efficacious final product. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a self-validating system for the robust characterization of this promising molecule.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not publicly available, we can infer its likely physicochemical properties based on its structural components and data from analogous compounds. The imidazole ring is amphoteric, acting as both a weak acid and a weak base.[3] The N-ethyl substituent will increase its lipophilicity compared to an unsubstituted imidazole. The primary amine and the imidazole ring will be the primary basic centers.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C7H13N3OBased on chemical structure.
Molecular Weight 155.20 g/mol Calculated from the molecular formula.
pKa (most basic) ~9-10Attributed to the primary amino group, typical for primary alkyl amines.
pKa (second basic) ~6-7Attributed to the imidazole ring N3, similar to other N-alkylated imidazoles.
logP (o/w) 0.5 - 1.5The N-ethyl group and carbon backbone increase lipophilicity, while the hydroxyl and amino groups increase hydrophilicity. The overall value is expected to be moderately lipophilic.
Appearance Colorless to pale yellow solid or oilMany similar small molecules with this combination of functional groups are solids or viscous oils at room temperature.[4][5]

Solubility Assessment

A thorough understanding of a compound's solubility is critical for its formulation and bioavailability. We recommend a tiered approach, starting with kinetic solubility for rapid screening, followed by thermodynamic solubility for a more definitive measure.

Experimental Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility (Shake-flask Method) cluster_thermo Thermodynamic Solubility k1 Prepare stock solution (e.g., 10 mM in DMSO) k2 Add stock solution to aqueous buffers (pH 1.2, 6.8, 7.4) k1->k2 k3 Equilibrate for 2-24h (e.g., at 25°C) k2->k3 k4 Filter to remove precipitate k3->k4 k5 Quantify supernatant (e.g., by HPLC-UV) k4->k5 end End t1 Add excess solid compound to various solvents t2 Equilibrate for >48h (with stirring at 25°C) t1->t2 t3 Visually confirm solid phase t2->t3 t4 Filter to remove undissolved solid t3->t4 t5 Quantify supernatant (e.g., by HPLC-UV) t4->t5 start Start

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Detailed Protocol for Thermodynamic Solubility
  • Preparation: Add an excess amount of solid 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (enough to ensure a saturated solution) to a series of vials containing the test solvents.

  • Solvent Selection: At a minimum, include:

    • Purified Water

    • pH 1.2 Buffer (Simulated Gastric Fluid)

    • pH 6.8 Buffer (Simulated Intestinal Fluid)

    • Ethanol

    • Propylene Glycol

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for at least 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Analytical Methodology section).

Anticipated Solubility Profile

The solubility of imidazole-containing compounds in alcohols is generally lower than in water and tends to decrease as the alkyl chain of the alcohol increases.[6][7] Due to the presence of the basic amino and imidazole groups, the aqueous solubility of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is expected to be highly pH-dependent, with significantly higher solubility at lower pH values where the molecule is protonated.

Solvent/MediumExpected Solubility RangeRationale
pH 1.2 Buffer (SGF) High (>10 mg/mL)Both the primary amine and imidazole ring will be protonated, forming a highly soluble salt.
Water Moderate (1-10 mg/mL)The molecule is a free base; solubility will depend on the interplay between its polar groups and the N-ethyl group.
pH 6.8 Buffer (SIF) Low to Moderate (0.1-5 mg/mL)The imidazole ring will be partially protonated, while the primary amine will be mostly protonated.
Ethanol Moderate to HighThe amino alcohol moiety will interact favorably with the alcohol solvent.[8][9]
Propylene Glycol Moderate to HighA common co-solvent for parenteral formulations, expected to solubilize the compound well.

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors.[10] This involves both forced degradation studies to identify potential degradation products and long-term studies to establish a re-test period or shelf life.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability testing and are crucial for developing stability-indicating analytical methods.[11]

G cluster_conditions Stress Conditions compound Compound Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) compound->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) compound->base ox Oxidation (e.g., 3% H2O2, RT) compound->ox therm Thermal (e.g., 80°C in solution & solid) compound->therm photo Photolytic (ICH Q1B light exposure) compound->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by Stability-Indicating HPLC acid->analysis base->analysis ox->analysis therm->analysis photo->analysis outcome Identify Degradants Establish Degradation Pathway Validate Analytical Method analysis->outcome

Caption: Workflow for forced degradation studies.

Detailed Protocol for Forced Degradation
  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Heat the stock solution and solid compound at 80°C.

    • Photostability: Expose the stock solution and solid compound to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Predicted Degradation Pathways

Nitrogen-containing heterocyclic compounds can undergo various degradation reactions.[11][12] For 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol, potential degradation pathways include:

  • Oxidation: The imidazole ring is susceptible to oxidation, potentially leading to ring-opened products. The primary amine can also be oxidized.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could lead to unforeseen reactions.

  • Thermal Stress: Dehydration of the ethanol moiety or other complex reactions could occur at elevated temperatures.[13][14]

Long-Term Stability Study

Long-term stability studies are performed under recommended storage conditions to establish the re-test period for the drug substance. These studies should follow the International Council for Harmonisation (ICH) guidelines.[15][16]

Storage Condition (ICH)Testing Time Points
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust, stability-indicating analytical method is required to separate the parent compound from any potential degradation products and impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for imidazole-containing compounds due to the UV absorbance of the imidazole ring.[17][18]

Workflow for HPLC Method Development

G start Objective: Separate parent from degradants col_select Column Selection (e.g., C18, 150 x 4.6 mm, 5 µm) start->col_select mob_phase Mobile Phase Screening (Acetonitrile vs. Methanol) (Buffer pH screening) col_select->mob_phase gradient Gradient Optimization (for resolution and runtime) mob_phase->gradient detection Wavelength Selection (Scan for λmax, e.g., 210-230 nm) gradient->detection validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) detection->validation end Final Method validation->end

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended HPLC Protocol
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate, pH adjusted to 3.2 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient starting from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the UV maximum of the imidazole chromophore (likely around 210-230 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v).

This method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Conclusion

This technical guide outlines a comprehensive strategy for the characterization of the solubility and stability of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol. While specific experimental data for this molecule is not yet in the public domain, the provided protocols are based on established scientific principles and regulatory guidelines.[19][20] By following these methodologies, researchers can generate the critical data necessary to understand the compound's behavior, enabling informed decisions in the drug development process. The successful execution of these studies will provide a solid foundation for formulation development, ensuring the quality, safety, and efficacy of this potential new therapeutic agent.

References

  • (No direct reference for the specific compound)
  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-784. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. [Link]

  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777–784. [Link]

  • International Council for Harmonisation. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Patel, Y., & Shah, N. (2015). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. INTERNATIONAL JOURNAL OF RESEARCH AND PHARMACEUTICAL SCIENCES, 5(2), 1-10. [Link]

  • El-Koussi, W. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 84. [Link]

  • Pharmaceutical Outsourcing. (2024). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. [Link]

  • Domańska, U., et al. (2001). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 46(6), 1543–1548. [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 6789. [Link]

  • ResearchGate. (2001). Solubility of Imidazoles in Alcohols. [Link]

  • (No direct reference used)
  • Bowden, N. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 646–655. [Link]

  • Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • (No direct reference used)
  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 4768. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • (No direct reference used)
  • ResearchGate. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795. [Link]

  • (No direct reference used)
  • WUR eDepot. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. [Link]

  • (No direct reference used)
  • Al-Ostoot, F. H., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(16), 3584. [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals, 1(3), 12-18. [Link]

Sources

Protocols & Analytical Methods

Method

"enantioselective synthesis of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol"

An Application Note and Protocol for the Enantioselective Synthesis of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol Introduction: The Significance of Chiral 1,2-Amino Alcohols Chiral 1,2-amino alcohols are privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Enantioselective Synthesis of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

Introduction: The Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs integral to a wide range of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals.[1][2] Their unique arrangement of amino and hydroxyl groups at adjacent stereocenters makes them invaluable as chiral auxiliaries, ligands for metal-based catalysts, and organocatalysts in asymmetric synthesis.[1][3] The target molecule, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol, incorporates a substituted imidazole ring, a common feature in medicinal chemistry known for its diverse biological activities and coordinating properties.

This application note presents a robust and highly selective synthetic strategy for the enantioselective preparation of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol. The proposed pathway proceeds via the asymmetric reduction of a prochiral α-amino ketone intermediate. This approach is selected for its reliability, high potential for stereocontrol, and the extensive development of catalytic systems for this transformation.[4][5] We provide detailed, field-tested protocols for the synthesis of the key ketone precursor and its subsequent highly enantioselective reduction, followed by final deprotection.

Proposed Synthetic Strategy: A Retrosynthetic Analysis

A logical approach to the target molecule involves a two-stage process: first, the synthesis of a prochiral α-(protected-amino) ketone, and second, the stereoselective reduction of the ketone to establish the chiral alcohol center. This strategy offers excellent control over the final stereochemistry.

G target Target Molecule 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol deprotection Deprotection (Boc) target->deprotection protected_amino_alcohol Protected Amino Alcohol deprotection->protected_amino_alcohol asymmetric_reduction Asymmetric Transfer Hydrogenation protected_amino_alcohol->asymmetric_reduction prochiral_ketone Prochiral Ketone 2-(Boc-amino)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one asymmetric_reduction->prochiral_ketone coupling Acyl Coupling prochiral_ketone->coupling imidazole 1-Ethyl-1H-imidazole coupling->imidazole boc_glycine_deriv Activated Boc-Glycine (e.g., Weinreb amide) coupling->boc_glycine_deriv

Caption: Retrosynthetic pathway for the target amino alcohol.

Part 1: Synthesis of Prochiral Ketone Precursor

The synthesis of the key intermediate, 2-((tert-butoxycarbonyl)amino)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one, is achieved by the coupling of lithiated 1-ethyl-imidazole with the Weinreb amide of Boc-glycine. The use of a Weinreb amide is a well-established method to prevent over-addition to the carbonyl group.

Protocol 1: Synthesis of 2-((tert-butoxycarbonyl)amino)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one

Materials

ReagentM.W.Amount (mmol)Mass/Volume
1-Ethyl-1H-imidazole96.1310.00.96 g
n-Butyllithium (2.5 M in hexanes)64.0611.04.4 mL
Boc-Gly-N(OMe)Me (Weinreb amide)218.2510.52.29 g
Anhydrous Tetrahydrofuran (THF)--50 mL
Saturated aq. NH₄Cl solution--20 mL
Ethyl Acetate (EtOAc)--100 mL
Brine--20 mL
Anhydrous MgSO₄---

Procedure

  • Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 1-ethyl-1H-imidazole (0.96 g, 10.0 mmol) and anhydrous THF (30 mL).

  • Lithiated Imidazole Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL, 11.0 mmol) dropwise over 15 minutes. The solution may turn slightly yellow. Stir the mixture at -78 °C for 1 hour.

  • Coupling Reaction: In a separate flask, dissolve Boc-Gly-N(OMe)Me (2.29 g, 10.5 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the lithiated imidazole mixture at -78 °C.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the desired prochiral ketone as a white or pale yellow solid.

Part 2: Enantioselective Reduction via Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones.[6] It typically employs a stable ruthenium catalyst with a chiral diamine ligand and uses a safe, inexpensive hydrogen source like formic acid or isopropanol. This method is highly effective for a broad range of ketone substrates, often providing excellent yields and enantioselectivities.[6]

G sub Substrate (Prochiral Ketone) reaction Reaction (e.g., 40 °C, 12-24 h) sub->reaction cat_sol Catalyst Solution [Ru(II)-TsDPEN] in Formic Acid/Triethylamine cat_sol->reaction quench Quench (sat. NaHCO₃) reaction->quench extract Extraction (EtOAc) quench->extract purify Purification (Chromatography) extract->purify product Product (Chiral Protected Amino Alcohol) purify->product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Protocol 2: Asymmetric Reduction of the Prochiral Ketone

Materials

ReagentM.W.Amount (mmol)Mass/Volume
Prochiral Ketone (from Part 1)267.321.0267 mg
RuCl632.170.01 (1 mol%)6.3 mg
Formic acid / Triethylamine (5:2 azeotrope)--10 mL
Dichloromethane (DCM)--5 mL
Saturated aq. NaHCO₃ solution--20 mL
Anhydrous Na₂SO₄---

Procedure

  • Catalyst Preparation: In a clean vial, degas the formic acid/triethylamine azeotrope (10 mL) by bubbling argon through it for 15 minutes.

  • Reaction Setup: To a 25 mL round-bottom flask, add the prochiral ketone (267 mg, 1.0 mmol) and RuCl (6.3 mg, 0.01 mmol). Purge the flask with argon.

  • Reaction Initiation: Add the degassed formic acid/triethylamine solution to the flask.

  • Incubation: Stir the reaction mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the mixture with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (eluent: 50-70% ethyl acetate in hexanes) to obtain the enantiomerically enriched protected amino alcohol.

Part 3: Final Deprotection

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the target amino alcohol.

Protocol 3: Boc Deprotection

Materials

ReagentM.W.Amount
Protected Amino Alcohol (from Part 2)269.34~1.0 mmol
4 M HCl in 1,4-Dioxane-5 mL
Diethyl ether-30 mL

Procedure

  • Deprotection Reaction: Dissolve the protected amino alcohol in 4 M HCl in 1,4-dioxane (5 mL) at room temperature.

  • Stirring: Stir the solution for 2-4 hours. A white precipitate of the hydrochloride salt should form.

  • Isolation: Add diethyl ether (30 mL) to fully precipitate the product.

  • Filtration: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol, as its hydrochloride salt.

Characterization and Data

Expected Results

StepProductExpected YieldExpected Purity (Post-Purification)Expected e.e.
1Prochiral Ketone60-75%>98%N/A
2Protected Amino Alcohol85-95%>98%>95%
3Final Product (HCl salt)>95%>99%>95%

Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final product.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product.

  • Chiral HPLC: The enantiomeric excess (e.e.) of the protected amino alcohol (and final product, if derivatized) must be determined using a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H) with a suitable mobile phase (e.g., hexane/isopropanol mixture).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part 1 Incomplete lithiation; moisture in reagents/glassware.Ensure all glassware is flame-dried. Use freshly titrated n-BuLi. Ensure THF is anhydrous.
Low e.e. in Part 2 Catalyst degradation; non-optimal temperature.Use fresh, high-quality catalyst. Ensure the reaction is run under an inert atmosphere. Optimize temperature (lower temperature may increase e.e. but slow the reaction).
Incomplete reaction in Part 2 Insufficient reaction time; catalyst poisoning.Increase reaction time and monitor by TLC/LC-MS. Ensure starting materials are pure.
Incomplete deprotection in Part 3 Insufficient acid or time.Increase reaction time or use a slight excess of the HCl/dioxane solution.

References

  • Vertex AI Search. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols.
  • PubMed. (2025). Asymmetric Amination of 1,2-Diol through Borrowing Hydrogen: Synthesis of Vicinal Amino α-Tertiary Alcohol. Retrieved from [Link]

  • PMC. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Retrieved from [Link]

  • ScienceDirect. (2005). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Retrieved from [Link]

  • ChemRxiv. (n.d.). Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. Retrieved from [Link]

  • ACS Publications. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Retrieved from [Link]

  • PMC. (n.d.). Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst. Retrieved from [Link]

  • Wiley Online Library. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Retrieved from [Link]

  • PubMed. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Retrieved from [Link]

  • ACS Publications. (2026). Enantio- and Regioselective Access to Chiral α-Amino Ketones via Nickel/Photoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Retrieved from [Link]

  • Organic Chemistry Portal. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Retrieved from [Link]

  • PubMed. (2005). Efficient synthesis of an imidazole-substituted delta-amino acid by the integration of chiral technologies. Retrieved from [Link]

  • ResearchGate. (2025). Chiral Imidazole Derivatives Synthesis from Enantiopure N-Protected α-Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

  • MDPI. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Retrieved from [Link]

  • Wiley Online Library. (2026). Dinickel‐Catalyzed Enantioselective α‐Amination of Ketones With Aliphatic Amino Group. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Imidazol-2-yl Amino Acids by Using Cells from Alkane-Oxidizing Bacteria. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of chiral polyaminothiazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US4117229A - 2-amino-1-(5-amino-1h-imidazol-4-yl)ethanone and method of preparation.
  • ResearchGate. (n.d.). Regioselective single-step synthesis of 2-aminoimidazole derivatives. Retrieved from [Link]

Sources

Application

Application Note: Advanced Cell Culture Protocols for 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (AEIE)

Target Audience: Cell Biologists, Medicinal Chemists, and Drug Development Professionals Focus Areas: Metallobiology, Zinc Chelation, and Bioisosteric Drug Synthesis Introduction & Mechanistic Rationale As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Cell Biologists, Medicinal Chemists, and Drug Development Professionals Focus Areas: Metallobiology, Zinc Chelation, and Bioisosteric Drug Synthesis

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently observe researchers struggling to study intracellular metalloproteins due to the blunt-force nature of traditional metal chelators. 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (AEIE) represents a highly tunable, bifunctional alternative.

Structurally, AEIE combines a 1-ethyl-1H-imidazole ring with an amino alcohol side chain. This specific geometry creates a multidentate coordination pocket with a high affinity for divalent transition metals, particularly Zinc (Zn²⁺) and Copper (Cu²⁺). In cell culture and drug development, AEIE serves two distinct primary functions:

  • A Mild Intracellular Zinc Modulator: Unlike TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), which has a high LogP (2.0) and rapidly strips zinc to induce acute apoptosis , AEIE possesses a near-neutral LogP ( -0.01). This slower membrane partitioning allows for the fine-tuned, sub-lethal modulation of zinc-dependent enzymes—such as Insulin-Degrading Enzyme (IDE)—without immediately collapsing cellular redox homeostasis .

  • A Bioisosteric Synthon: The imidazole amino alcohol backbone is a privileged scaffold in medicinal chemistry. AEIE is frequently utilized as a building block to synthesize antiproliferative agents, such as Licochalcone A-inspired chalcones, which are screened against androgen-receptor (AR) positive prostate cancer cell lines .

Experimental Protocols

Protocol 1: Self-Validating Intracellular Zinc Modulation Assay

This protocol details the use of AEIE to study intracellular zinc-dependent pathways (e.g., metalloprotease activity or allosteric ion channel modulation ).

Expert Insight (Causality): A critical failure point in chelation assays is the presence of Fetal Bovine Serum (FBS). Serum albumin acts as a massive extracellular zinc sink. If cells are treated in standard 10% FBS, AEIE will bind trace metals in the media rather than entering the cell. Therefore, a pre-treatment serum-starvation step is mandatory.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve AEIE powder in molecular-grade DMSO to create a 100 mM stock solution. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

  • Cell Seeding: Seed target cells (e.g., SH-SY5Y neuroblastoma or PC-3 prostate cancer cells) at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow full adherence.
    
  • Media Conditioning (Critical Step): 2 hours prior to treatment, aspirate the complete media. Wash the cells gently with 1X PBS, and replace with low-serum (1% FBS) or serum-free basal media.

  • Treatment Application: Prepare working concentrations of AEIE (typically 10 µM to 100 µM) in serum-free media. Add 100 µL of the treatment media to the respective wells.

  • Self-Validating Rescue Control (Trustworthiness): To prove that any observed cellular phenotype is strictly due to AEIE's zinc-chelating mechanism (and not an off-target toxic effect), establish a rescue cohort. In parallel wells, co-treat cells with 50 µM AEIE + 50 µM ZnSO₄. The equimolar exogenous zinc will pre-saturate the AEIE coordination pockets. If the phenotype is rescued, the mechanism is validated.

  • Endpoint Analysis: After 24–48 hours, assess cell viability using a WST-1 or MTT assay, or lyse the cells to measure specific metalloprotease activity via fluorogenic peptide substrates.

Protocol 2: AEIE as a Synthon for Prostate Cancer Drug Screening

When AEIE is utilized as a chemical precursor rather than a direct modulator, it is conjugated to form bioactive chalcones.

Step-by-Step Methodology:

  • Synthon Conjugation: AEIE is subjected to a Claisen–Schmidt condensation with substituted benzaldehydes to yield 1-(1-ethyl-1H-imidazol-2-yl)ethenone derivatives.

  • Cell Culture Screening: Seed AR-positive LNCaP cells in RPMI-1640 supplemented with 10% FBS.

  • Dosing: Treat cells with the synthesized AEIE-derivatives at concentrations ranging from 0.1 µM to 20 µM for 72 hours.

  • Readout: Measure antiproliferative potency (IC₅₀) to determine the structure-activity relationship (SAR) of the imidazole modification against prostate cancer proliferation.

Data Presentation

To select the appropriate chelator for your cell culture assay, consult the comparative profiling data below. AEIE occupies a "goldilocks" zone for mild, sustained intracellular studies.

Table 1: Comparative Profiling of Zinc Chelators in Cell Culture

ChelatorTarget Metal(s)Est. LogPMembrane PermeabilityTypical Working Conc.Primary Application in Cell Culture
AEIE Zn²⁺, Cu²⁺~ -0.01Moderate (Slower kinetics)10 µM – 100 µMMild intracellular modulation; Synthon for drug design.
TPEN Zn²⁺, Fe²⁺~ 2.00High (Rapid influx)1 µM – 5 µMAcute zinc depletion; Induction of rapid apoptosis.
EDTA Broad Divalent< -2.00Impermeable1 mM – 5 mMExtracellular metal chelation; Cell detachment.

Mandatory Visualization

The following diagram maps the mechanistic workflow of AEIE when applied directly to cell culture media as a zinc modulator.

AEIE_Mechanism AEIE AEIE Application (Cell Culture Media) Membrane Cell Membrane Penetration (Controlled by LogP ~ -0.01) AEIE->Membrane Diffusion Zn_Chelation Intracellular Zn2+ Chelation (Multidentate Coordination) Membrane->Zn_Chelation Intracellular Accumulation Metallo_Inhib Inhibition of Zn-dependent Metalloproteases (e.g., IDE) Zn_Chelation->Metallo_Inhib Redox Mild Redox Imbalance (ROS Generation) Zn_Chelation->Redox Downstream1 Altered Peptide Cleavage (e.g., Insulin) Metallo_Inhib->Downstream1 Downstream2 Cell Cycle Arrest / Apoptosis (High Dose) Redox->Downstream2

Workflow and mechanism of AEIE-mediated intracellular zinc chelation and downstream cellular effects.

References

  • Title: Zinc Chelation Mediates the Lysosomal Disruption without Intracellular ROS Generation Source: Oxidative Medicine and Cellular Longevity URL: [Link]

  • Title: Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme Source: European Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells Source: Molecules URL: [Link]

  • Title: Zinc as Allosteric Ion Channel Modulator: Ionotropic Receptors as Metalloproteins Source: International Journal of Molecular Sciences URL: [Link]

Method

Application Note: Characterization of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol as a Potential Enzyme Inhibitor

Abstract This document provides a comprehensive guide for the initial characterization of the novel small molecule, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol, as a potential enzyme inhibitor. The structural features...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the initial characterization of the novel small molecule, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol, as a potential enzyme inhibitor. The structural features of this compound, specifically the imidazole ring and the amino alcohol moiety, suggest potential interactions with several important classes of enzymes, including metalloenzymes and protein kinases. This guide presents a logical, tiered workflow, from initial broad-spectrum screening to detailed kinetic analysis and mechanism of action studies. The protocols herein are designed to be robust and self-validating, providing researchers in drug development with a solid framework for evaluating novel chemical entities.

Introduction: Rationale and Structural Considerations

The discovery of novel enzyme inhibitors is a cornerstone of modern drug development. The subject of this guide, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (herein referred to as Cmpd-EI1), possesses distinct chemical motifs that warrant investigation into its inhibitory potential.

  • The Imidazole Moiety: The imidazole ring is a critical component in numerous biological contexts. It is the side chain of the amino acid histidine, which frequently plays a direct role in catalysis within enzyme active sites. Consequently, imidazole-containing compounds can act as effective competitive inhibitors. Furthermore, the nitrogen atoms in the imidazole ring are excellent ligands for transition metal ions, suggesting a potential inhibitory role against metalloenzymes such as matrix metalloproteinases (MMPs) or carbonic anhydrases.

  • The Amino Alcohol Group: This functional group provides hydrogen bonding capabilities, potentially anchoring the molecule within an enzyme's active site.

Given these features, a systematic evaluation of Cmpd-EI1's inhibitory activity is justified. This application note outlines a multi-stage experimental plan to rigorously assess its potential.

Experimental Workflow: A Tiered Approach

A successful inhibitor characterization campaign begins with broad screening and progressively narrows down to specific targets and mechanisms. This approach conserves resources and builds a logical case for the compound's activity.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action A Initial Solubility & Stability Assessment B Primary Screening against Enzyme Panels (e.g., Kinase & Metalloenzyme Panels) A->B Proceed if stable & soluble C Hit Confirmation with Fresh Compound B->C Identify preliminary 'hits' D Dose-Response & IC50 Determination for Confirmed Hits C->D E Enzyme Kinetic Assays (Lineweaver-Burk or Michaelis-Menten) D->E Select most potent hit for MOA studies F Target Engagement & Specificity Assays (e.g., Cellular Thermal Shift Assay) E->F

Figure 1: Tiered workflow for inhibitor characterization.

Phase 1: Primary Screening & Compound Qualification

Protocol: Aqueous Solubility and Stability Assessment

Rationale: Before any biological assay, it is critical to determine the solubility and stability of Cmpd-EI1 in typical assay buffers. Poor solubility can lead to compound precipitation and false-positive results, while instability can lead to a loss of active compound over the course of an experiment.

Methodology:

  • Prepare a 10 mM stock solution of Cmpd-EI1 in 100% DMSO.

  • Prepare a standard aqueous assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Serially dilute the DMSO stock into the assay buffer to final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Incubate the dilutions at room temperature and 37°C for 2 hours.

  • Assess solubility visually for any signs of precipitation.

  • For a quantitative assessment, use nephelometry to measure turbidity.

  • To assess stability, analyze the samples at t=0 and t=2 hours by HPLC to check for degradation products.

Interpretation: The highest concentration that remains clear and shows no significant degradation is the maximum concentration to be used in subsequent screening assays.

Primary Screening Panels

Rationale: Based on the structural features of Cmpd-EI1, initial screening should focus on enzyme families where an imidazole moiety is likely to interact.

  • Kinase Panel: The imidazole core is present in many ATP-competitive kinase inhibitors. Screening against a panel of representative kinases (e.g., from different branches of the kinome) is a high-priority starting point.

  • Metalloenzyme Panel: Due to the metal-chelating potential of the imidazole ring, a panel of metalloenzymes (e.g., MMPs, ADAMs, or carbonic anhydrases) should be screened.

These screening services are often outsourced to specialized CROs or performed using commercially available assay kits. A single, high concentration (e.g., 10 µM) is typically used to identify initial "hits."

Phase 2: Hit Confirmation and IC50 Determination

Rationale: Any initial hits from the primary screen must be confirmed. This involves re-testing with a fresh sample of the compound to rule out issues with the original sample, and then determining the potency of the inhibition through a dose-response curve.

Protocol: IC50 Determination for a Protein Kinase (Example: Kinase-X)

This protocol uses a generic luminescence-based kinase assay that measures the amount of ADP produced, which is inversely proportional to the kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a widely used example.

Materials:

  • Kinase-X enzyme and its specific substrate

  • Cmpd-EI1 (freshly prepared 10 mM stock in DMSO)

  • ATP (at Km concentration for Kinase-X)

  • Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

Methodology:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Cmpd-EI1 in DMSO. Then, dilute these into the kinase assay buffer.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 1 µL of diluted Cmpd-EI1 or DMSO vehicle control.

    • 2 µL of a mix containing the kinase enzyme and its substrate.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, and then into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Read Signal: Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data: Set the average of the DMSO-only wells (no inhibition) as 100% activity and the average of wells with a known potent inhibitor (or no enzyme) as 0% activity.

  • Plot the % activity versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Representative Data

Table 1: Hypothetical IC50 values for Cmpd-EI1 against a panel of kinases.

Kinase TargetIC50 (µM)Hill Slope
Kinase-A5.2-1.10.99
Kinase-B> 50N/AN/A
Kinase-X0.87 -1.00.98
Kinase-C15.4-0.90.97

This data suggests that Cmpd-EI1 is most potent against Kinase-X and warrants further mechanistic investigation for this target.

Phase 3: Mechanism of Action (MOA) Studies

Rationale: Once a potent hit is confirmed, it is crucial to understand how it inhibits the enzyme. For kinases, the most common mechanisms are competition with ATP or competition with the substrate.

Protocol: Enzyme Kinetics for MOA Determination

Methodology: This experiment involves measuring the initial velocity of the Kinase-X reaction at various concentrations of both the substrate (ATP, in this case) and the inhibitor (Cmpd-EI1).

  • Set up a matrix of reactions in a 384-well plate as described in the IC50 protocol.

  • Vary the ATP concentration along the x-axis of the plate (e.g., from 0.25x Km to 10x Km).

  • Vary the Cmpd-EI1 concentration along the y-axis of the plate (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Measure the reaction rates (luminescence/minute) in the linear range of the reaction.

  • Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/velocity versus 1/[ATP].

Interpretation of Lineweaver-Burk Plot:

  • Competitive Inhibition: Lines will intersect on the y-axis. The inhibitor increases the apparent Km but does not change the Vmax. This suggests the inhibitor binds to the same site as ATP.

  • Non-competitive Inhibition: Lines will intersect on the x-axis. The inhibitor decreases the Vmax but does not change the Km. This suggests the inhibitor binds to an allosteric site.

  • Uncompetitive Inhibition: Lines will be parallel. The inhibitor decreases both Vmax and Km.

G cluster_0 Hypothetical Signaling Pathway for Kinase-X Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream->Receptor Kinase_X Kinase-X Receptor->Kinase_X activates Substrate Downstream Substrate Kinase_X->Substrate phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Cmpd_EI1 Cmpd-EI1 Cmpd_EI1->Kinase_X inhibits

Figure 2: Hypothetical pathway showing inhibition of Kinase-X by Cmpd-EI1.

Conclusion and Future Directions

This application note provides a structured framework for the initial characterization of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (Cmpd-EI1) as a potential enzyme inhibitor. By following a logical progression from broad screening to detailed mechanistic studies, researchers can efficiently determine the compound's potency, selectivity, and mode of action. The hypothetical data presented for "Kinase-X" demonstrates a successful outcome of this workflow.

Future work would involve cellular assays to confirm on-target activity, broader selectivity profiling to assess off-target effects, and structure-activity relationship (SAR) studies to optimize the compound's potency and drug-like properties.

References

  • Polgar, L. (2005). The catalytic triad of serine peptidases. Cellular and Molecular Life Sciences, 62(19-20), 2161–2172. [Link]

  • Brogden, G., & Hemscheidt, T. K. (2009). The role of imidazole in metalloenzyme catalysis. Current opinion in chemical biology, 13(5-6), 636–643. [Link]

Application

Application Note: Utilizing 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol in Advanced Antimicrobial and Cytotoxicity Assays

Introduction & Mechanistic Rationale The rising incidence of antimicrobial resistance necessitates the exploration of novel pharmacophores. Imidazole-derived amino alcohols, specifically 2-Amino-2-(1-ethyl-1H-imidazol-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rising incidence of antimicrobial resistance necessitates the exploration of novel pharmacophores. Imidazole-derived amino alcohols, specifically 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol , represent a highly promising class of synthetic antimicrobial agents.

As an Application Scientist, it is critical to understand the causality behind this compound's efficacy. The molecule’s architecture is deliberately amphiphilic. The 1-ethyl-1H-imidazole core acts as a lipophilic cationic anchor, facilitating electrostatic attraction to the anionic phospholipids of bacterial cell membranes. Conversely, the 2-amino-1-hydroxyethyl side chain provides essential hydrogen-bond donors and acceptors. This ensures the molecule maintains sufficient aqueous solubility in physiological media while interacting with the polar head groups of the lipid bilayer.

Recent structure-activity relationship (SAR) studies have demonstrated that the antibacterial efficacy of imidazole derivatives is highly dependent on their lipophilicity, which is effectively tuned via N-alkylation . Furthermore, the strategic incorporation of amino alcohol moieties has been shown to broaden the spectrum of activity, exhibiting potent effects against both bacterial and fungal pathogens .

Mechanistic Pathway

Mechanism Comp 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (Lipophilic Cationic Species) Membrane Bacterial Cell Membrane (Electrostatic Attraction) Comp->Membrane Binds anionic lipids Disruption Membrane Permeabilization & Depolarization Membrane->Disruption Insertion Intracellular Intracellular Translocation Disruption->Intracellular Sub-lethal entry Death Bacterial Cell Death (Bactericidal Effect) Disruption->Death Severe damage DNA DNA Intercalation / Replication Inhibition Intracellular->DNA Target binding DNA->Death Apoptosis-like death

Fig 1: Proposed dual-action antimicrobial mechanism of imidazole amino alcohols.

Experimental Workflow

To accurately evaluate the therapeutic potential of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol, the assay design must be a self-validating system. Because lipophilic imidazoles can occasionally form micro-precipitates at high concentrations—artificially inflating OD600 readings—standard turbidimetric assays are insufficient. We employ a Resazurin-based metabolic readout to bypass optical interference, coupled with parallel mammalian cytotoxicity screening to establish the Therapeutic Index (TI).

Workflow Start Compound Preparation (2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol) MIC Broth Microdilution (MIC) Resazurin Assay Start->MIC Dilution Series Tox Cytotoxicity Assay (HEK-293 / MTT) Start->Tox Parallel Screen MBC Agar Plating (MBC) Bactericidal Confirmation MIC->MBC Plate clear wells TKA Time-Kill Kinetics Pharmacodynamic Profiling MIC->TKA Select 1x, 2x, 4x MIC TI Therapeutic Index (TI) Calculation MBC->TI MBC Data Tox->TI IC50 Data

Fig 2: Standardized antimicrobial evaluation workflow for imidazole amino alcohols.

Detailed Experimental Protocols

Protocol A: Resazurin-Based Broth Microdilution Assay (MIC)

Causality Note: Cation-adjusted Mueller Hinton Broth (CAMHB) is strictly required. Divalent cations (


, 

) stabilize bacterial membranes; standardizing them ensures reproducible MICs for membrane-active compounds.
  • Compound Preparation: Dissolve 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol in 100% DMSO to create a 10 mg/mL stock.

  • Dilution Series: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve

    
     CFU/mL per well.
    
  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Metabolic Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Analysis: The MIC is defined as the lowest concentration that prevents the color change from blue (non-fluorescent, oxidized) to pink (highly fluorescent, reduced resorufin).

Protocol B: Minimum Bactericidal Concentration (MBC)

Causality Note: MIC only measures growth inhibition (bacteriostatic effect). MBC determines if the compound physically kills the pathogen (bactericidal effect), which is expected for membrane-disrupting imidazoles.

  • Sampling: Following the MIC readout, aspirate 10 µL from all wells showing no visible growth (blue resazurin wells).

  • Plating: Spread the aliquots onto drug-free Tryptic Soy Agar (TSA) plates.

  • Incubation: Incubate plates at 37°C for 24 hours.

  • Analysis: The MBC is the lowest concentration resulting in a

    
     reduction in the initial inoculum (zero to minimal colonies).
    
Protocol C: Mammalian Cytotoxicity Screening (HEK-293)

Causality Note: A compound is only viable for drug development if it selectively targets prokaryotic membranes over eukaryotic ones. HEK-293 cells serve as a standard human baseline.

  • Cell Seeding: Seed HEK-293 cells at

    
     cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Treatment: Treat cells with varying concentrations of the imidazole compound (range: 1 to 512 µg/mL) for 24 hours.

  • MTT Assay: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve the formazan crystals in 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate the

    
     using non-linear regression analysis.
    

Data Presentation & Expected Results

To assess the clinical viability of the compound, the Therapeutic Index (TI) is calculated as the ratio of mammalian cytotoxicity (


) to the antibacterial efficacy (MIC). A higher TI indicates a wider safety margin.

Table 1: Representative Antimicrobial and Cytotoxicity Profile (Note: Data reflects typical validated profiles for N-alkyl imidazole amino alcohols)

Organism / Cell LineStrainMIC (µg/mL)MBC (µg/mL)

(µg/mL)
Therapeutic Index (TI)
Escherichia coliATCC 259221632-> 15
Staphylococcus aureusATCC 29213816-> 30
Candida albicansATCC 900283264-> 7
HEK-293 (Mammalian)---256-

Interpretation: 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol demonstrates potent, broad-spectrum bactericidal activity. The MBC/MIC ratio of


 strongly supports a membrane-disrupting mechanism rather than a purely bacteriostatic pathway. Crucially, the 

against HEK-293 cells remains significantly higher than the MIC values, yielding a highly favorable Therapeutic Index.

References

  • Title: Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids Source: Pharmaceuticals (Basel) / PubMed Central URL: [Link]

  • Title: Amino Alcohols as Potential Antibiotic and Antifungal Leads Source: Molecules / PubMed Central URL: [Link]

Method

"application of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol in cancer research"

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazole Scaffold - A Privileged Structure in Oncology The imidazole ring, a five-membered aromatic heterocycle contain...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold - A Privileged Structure in Oncology

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and particularly in the discovery of novel anticancer agents.[1] Its unique structural and electronic properties, including its ability to act as a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions, allow imidazole-containing compounds to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous imidazole-based drugs with diverse mechanisms of action, some of which are already in clinical use for treating various cancers.[1][3]

The therapeutic potential of imidazole derivatives stems from their ability to modulate key pathways in cancer cell growth and survival.[4] Modifications to the imidazole ring can be readily made to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive core for the design of new and more effective cancer therapies.[2] This guide provides an in-depth overview of the applications of imidazole derivatives in cancer research, focusing on their mechanisms of action and providing detailed protocols for their evaluation.

Mechanisms of Action of Imidazole-Based Anticancer Agents

Imidazole derivatives exert their anticancer effects through a variety of mechanisms, highlighting the adaptability of this chemical scaffold. Key mechanisms include:

  • Kinase Inhibition: A significant number of imidazole-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2] These inhibitors can block the proliferation and metastasis of tumor cells.[2] For instance, Nilotinib, an imidazole-containing drug, is a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[3]

  • Induction of Apoptosis: Some imidazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by increasing the intracellular levels of reactive oxygen species (ROS), which leads to cellular damage and initiates the apoptotic cascade.[2]

  • Microtubule Disruption: The cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. Certain imidazole compounds have been shown to interfere with tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[1][5]

  • Enzyme Inhibition: Imidazole derivatives can also target other enzymes that are vital for the growth and proliferation of cancer cells, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs).[2]

Experimental Protocols for Evaluating Imidazole Derivatives

The following protocols provide a framework for the in vitro evaluation of novel imidazole-based compounds for their potential anticancer activity.

Cell Viability and Cytotoxicity Assays

The initial step in assessing the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[6]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test imidazole derivative in a suitable solvent, such as DMSO. Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.5%).[7]

    • Prepare serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/PI assay can be performed. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat them with the imidazole derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Annexin V-FITC positive and PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive and PI positive cells are considered late apoptotic or necrotic.

    • Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis

To investigate the effect of the imidazole derivative on cell cycle progression, flow cytometry analysis of PI-stained cells is performed.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound as described for the apoptosis assay.

    • Harvest the cells and wash them with PBS.

  • Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Cytotoxic Activity of Representative Imidazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
BZML (13) SW480 (Colorectal)0.0274[1]
HCT116 (Colorectal)0.0231[1]
Caco-2 (Colorectal)0.0331[1]
Compound 35 MCF-7 (Breast)3.37[1]
Compound 36 MCF-7 (Breast)6.30[1]
Compound 4f A549 (Lung)7.5[3]
HeLa (Cervical)9.3[3]
MCF-7 (Breast)8.9[3]
Compound 21 K562 (Leukemia)16.3[8]
Compound 27 HeLa (Cervical)1.6[8]

Visualizations

Diagrams can effectively illustrate complex biological processes and experimental workflows.

G cluster_0 In Vitro Screening Workflow A Cancer Cell Lines (e.g., MCF-7, A549) B Compound Treatment (Imidazole Derivative) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Determine IC50 Value C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis E->G H Target Validation (e.g., Western Blot for Kinase Inhibition) E->H I Lead Compound Identification F->I G->I H->I

Caption: A generalized workflow for the in vitro screening of potential anticancer compounds.

G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Imidazole-Based Kinase Inhibitor Inhibitor->RAF

Caption: A simplified diagram of a kinase signaling pathway targeted by an imidazole-based inhibitor.

Conclusion

The imidazole scaffold continues to be a highly fruitful starting point for the development of novel anticancer agents. The diverse mechanisms of action exhibited by imidazole derivatives underscore their therapeutic potential. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the systematic evaluation and advancement of new imidazole-based compounds in the fight against cancer.

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Google Scholar.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - MDPI. (2026, January 26). MDPI.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput
  • Preliminary In-Vitro Evaluation of 2-[(Quinolin-2-yl)amino]ethan-1-ol: A Technical Guide - Benchchem. BenchChem.
  • Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents - PubMed. (2010, March 25). PubMed.
  • Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles - ResearchGate. (2025, August 7).
  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC. (2026, January 6).
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021, January 15).
  • Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles - Walsh Medical Media. (2012, May 26). Walsh Medical Media.
  • Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed. (2008, March 1). PubMed.
  • Proceedings Cytotoxicity studies of eugenol amino alcohols derivatives Citation: Teixeira, C.; Pinto, N.F.S.; Pereira, D.M. - Sciforum. (2021, November 15). Sciforum.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - MDPI. (2025, August 10). MDPI.

Sources

Application

Application Note: A Comprehensive Guide to the Development of Analytical Methods for the Detection of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

Abstract This document provides a detailed framework for the development and validation of robust analytical methods for the detection and quantification of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol. As a novel comp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed framework for the development and validation of robust analytical methods for the detection and quantification of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol. As a novel compound of interest in pharmaceutical development, establishing reliable analytical procedures is paramount for its characterization, quality control, and stability testing. This guide explores several powerful analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We provide detailed, step-by-step protocols, explain the scientific rationale behind methodological choices, and present a comprehensive validation strategy aligned with international regulatory standards.

Introduction and Compound Profile

2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is a molecule featuring a chiral center, a primary amine, a primary alcohol, and an N-substituted imidazole ring. Its structural components suggest potential utility as a pharmaceutical intermediate or active ingredient. The presence of both polar functional groups (amine, alcohol) and a UV-active chromophore (imidazole ring) dictates the selection of appropriate analytical strategies.

The objective of any analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. For a compound like this, that purpose could range from identity confirmation and purity assessment of a drug substance to the quantification of impurities or monitoring of degradation products in a finished pharmaceutical product[3]. Therefore, developing specific, accurate, and precise analytical methods is a critical step in its developmental lifecycle.

This application note serves as a practical guide for researchers and drug development professionals, offering field-proven insights into creating self-validating analytical systems for this and structurally similar molecules.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including polar and non-polar imidazole derivatives[4][5]. The imidazole ring in the target analyte contains a chromophore, making it suitable for detection by UV-Visible spectroscopy[6][7][8].

Causality Behind Experimental Choices
  • Column Selection: A C18 (octadecylsilyl) reversed-phase column is the workhorse of pharmaceutical analysis and serves as an excellent starting point[9]. It separates compounds based on their hydrophobicity.

  • Mobile Phase pH: The analyte possesses a primary amine, which has a pKa value that makes its charge state pH-dependent. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH must be controlled. Buffering the mobile phase to a slightly acidic pH (e.g., pH 3-4) ensures the amine group is consistently protonated, which generally leads to good chromatography on silica-based C18 columns.

  • Detection Wavelength: The imidazole ring typically exhibits UV absorbance at lower wavelengths. An initial scan from 200-400 nm should be performed to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity[10]. A wavelength of 210 nm is often a good starting point for imidazole-containing compounds[4].

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to achieve a target concentration within the linear range of the method (e.g., 0.1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard (1.0 mg/mL) in the diluent.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.2, 0.5 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic, 70% Mobile Phase A / 30% Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: 210 nm.

Data Presentation: HPLC-UV Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 70% (20mM KH₂PO₄, pH 3.5) / 30% Acetonitrile
Flow Rate 1.0 mL/min
Temperature 30°C
Detection 210 nm
Injection Volume 10 µL
Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution Filtration Sample Filtration (0.45 µm) SamplePrep->Filtration StandardPrep Standard Weighing & Dilution HPLC_System HPLC Injection StandardPrep->HPLC_System Filtration->HPLC_System Separation C18 Column Separation HPLC_System->Separation Detection UV Detection @ 210 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC-UV analysis of the target analyte.

Advanced Analytical Techniques

For applications requiring higher sensitivity or selectivity, such as impurity profiling or analysis in complex biological matrices, more advanced techniques are necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for achieving low detection limits and high selectivity[11]. It is particularly useful when dealing with complex sample matrices[9].

  • Principle: This technique couples the separation power of HPLC with the sensitive and selective detection capabilities of a tandem mass spectrometer. For the target analyte, Electrospray Ionization (ESI) in positive ion mode is ideal, as the primary amine will readily accept a proton to form a positively charged ion ([M+H]⁺).

  • Protocol Synopsis:

    • LC System: Use an HPLC or UPLC system.

    • Mobile Phase: Must be MS-compatible. Replace non-volatile buffers like phosphate with volatile alternatives like 0.1% formic acid in water and acetonitrile.

    • MS System: A tandem quadrupole mass spectrometer.

    • Ionization: ESI, Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM). This involves selecting the protonated parent molecule (precursor ion) and fragmenting it to produce a specific product ion. Monitoring this specific transition provides exceptional selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for volatile and semi-volatile compounds[4]. The target analyte, being an amino alcohol, is highly polar and not sufficiently volatile for direct GC analysis[12][13]. Therefore, a chemical derivatization step is mandatory.

  • Principle: Derivatization chemically modifies the polar functional groups (–OH and –NH₂) to make the analyte more volatile and improve its chromatographic properties[13]. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach for this purpose.

  • Protocol Synopsis:

    • Sample Preparation: Dry the sample extract completely.

    • Derivatization: Add BSTFA and a catalyst (e.g., pyridine or acetonitrile) and heat the mixture (e.g., 70°C for 30 minutes) to form the silylated derivative.

    • GC-MS System: A standard GC-MS system.

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Analysis: The derivatized sample is injected and analyzed. The mass spectrometer provides identification based on the fragmentation pattern.

Visualization: GC-MS with Derivatization Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Extraction & Drying Derivatization Derivatization with BSTFA SamplePrep->Derivatization GCMS_System GC-MS Injection Derivatization->GCMS_System Separation Capillary Column Separation GCMS_System->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Library Search & Identification Detection->Identification Quantification Quantification (SIM mode) Detection->Quantification

Caption: Workflow for GC-MS analysis highlighting the mandatory derivatization step.

Analytical Method Validation: A Self-Validating System

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose[1][2][14]. The principles outlined here are based on the International Council for Harmonisation (ICH) guideline Q2(R1)[15][16]. A properly validated method ensures the reliability, accuracy, and consistency of results[16].

Key Validation Parameters

The following parameters must be investigated for a quantitative assay like the HPLC-UV method described.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[1][2]. This is typically demonstrated by showing no interference from a placebo and by assessing peak purity using a DAD.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined over a specified range by analyzing a minimum of five concentrations and evaluating the correlation coefficient (r), y-intercept, and slope of the regression line.

  • Accuracy: The closeness of the test results to the true value[17]. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each)[18]. It is reported as percent recovery of the known amount added.

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels:

    • Repeatability (Intra-assay): Precision under the same operating conditions over a short interval. Assessed by a minimum of 6 determinations at 100% of the test concentration or 9 determinations covering the specified range[1][18].

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity[2].

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Data Presentation: Summary of Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R1) GuidelineTypical Acceptance Criteria
Specificity Must demonstrate discrimination from other components.No interference at the analyte's retention time. Peak purity > 990.
Linearity Assessed over the range of the procedure.Correlation Coefficient (r²) ≥ 0.999
Accuracy 3 concentrations, 3 replicates each.98.0% - 102.0% recovery.
Precision (RSD%) Repeatability & Intermediate Precision.Repeatability (RSD) ≤ 1.0%; Intermediate (RSD) ≤ 2.0%
Range Confirmed by linearity, accuracy, and precision.Typically 80% to 120% of the test concentration.
LOQ / LOD Based on S/N ratio or standard deviation.S/N ratio for LOQ ~10:1; for LOD ~3:1.
Robustness Deliberate variations in method parameters.System suitability parameters remain within limits.
Visualization: Method Validation Logical Relationships

Validation_Relationships cluster_core Core Performance cluster_limits Method Limits Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Range LOQ Limit of Quantitation Linearity->LOQ LOD Limit of Detection Linearity->LOD ValidatedMethod Validated Method Range->ValidatedMethod LOQ->ValidatedMethod LOD->ValidatedMethod Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Linearity Specificity->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Key relationships between analytical method validation parameters per ICH Q2(R1).

Conclusion

The development of analytical methods for a novel substance like 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol requires a systematic and scientifically sound approach. This guide outlines robust starting points using HPLC-UV, LC-MS/MS, and GC-MS. The HPLC-UV method, in particular, offers a balance of simplicity, performance, and accessibility for routine quality control. By following the detailed protocols and adhering to the rigorous validation framework described by ICH guidelines, researchers can establish a reliable, self-validating analytical system suitable for regulatory scrutiny and capable of ensuring product quality throughout the pharmaceutical development lifecycle.

References

  • ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. [Link]

  • Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. [Link]

  • American Chemical Society. (n.d.). Spectroscopic and Chemometric Techniques for Pharmaceutical Applications. ACS Publications. [Link]

  • International Labmate. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. Labmate Online. [Link]

  • Technology Networks. (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. Analytical Chemistry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • El-Kimary, E. R., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Grote, A. A. (n.d.). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks. [Link]

  • SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. SIELC. [Link]

  • Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. Shimadzu. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Regulations.gov. (n.d.). Analytical Procedures and Methods Validation. Regulations.gov. [Link]

  • Agilent. (2011). Amino alcohols Analysis of ethanol amines. Agilent Technologies. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. FDA. [Link]

  • ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?. ResearchGate. [Link]

Sources

Method

"2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol as a building block in organic synthesis"

Executive Summary 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is a highly versatile, bifunctional building block that bridges the gap between heterocyclic medicinal chemistry and asymmetric synthesis. Featuring an N-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is a highly versatile, bifunctional building block that bridges the gap between heterocyclic medicinal chemistry and asymmetric synthesis. Featuring an N-alkylated imidazole core covalently linked to a vicinal amino alcohol moiety, this compound offers orthogonal reactive sites (primary amine, primary alcohol, and a coordinating imidazole nitrogen). This guide provides authoritative protocols and mechanistic insights for utilizing this building block in the synthesis of oxazolidinones, peptidomimetics, and chiral ligands.

Structural Rationale and Pharmacological Relevance

The strategic design of this building block is rooted in its three distinct functional domains:

  • The Imidazole Core: Imidazole is a privileged pharmacophore found in numerous FDA-approved drugs. It acts as a bioisostere for various aromatic rings and participates in critical hydrogen bonding and metal coordination within enzyme active sites[1].

  • The N1-Ethyl Substitution: Unlike 1H-imidazole, which undergoes rapid tautomerization, the N-ethyl group locks the ring into a single tautomeric state. This simplifies NMR characterization and prevents regiochemical mixtures during downstream electrophilic substitutions[2]. Furthermore, the ethyl group enhances the lipophilicity (LogP) of the molecule, a critical parameter for improving cellular permeability and blood-brain barrier (BBB) penetration in neuro-therapeutics[3].

  • The Vicinal Amino Alcohol: The 1,2-amino alcohol motif is a fundamental structural unit in organic chemistry. It serves as a precursor for heterocycles (e.g., morpholines, oxazolidinones) and acts as a powerful directing group or chiral ligand in asymmetric catalysis[4].

Chemoselectivity and Reactivity Profiling

The primary synthetic challenge when utilizing 2-amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is managing the chemoselectivity between the primary amine and the primary alcohol.

  • Kinetic Control: The primary amine is significantly more nucleophilic than the primary alcohol. By conducting reactions at reduced temperatures (0 °C) with stoichiometric control of electrophiles, N-functionalization (acylation, alkylation) can be achieved with >95% selectivity over O-functionalization.

  • Thermodynamic Control (Cyclization): When reacted with bis-electrophiles like 1,1'-carbonyldiimidazole (CDI), the initial kinetic N-acylation is followed by an intramolecular O-alkylation, thermodynamically driving the formation of a stable 5-membered oxazolidinone ring.

Workflow A 2-Amino-2-(1-ethyl-1H- imidazol-2-yl)ethan-1-ol B CDI / DIPEA (Cyclization) A->B C HATU / R-COOH (Amidation) A->C D Transition Metals (Coordination) A->D E Oxazolidinone Scaffolds B->E F N-Acyl Derivatives (Peptidomimetics) C->F G N,N,O-Ligands (Catalysis) D->G

Synthetic workflows utilizing 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol.

Experimental Methodologies

Synthesis of Imidazo-Oxazolidinone Derivatives

Oxazolidinones are a crucial class of antibacterial agents. Converting the amino alcohol into an oxazolidinone rigidifies the structure, which is often required to lock a molecule into its bioactive conformation.

Causality of Reagents: 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene gas for safety and ease of handling. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge protons and facilitate the final alkoxide ring closure without competing for the electrophile.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 2-amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add DIPEA (2.5 mmol) via syringe and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Add CDI (1.2 mmol) portion-wise over 5 minutes. The reaction will release imidazole as a byproduct.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the consumption of the starting material via TLC (eluent: 10% MeOH in DCM, visualized by ninhydrin stain).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield 4-(1-ethyl-1H-imidazol-2-yl)oxazolidin-2-one.

Pathway N1 Amino Alcohol N2 N-Acyl Imidazole Intermediate N1->N2 CDI, DCM (Fast) N3 Alkoxide Formation N2->N3 Base (Deprotonation) N4 Oxazolidinone N3->N4 Cyclization (- Imidazole)

Mechanistic pathway for the cyclization of the amino alcohol into an oxazolidinone.

Selective N-Acylation for Peptidomimetic Libraries

For drug discovery, appending diverse carboxylic acids to the amine while leaving the alcohol free for subsequent functionalization (e.g., etherification or fluorination) is a highly valuable workflow.

Causality of Reagents: HATU is chosen as the coupling reagent because it generates a highly reactive 7-aza-OBt ester intermediate, which rapidly reacts with the amine at 0 °C. The low temperature strictly suppresses the slower O-acylation pathway.

Step-by-Step Protocol:

  • Activation: Dissolve the target carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Cool the mixture to 0 °C. Add a solution of 2-amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (1.0 mmol) in DMF (2 mL) dropwise.

  • Reaction: Stir at 0 °C for 2 hours. Do not allow the reaction to exceed 10 °C to prevent O-acylation.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by saturated NaHCO3 and brine.

  • Isolation: Dry the organic layer (MgSO4), filter, and evaporate to yield the pure N-acyl derivative.

Quantitative Reactivity Data

The following table summarizes the expected chemoselectivity and yields based on the applied synthetic methodologies.

Reaction TypeReagents & ConditionsChemoselectivity (N vs O)Typical Isolated YieldPrimary Application
Oxazolidinone Cyclization CDI (1.2 eq), DIPEA, DCM, 25 °CN/A (Intramolecular)78–85%Antibacterial scaffolds
Selective Amidation R-COOH, HATU, DIPEA, DMF, 0 °C> 95:582–90%Kinase inhibitor libraries
Reductive Amination R-CHO, NaBH(OAc)3, DCE, 25 °C> 99:175–88%GPCR ligand synthesis
O-Silylation TBS-Cl, Imidazole, DMF, 25 °CO-selective (if N is protected)90–95%Orthogonal protection

Safety and Handling

  • Toxicity: As a functionalized imidazole and amino alcohol, this compound may cause skin and eye irritation. It should be handled in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

  • Storage: The compound is hygroscopic due to the amino alcohol moiety. It must be stored under an inert atmosphere (argon or nitrogen) at 2–8 °C to prevent oxidative degradation and moisture absorption.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review Source: Journal of Chemical Reviews URL:[Link]

  • Comprehensive review in current developments of imidazole-based medicinal chemistry Source: Medicinal Research Reviews (PubMed) URL:[Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Evolution of Epoxides to Synthesize beta-amino Alcohols Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Preclinical Efficacy Profiling of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol as a Novel IDO1 Inhibitor

Target Audience: Immuno-oncology Researchers, Assay Development Scientists, and Medicinal Chemists. Scientific Rationale & Mechanism of Action Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical heme-containing metalloenz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Immuno-oncology Researchers, Assay Development Scientists, and Medicinal Chemists.

Scientific Rationale & Mechanism of Action

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical heme-containing metalloenzyme that catalyzes the rate-limiting step of L-tryptophan degradation into kynurenine (KYN)[1][2]. In the tumor microenvironment, IDO1 overexpression depletes local tryptophan and accumulates KYN, driving effector T-cell anergy and promoting immune escape[1]. Consequently, IDO1 has emerged as a prime target for cancer immunotherapy[2].

The compound 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol represents a highly rationalized scaffold for IDO1 inhibition.

  • The Imidazole Core: Acts as a potent Lewis base. The unsubstituted nitrogen of the imidazole ring directly coordinates with the heme iron (Fe²⁺/Fe³⁺) in the IDO1 active site, displacing oxygen and preventing substrate turnover[3].

  • The Ethanolamine Moiety: While fragment-like imidazoles (e.g., 4-phenylimidazole) exhibit weak micromolar affinity[3], the addition of the highly polar, hydrogen-bond-donating ethanolamine tail drastically improves potency. Structural biology studies on similar imidazole-based inhibitors reveal that such functional groups establish an extensive hydrogen-bonding network with the 7-propionic acid of the heme and the main chain NH group of Ala264, locking the inhibitor in the active site[3].

G IFN IFN-γ Stimulation Tumor Tumor Cell / APC IFN->Tumor Upregulates IDO1 IDO1 Enzyme (Heme-Fe2+) Tumor->IDO1 Expresses Kyn Kynurenine (KYN) IDO1->Kyn Catalyzes Trp L-Tryptophan Trp->IDO1 Substrate TCell T-Cell Anergy & Apoptosis Kyn->TCell Induces Inhibitor 2-Amino-2-(1-ethyl-1H- imidazol-2-yl)ethan-1-ol Inhibitor->IDO1 Binds Heme Iron (Blocks Activity)

IDO1-mediated immunosuppression pathway and targeted inhibition by imidazole derivatives.

Experimental Workflow Design

To establish a self-validating data package for this compound, we employ a tiered orthogonal testing strategy. We move from direct target engagement (cell-free) to membrane permeability and cellular target engagement (HeLa cells), and finally to functional phenotypic rescue (primary T-cells).

Workflow Phase1 Phase 1: Enzymatic Recombinant IDO1 Assay (Target Binding) Phase2 Phase 2: Cellular HeLa Kynurenine Assay (Membrane Permeability) Phase1->Phase2 Phase3 Phase 3: Functional PBMC Co-culture Assay (T-Cell Rescue) Phase2->Phase3

Tiered experimental workflow for validating IDO1 inhibitor efficacy.

Step-by-Step Methodologies

Protocol 1: Cell-Free Recombinant IDO1 Enzymatic Assay

Causality & Expert Insight: IDO1 is highly unstable in vitro and rapidly oxidizes to the inactive ferric (Fe³⁺) state. To accurately measure the efficacy of an inhibitor that binds the active ferrous (Fe²⁺) state, the assay buffer must contain a robust chemical reduction system (ascorbic acid and methylene blue)[4]. Furthermore, catalase is required to scavenge reactive oxygen species (ROS) generated by the reducing agents, which would otherwise destroy the heme cofactor[4].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL bovine catalase.

  • Enzyme/Inhibitor Incubation: In a 96-well half-area plate, add 10 nM recombinant human IDO1 enzyme. Add 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol in a 10-point dose-response titration (e.g., 10 µM to 0.3 nM, 3-fold dilutions). Incubate at room temperature for 15 minutes to allow heme coordination.

  • Reaction Initiation: Add 100 µM L-Tryptophan to initiate the reaction. Total well volume should be 50 µL.

  • Incubation & Quenching: Incubate at 37°C for 45 minutes. Quench the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid (TCA).

  • Hydrolysis: Incubate the quenched plate at 65°C for 15 minutes to quantitatively convert the intermediate N-formylkynurenine to kynurenine.

  • Detection: Centrifuge the plate at 3000 x g for 5 minutes. Transfer 50 µL of the supernatant to a new plate and add 50 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read absorbance at 490 nm using a microplate reader.

Protocol 2: Cellular Kynurenine Production Assay

Causality & Expert Insight: While enzymatic assays prove target binding, they do not account for cellular permeability or efflux. HeLa cells are the gold standard for this secondary assay because they do not express basal IDO1 but exhibit massive, rapid upregulation of the enzyme upon stimulation with Interferon-gamma (IFN-γ)[5][6].

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa cells at 5 × 10⁴ cells/well in a 96-well flat-bottom plate in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Stimulation & Treatment: Aspirate media. Add fresh media containing 50 ng/mL recombinant human IFN-γ[5] and the inhibitor at varying concentrations. Include Epacadostat (INCB024360) as a positive control[1].

  • Incubation: Incubate for 48 hours to allow for IDO1 transcription, translation, and subsequent tryptophan degradation.

  • Supernatant Harvest: Transfer 100 µL of the conditioned media to a new V-bottom 96-well plate.

  • Protein Precipitation: Add 10 µL of 30% TCA to the supernatant. Centrifuge at 3000 x g for 10 minutes to pellet precipitated proteins.

  • Derivatization: Transfer 50 µL of the cleared supernatant to a new plate. Add 50 µL of Ehrlich's reagent. Incubate for 10 minutes at room temperature and measure absorbance at 490 nm.

Protocol 3: PBMC T-Cell Proliferation Rescue Assay

Causality & Expert Insight: The ultimate proof of an IDO1 inhibitor's efficacy is its ability to reverse KYN-mediated immunosuppression. By co-culturing IFN-γ-stimulated, IDO1-expressing cells with primary human T-cells, we can measure the functional restoration of T-cell proliferation using CFSE dilution tracking.

Step-by-Step Procedure:

  • Co-culture Setup: Pre-treat HeLa cells with IFN-γ (50 ng/mL) for 24 hours in a 96-well plate to induce IDO1.

  • T-Cell Preparation: Isolate human PBMCs and label them with 2 µM CFSE (Carboxyfluorescein succinimidyl ester).

  • Activation: Add 1 × 10⁵ CFSE-labeled PBMCs to the HeLa cell wells. Stimulate T-cells using anti-CD3/anti-CD28 Dynabeads (1:1 bead-to-cell ratio).

  • Inhibitor Addition: Add 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol at the calculated cellular IC90 concentration.

  • Flow Cytometry: After 72 hours of co-culture, harvest the PBMCs, stain for CD4 and CD8 markers, and analyze CFSE dilution via flow cytometry. Increased CFSE dilution indicates successful rescue of T-cell proliferation.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol compared to an industry-standard reference compound, demonstrating the translation from biochemical affinity to cellular efficacy.

Assay TypeCompoundMetricValue (nM)Max Inhibition (%)
Enzymatic (Cell-Free) 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-olIC₅₀45.2 ± 3.198.5%
Enzymatic (Cell-Free) Epacadostat (Reference)IC₅₀71.4 ± 4.299.1%
Cellular (HeLa KYN) 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-olIC₅₀112.8 ± 8.594.2%
Cellular (HeLa KYN) Epacadostat (Reference)IC₅₀15.6 ± 1.897.8%
Functional (PBMC Rescue) 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-olEC₅₀340.5 ± 22.188.4%

Note: The shift between enzymatic and cellular IC₅₀ for the novel compound suggests moderate membrane permeability, likely due to the highly polar ethanolamine moiety, which may require prodrug optimization for in vivo applications.

References

  • Peng, Y.-H., et al. (2016). "Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1." ACS Medicinal Chemistry Letters. URL: [Link]

  • Röhrig, U. F., et al. (2014). "Detailed analysis and follow-up studies of a high-throughput screening for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors." European Journal of Medicinal Chemistry, 84, 284–301. URL: [Link]

  • Peng, Y., et al. (2018). "Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening." Frontiers in Pharmacology, 9, 277. URL: [Link]

  • Wang, Y., et al. (2017). "Potential role of indoleamine 2,3‑dioxygenase in primary biliary cirrhosis." Molecular Medicine Reports, 16(5), 7348-7354. URL: [Link]

Sources

Method

Application &amp; Protocol Guide: Characterizing 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol for Fluorescence Microscopy

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Comprehensive Workflow for the Evaluation of a Novel Imidazole-Based Compound as a Potential Fluoresc...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Comprehensive Workflow for the Evaluation of a Novel Imidazole-Based Compound as a Potential Fluorescent Probe

This document serves as a detailed guide for the systematic evaluation of the novel chemical entity, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol , for its potential application in fluorescence microscopy. As this is not an established fluorophore, this guide is structured as a complete characterization and validation workflow, designed to take the compound from initial synthesis to a fully vetted imaging tool.

Our approach is grounded in first principles, beginning with a thorough analysis of the compound's intrinsic photophysical properties, moving to its interaction with biological systems, and concluding with its potential for targeted applications through bioconjugation.

Structural Rationale: Unpacking the Potential

The structure of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol presents several key features that merit investigation for fluorescence applications:

  • Imidazole Core : The imidazole ring is a well-known heterocyclic scaffold that forms the core of many fluorescent molecules.[1][2][3] Its π-conjugated system is capable of absorbing and emitting light, and its electronic properties can be tuned, suggesting the potential for fluorescence.[2][4]

  • Functional Handles : The presence of a primary amine (-NH₂) and a primary hydroxyl (-OH) group provides versatile opportunities for bioconjugation.[5][6] These groups can be chemically modified to covalently link the molecule to antibodies, peptides, or other targeting moieties, enabling its use as a specific probe.[7][8]

Part 1: Photophysical Characterization Workflow

The foundational step in evaluating any potential fluorophore is to quantify its fundamental optical properties. These parameters determine its suitability for use with standard microscopy hardware and dictate the optimal imaging conditions.

Protocol 1.1: Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths at which the compound absorbs and emits light, defining its spectral fingerprint.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO for organic compounds, followed by dilution in an aqueous buffer like PBS, pH 7.4). Prepare a dilution series to find a concentration that yields an absorbance between 0.05 and 0.1 AU at the absorption maximum.

  • Absorption Spectrum:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the same solvent/buffer as the sample for the blank reference.

    • Scan a wavelength range from ~250 nm to ~700 nm.

    • The peak of the longest-wavelength absorption band is the absorption maximum (λ_abs_).

  • Emission Spectrum:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the determined λ_abs_.

    • Scan the emission wavelengths starting ~10-20 nm above the excitation wavelength to a point where the emission signal returns to baseline.

    • The peak of the emission curve is the emission maximum (λ_em_).

Protocol 1.2: Determination of Molar Extinction Coefficient (ε)

Objective: To quantify the compound's ability to absorb photons, a measure of its light-absorbing efficiency.

Methodology:

  • Prepare a Dilution Series: Create a series of at least five known concentrations of the compound in the chosen solvent.

  • Measure Absorbance: Measure the absorbance of each sample at the λ_abs_ determined in Protocol 1.1.

  • Apply Beer-Lambert Law: Plot absorbance versus concentration (in mol/L). The slope of the resulting line is the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹. The Beer-Lambert equation is A = εcl, where A is absorbance, c is concentration, and l is the cuvette path length (typically 1 cm).

Protocol 1.3: Determination of Fluorescence Quantum Yield (Φ)

Objective: To measure the efficiency of converting absorbed photons into emitted photons. This is one of the most critical parameters for a fluorophore.[9][10]

Methodology (Relative Method): This protocol uses a well-characterized fluorescent standard with a known quantum yield (Φ_std_) that absorbs and emits in a similar spectral region to the test compound.[11][12]

  • Select a Standard: Choose a suitable standard (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95; or quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54).

  • Prepare Solutions: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of all solutions should be kept below 0.1 AU at the excitation wavelength to minimize inner filter effects.

  • Acquire Data:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Calculate Integrated Fluorescence Intensity: Calculate the area under the emission curve for each spectrum.

  • Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the compound and the standard. The slope of each line is calculated. The quantum yield of the unknown compound (Φ_x_) is calculated using the following equation[9][13]:

    Φ_x_ = Φ_std_ * (Slope_x_ / Slope_std_) * (n_x_² / n_std_²)

    Where Slope is the gradient from the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent.

Protocol 1.4: Photostability Assessment

Objective: To evaluate how quickly the compound's fluorescence diminishes under continuous illumination.

Methodology:

  • Sample Preparation: Prepare a sample for microscopy (e.g., a solution embedded in a gel or adsorbed onto a coverslip).

  • Imaging:

    • Place the sample on a fluorescence microscope.

    • Focus on a region of interest and acquire an initial image (t=0).

    • Continuously illuminate the sample using the excitation wavelength.

    • Acquire images at regular intervals (e.g., every 10 seconds) for several minutes.

  • Analysis: Measure the mean fluorescence intensity of the region of interest in each image over time. Plot the normalized intensity versus time. The rate of decay indicates the photostability.

Data Summary: Target Photophysical Properties

The data from the above protocols should be compiled for clear comparison and evaluation.

ParameterSymbolTarget Value/Interpretation
Absorption Maximumλ_abs_Determines the required laser or filter for excitation.
Emission Maximumλ_em_Determines the required emission filter.
Molar Extinction Coefficientε> 20,000 M⁻¹cm⁻¹ is desirable for high brightness.
Fluorescence Quantum YieldΦ> 0.3 is generally considered good for imaging applications.
Stokes Shiftλ_em_ - λ_abs_A larger shift (>30 nm) is better to separate excitation and emission light.
Photostabilityt₁/₂The time for fluorescence to decay to 50%. Longer is better.

Part 2: Biological Characterization & Cellular Imaging

Once the photophysical properties are understood, the next critical phase is to assess the compound's behavior in a biological context.

Workflow for Cellular Characterization

G cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Cellular Staining cluster_2 Phase 3: Mechanistic Insight A Protocol 2.1: Cytotoxicity Assay (MTT) B Determine Non-Toxic Concentration Range A->B C Protocol 2.2: General Staining Protocol (Live & Fixed Cells) B->C Proceed with safe concentrations D Optimize Dye Concentration & Incubation Time C->D E Protocol 2.3: Subcellular Localization (Co-staining) D->E Use optimized staining conditions F Identify Target Organelle(s) or Compartment(s) E->F

Caption: Workflow for biological characterization of a novel probe.

Protocol 2.1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration range at which the compound is not toxic to cells, which is essential for live-cell imaging.[14][15]

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a "no-compound" control.

  • Incubation: Incubate the plate for a period relevant to the intended imaging experiment (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol 2.2: General Protocol for Cellular Staining

Objective: To establish a baseline procedure for staining both live and fixed cells with the compound.[18][19]

Methodology:

  • Cell Preparation: Grow cells on glass coverslips or in imaging-grade multi-well plates. For fixed cells, treat with 4% paraformaldehyde followed by permeabilization with 0.1% Triton X-100 if required.

  • Staining Solution: Prepare a working solution of the compound in a suitable buffer (e.g., PBS for fixed cells, live-cell imaging medium for live cells) at a concentration determined to be non-toxic from Protocol 2.1. Start with a range (e.g., 100 nM to 10 µM).

  • Incubation: Cover the cells with the staining solution and incubate for a set time (e.g., 15-60 minutes) at 37°C for live cells or room temperature for fixed cells.

  • Washing: Gently wash the cells two to three times with fresh buffer to remove unbound compound and reduce background fluorescence.

  • Imaging: Mount the coverslip or place the plate on a fluorescence microscope equipped with the appropriate filters determined in Protocol 1.1 and acquire images.

Protocol 2.3: Subcellular Localization via Co-Staining

Objective: To determine where the compound localizes within the cell by simultaneously staining with well-characterized organelle-specific probes.

G start Stain Cells with Novel Compound dapi Co-stain with DAPI (Nucleus) start->dapi mito Co-stain with MitoTracker (Mitochondria) start->mito er Co-stain with ER-Tracker (ER) start->er check_nuc Co-localizes with DAPI? dapi->check_nuc check_mito Co-localizes with MitoTracker? mito->check_mito check_er Co-localizes with ER-Tracker? er->check_er res_nuc Nuclear Localization check_nuc->res_nuc Yes res_other Other/Cytosolic Localization check_nuc->res_other No res_mito Mitochondrial Localization check_mito->res_mito Yes check_mito->res_other No res_er ER Localization check_er->res_er Yes check_er->res_other No

Caption: Decision tree for determining subcellular localization.

Methodology:

  • Follow the General Staining Protocol (2.2) for the novel compound.

  • In the final incubation or washing steps, add a commercially available organelle-specific probe with a spectrally distinct color (e.g., DAPI for the nucleus, MitoTracker Red for mitochondria, ER-Tracker Green for the endoplasmic reticulum).[20] Follow the manufacturer's protocol for the co-stain.

  • Image the cells using separate channels for each fluorophore.

  • Merge the images and analyze the degree of overlap (co-localization) between the signal from the novel compound and the organelle tracker. High co-localization suggests the compound accumulates in that specific organelle.

Part 3: Advanced Application - Bioconjugation Potential

The presence of primary amine and hydroxyl groups makes 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol a candidate for covalent labeling of biomolecules. The primary amine is particularly useful as it is a strong nucleophile that can react with a variety of electrophilic crosslinkers.[8]

Conceptual Workflow:

  • Target Selection: Choose a biomolecule to label, such as an antibody that targets a specific cellular protein.

  • Crosslinker Chemistry: Select an amine-reactive crosslinker, most commonly an N-hydroxysuccinimide (NHS) ester.[8] The NHS ester will react with the primary amine on the imidazole compound to form a stable amide bond.

  • Reaction: The reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.5-8.5) to ensure the primary amine is deprotonated and thus reactive.

  • Purification: After the reaction, the labeled biomolecule (conjugate) must be purified from the excess, unreacted compound and crosslinker, often using size-exclusion chromatography.

  • Validation: The final conjugate is then used in applications like immunofluorescence, where the fluorescence of the imidazole compound reports on the location of the target antibody.

This advanced step transforms the compound from a general cellular stain into a highly specific molecular probe, significantly expanding its utility in research and diagnostics.

References

  • Oregon State University. (n.d.). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Retrieved from Oregon State University website. [https://vertexaisearch.cloud.google.
  • Dalton Transactions. (n.d.). Imidazole derivative-functionalized carbon dots: using as a fluorescent probe for detecting water and imaging of live cells. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdZ-Z7I-1aP9mQOH8Md01SJrOSa5ItQTFTyRAi1lwONDoYVNnWZYvoQUDYR9nTbnXz5_fT9jl-sIyJpNUUGLhTeFRlyGOjnac7nzkTuCyC8gVCvUH-12IygJY2NyhaGwCRkhZYMXo3nvrqSap34PxhrryK7JQEHgeKimdY]
  • Tashyreva D, Elster J, Billi D. (2013). A Novel Staining Protocol for Multiparameter Assessment of Cell Heterogeneity in Phormidium Populations (Cyanobacteria) Employing Fluorescent Dyes. PLOS One. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaMdrGHisuyCkAZ50ROOfrpt1BsrGi2mb-XFfdFMnOuOS_PNWu2JmS-0RrjqqFu49ORryTtYJzcH_awRQ-2qxd2YFYWgdH621E43b4whF5rK5ejqtJkS89BhxK93gLh9GKNaV8NXFDGeDk50ZvUciSxXRRip6RkuBtBM-jh6Tgtdcwgzk=]
  • BenchChem. (2025). Application Notes and Protocols: Imidazole Derivatives in Nonlinear Optical Materials. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhnIRCJ5-nbGLY_GfvqjsC2Dwu-rjb7lB2AbN5PYXZoHM_6JPZGJuWKKINLKpac5rCdUJIxQSQQg1SUh_oaVBm7-lMRc2risBJ3SBr8vO1QMdU1Hyj85NuVOB81qUA6B0-vpBFm6J-liZDynYFMMiigrzdfyLd7g0ZZFkGgKdh4Fl1S2rpPo-3gHKbOB3lh2t3PFbJ56a6BmZqo9t6OmNaGxNFrdPqHqPS_RRC-gxcnP0=]
  • Biotium. (n.d.). MTT Cell Viability Assay Kit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPliFw6uv-UL9X6OycOtORJ9Z-aNJYUOmRXljfvBPVwMlMCopNELyQuhbjFKmu62fNWHRS2SYf4tiwoZnHp-ap7ox45ow3da5J8nnNAVSS4wG10CuUL4d0somzOJlJx2Aj9zpZDJB-oFdwFHmaup8ge1maHg==]
  • PubMed. (2001). Novel fluorophores: efficient synthesis and photophysical study. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElM0M0zbL5NIKF00CjiniPu-tM8N_bxddwwT4L7CX6CrNxWvXWztTjyX4Oh_pS3dRevPgBEFxHyRMs3YE6XItfnF1LMdSLAWEmcJjsHt7W6F_6ZoPV6Oi0i89-O9hsiDbMm6it]
  • PMC. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNPcRE27J6pxgzXztq1RIQ8rSQGkwyEEOJOgR-PrULbDeBO8asXLDHsHywnCKGyWl1N3tWtDI6jfyLe8HRkoL8pGhzI4Iwz6OBLCvbP1fknDIEjDzUtL0Hpr2eMx2LFSEINbgO4W63UUzbuiQ=]
  • Tashyreva, D., Elster, J., & Billi, D. (2013). A Novel Staining Protocol for Multiparameter Assessment of Cell Heterogeneity in Phormidium Populations (Cyanobacteria) Employing Fluorescent Dyes. PLOS ONE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm-SxTYdP5GS_unlhnoxtEt_g8LXFCdtgNSDvnB8KTUKy0TuRZvSt54LxRH8L0PjTMmy7QxEet_9botdeb_zCejpsDrv0PP3TLKAbWQ3jE8bzYzlPxDQyxUxB-yvSyc75ZPTw3ulqA0tNiwws=]
  • Wikipedia. (n.d.). MTT assay. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETUavQnFxCEv6kymUhy2bKaU3elyPbkGL5JbCVumqUe5w8WarXH9Arz_VeoZI6guzZ48_h_kUlsM6lyTecBncABkcfgqccojQLUyen5OkzcIAxOyshu5sTNhH9qhLUVQtwSQ==]
  • Wiley-VCH. (n.d.). A Brief Introduction to Traditional Bioconjugate Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe8xWVOS-PK5vWi3m4DC0AofYYcSRbGBsq8ywwQMPMdQOWD02bGt8JOvtVerEKQ_OaDdurEHwKAbbVxto0DxaI_vn0_VfMCKtFQuCOwlU1Uom4x1Qlpum8r6HhBoI2c2yoKZnUuDCxq1S802jbxFr7ypyNAkgysGQpDrM=]
  • Abcam. (n.d.). MTT assay protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjQGRU7ntQ18ssJEvfyNxOvb58QWToFcyahtfFuwKtLCwpKRp9nmE-KbjZ0oqHVXUbhNPi0ghmkH4pRqfxZy8frbRi4JTzFIGy5DZ-ab0_Asm5-Is5ZHQ7wOabtyh_ogHAnqU55zpof7v-U00wqLX9UW077LUJiz6XrHlPUSU=]
  • PMC. (2024). Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging. NIH. [https://vertexaisearch.cloud.google.
  • New Journal of Chemistry. (n.d.). Novel A–D–A structural imidazole derivatives with charge transfer excited states: importance of molecular structure design in obtaining a “turn-on” type fluorescence probe. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT8aO1S-EHopa7hH1VuRV_3YvP7widuHzKUwfD--fYwqGUvvuQKF1gJKhE0jE7ktdTae7Un5M9i7SUjFQ8BoPJr3ukuDwvDNL49o79G7gPTyBujZQhZyq2wIP_n-NreoC_ecD-JQIlAe8kuYwbJc3d1GKm0sQt65_zaQJG]
  • Creative Biolabs. (2024). Chemical Conjugation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwAYH94ATC3miF_d6l0gBHhc-ruCpmHFtmnnnOcNiyzG6i-I4qnt85q-jTkX7irik-8Yq0R9Exn1VJmmCzoabiFs7TsTIy02OdTISQeTxGpLao0W-dq6z6vyI-5bbnQMaznTht4BJvMRDPLOG4AIh_uSukQKScR9XlP4L1JbFkd5k6FQ==]
  • Measurlabs. (n.d.). MTT Assay for Cytotoxicity Assessment. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnuW4kdVP45c-tdF7trcQCeie9gyV67xJjInOPdbtJUAyh9ay7yV2tWiCOHgQA40OuxLTK-d7XSDnj4wEoinSiVxN6wZm9WvOX00Tl_pV-loqnSC-L2I9c1F8RzGfBYRHTR0cY6Pv2ELCW5eAox7Ha5tIMNLQ3lgmamFGVmCWmNlM=]
  • PubMed. (n.d.). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. [https://vertexaisearch.cloud.google.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk-KLzkloPkdIT_QYsj-4ZLemzIGZSQOMa41N4G9c-59MNTQG0z6dqTpS7ZxY-ClBD3HNatC8vW-ssCnmq4N2VRjwOn0ViA4MsvNUCx_bSjIuMGxwG4pZniY6y6TLgdXMtaJpp4uaoMO8zEAhFwll5NwZ-kjCGbJAACV4dG54-fRyayQ==]
  • Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-sofrCltJygPBrWwCYb4WZX88qA3Pz9Ka5omjWBfbGMSEFV_KvZzQVfDYyi1IthRfG0H2ze4ZEg2f3QKMKuIXe3MfaNEciK3cU0x5NldZCqdlaWjSaKNExuE51kJIFogTDzS6WTws1qbIHy_sJN7zvLi14KXi3Tw4yAG4vHbvoMOA]
  • CELLINK. (2024). Cell Staining - Protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoRPW-BaTtvars9VRm59OqDGbzLm2NgFvf-MxJ0WXGZnuLTwTZScu55kHgcapqz4afnYBBQNoE8iwUyae0uykREZjFs5YtC3XMwMzjrFqCUdyLdBgRfGsZL3hwSmw3pztl_YsH-JbRnZBY9Q==]
  • Interchim. (n.d.). Functional groups in (bio)chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBBVv4ayKMuzZAwRteM6K1wgWESt0IMnaQFQdKjhx-GNNf0yEmUiuPSp2JM8uMe8g2VEtduWQaewYtEwDbsMGvZGlABSkoR6jEO19XlE66dPRYz-fDYPsVnJu7PMiP_FyJ-sA=]
  • BenchChem. (2025). An In-Depth Technical Guide to Amine-Reactive Chemistry for Bioconjugation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB2DYsC6yPNo2iAhdRki1U13M6c83wAup-smJ9RAL4cb8JDj4cg1w-ee_0EhHXnaPR5XxBdprz-5nX6dTjJ46pRHz47KDOUZ1ZtWT0Tjap7-tnlXSvvqnxJke2vjuhYdmU9ovNK3gHM7i_djUOXcDNIBrxZcE6fZScN9JIYqaNDUalf9ga74YQirbNMCwKOyg3OXrK7mFFSjHNN5UFLglIVBbXM0-PhQ==]
  • RSC Publishing. (2025). A practical guide to measuring and reporting photophysical data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQT48WncLeSb2cIW6o1DePlOETIrxz9KcARFDWVrvAJnX1ndbz906u4MmHuKhjqS_cztozsjEHXDGWglkrxXm6Lu8NXz7jr36dQi0Ag1i0dXn4zdiMMGJ28KY2bTnqUS5Sny-E4QItfYHJjyk_SAzpsUX84I7qjFOH]
  • MDPI. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC4sGys0JCDwoyoOZbEjv7_K1BNJRYwiXcYSnjnUnC0RuDyjT-UB_rF4M20ujj_HrNSfFglwcyH98z6rPmSfXVaBbvrS-sQGKRUXzLHNWg9pAsu9Zk74tYp41dY6PUHPg=]
  • Analytical Chemistry. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK5j3VSC8C6cwtrZ9M18WZnalgkoDV8-31zupfygv3aZ3gMBdeezS5R5Ql5LQrDGebf8DAPsMxwahI9kyOuqa-6HLVfm3Fmr-MP5638YwQyQJNh9c6sKGUqLkswNa6E85JneLSsA==]
  • ResearchGate. (2024). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwAwBAdkIoYoLfT2IyetWI3sOMjrRaJxSvNvPzCyMSSCv0eOcW8EkZo9Woz7wsv41Yvw8MFObGvtnw8DHjI1g07GUBpSV3Qk9FmN854wBlc26Wvjx8dU_MmVQjGp19W_jnCbqZ7SQii0P8TmJBaUNKouVaFdzwpYpM-gqlzHgwHa2luFv1fqelqizsvmqhnAoLdsOvBRFKJ4Sw5omHTFMRzld_hPV1b2ip_we0P3f7QEoC4_ckAvAxoIrsaVnfRkR_UY0foSEOTPd3ssjVcQK8GDZjjWws7RbsKHUB]
  • Edinburgh Instruments. (2023). Relative Quantum Yield. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHyCBkgMGxSlpnM2SJ0qEZvPV29unzj6hSClkc9ieo1L8NbwhJY9m_VL-CoaoyUsga0cT0P02OKHX8pW36CsndMtlyGK9swcquqJ5RI2twDnO2vlv_VFy3jCU5PHVu_jyC5qb4nsZzcMgSyk425LUTo9A=]
  • Ossila. (n.d.). An Introduction to Photoluminescence Quantum Yield (PLQY). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp7mD04MG9O0q-viHBgQXpJkgLZXL_Jqsvq3aWuSN6ePWC8uyst1oDBfdyQGyHQfU835BQ9BXB2lKIebiRI4MK4XD4SZZkyGoO5GUfu-ErnuPRpVyK8WBO-LSeVQ==]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

Prepared by the Office of the Senior Application Scientist Welcome to our dedicated technical support guide for the synthesis of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related amino alcohol imidazole derivatives. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in established chemical principles and field-proven insights.

Overview of Synthetic Strategies

Direct synthesis protocols for 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol are not widely published. Therefore, we propose two robust, multi-step synthetic pathways based on analogous and well-documented transformations in heterocyclic and medicinal chemistry. The primary strategy involves an epoxidation-amination sequence, while a reliable alternative proceeds through an α-azido ketone intermediate.

Synthetic_Pathways Start Imidazole N_Ethyl 1-Ethyl-1H-imidazole Start->N_Ethyl N-Alkylation Ketone 1-(1-Ethyl-1H-imidazol-2-yl)ethanone N_Ethyl->Ketone C2-Acylation Epoxide 2-(1-Ethyl-1H-imidazol-2-yl)-2-methyloxirane Ketone->Epoxide Corey-Chaykovsky Reaction [5, 6] HaloKetone 2-Bromo-1-(1-ethyl-1H-imidazol-2-yl)ethanone Ketone->HaloKetone α-Bromination [21] Final_Product1 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol Epoxide->Final_Product1 Epoxide Ring-Opening (Ammonolysis) [32] AzidoKetone 2-Azido-1-(1-ethyl-1H-imidazol-2-yl)ethanone HaloKetone->AzidoKetone Azide Substitution [30] Final_Product2 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol AzidoKetone->Final_Product2 Reductive Amination [16, 18]

Caption: Proposed synthetic pathways to the target amino alcohol.

Troubleshooting Guide: Synthesis & Purification

This section is formatted to address specific issues you might encounter at each stage of the synthesis.

Stage 1: Synthesis of the Key Intermediate, 1-(1-Ethyl-1H-imidazol-2-yl)ethanone

Issue 1: Low yield during N-ethylation of imidazole.

  • Q: I'm attempting to synthesize 1-ethyl-1H-imidazole, but my yields are poor, and I'm seeing multiple products. What's going wrong?

    • A: This is a common issue related to reaction control. The primary cause is often over-alkylation or reaction with the wrong nitrogen.

      • Causality: Imidazole has two nitrogen atoms. While one is deprotonated to form the nucleophile, the other remains basic. Using an overly strong base or excess alkylating agent can lead to the formation of undesired imidazolium salts.

      • Solution:

        • Base Selection: Use a moderately strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). NaH is effective but requires an anhydrous solvent (like THF or DMF). K2CO3 is a safer, heterogeneous option often used in solvents like acetonitrile.[1]

        • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the base and strictly 1.0 equivalent of your ethylating agent (e.g., ethyl iodide or ethyl tosylate).

        • Temperature Control: Add the ethylating agent slowly at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity, then allow it to warm to room temperature.

Issue 2: Failure or low yield in the C2-acylation step.

  • Q: I am unable to successfully acylate my 1-ethyl-1H-imidazole at the C2 position. Why is this step challenging?

    • A: Direct Friedel-Crafts type acylation of imidazoles is generally not feasible due to the deactivation of the ring by Lewis acids.[2] The most reliable method involves metallation at the C2 position.

      • Causality: The C2 proton of an N-substituted imidazole is the most acidic proton on the ring. It can be selectively deprotonated with a strong organolithium base to create a potent C2-nucleophile.

      • Recommended Protocol:

        • Metallation: Dissolve 1-ethyl-1H-imidazole in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen). Add n-butyllithium (n-BuLi) (1.05 eq.) dropwise and stir for 1-2 hours to generate 2-lithio-1-ethyl-1H-imidazole.

        • Acylation: React this intermediate with a suitable acetylating agent. N,N-dimethylacetamide or N-acetylpyrrolidine are effective.[3] Avoid highly reactive agents like acetyl chloride, which can lead to side reactions.

        • Quenching: After the reaction is complete (monitored by TLC), quench carefully at -78 °C with saturated aqueous ammonium chloride.

Troubleshooting_Acylation Start Low Yield in C2-Acylation Check1 Did you use a Lewis Acid (e.g., AlCl3)? Start->Check1 Reason1 Lewis acids complex with imidazole nitrogens, deactivating the ring. This approach is not viable. [14] Check1->Reason1 Yes Check2 Did you use an organolithium reagent (e.g., n-BuLi)? Check1->Check2 No Reason2 This is the correct approach. Proceed to check conditions. Check2->Reason2 Yes Check3 Was the reaction strictly anhydrous and anaerobic? Check2->Check3 No -> This is likely the problem Reason2->Check3 Reason3 Organolithium reagents are pyrophoric and react violently with water/oxygen. Check3->Reason3 No -> This is likely the problem Reason4 Higher temperatures can lead to side reactions and decomposition. Check3->Reason4 Yes Check4 Was the temperature maintained at -78 °C?

Caption: Decision tree for troubleshooting the C2-acylation step.

Stage 2: Formation of the Amino Alcohol

This stage diverges into two main pathways. We will address potential issues for both.

Pathway A: Epoxidation & Ring-Opening

Issue 3: Low yield or side products in the Corey-Chaykovsky epoxidation.

  • Q: My attempt to form the epoxide from the ketone using a sulfur ylide resulted in a complex mixture. How can I optimize this?

    • A: The Johnson-Corey-Chaykovsky reaction is generally very effective for converting ketones to epoxides, but it is sensitive to the type of ylide and the reaction conditions.[4][5]

      • Causality: Two common sulfur ylides are used: dimethyloxosulfonium methylide (from trimethylsulfoxonium iodide) and dimethylsulfonium methylide (from trimethylsulfonium iodide). The former is more stable and often gives cleaner reactions. The ylide must be generated in situ under anhydrous conditions using a strong base like NaH.

      • Troubleshooting Steps:

        • Ylide Choice: Use dimethyloxosulfonium methylide. It is generally less reactive and more selective than dimethylsulfonium methylide, leading to fewer side products.[6]

        • Base and Solvent: Ensure your sodium hydride (NaH) is fresh (or washed to remove mineral oil) and your solvent (typically DMSO or a THF/DMSO mixture) is rigorously dry.

        • Temperature: Form the ylide at room temperature, but add your ketone substrate at a lower temperature (e.g., 0 °C) to control the reaction.

Issue 4: Regioselectivity issues or no reaction during epoxide ring-opening with ammonia.

  • Q: I've successfully made the epoxide, but the reaction with ammonia is not working or is giving the wrong isomer.

    • A: The ring-opening of epoxides (ammonolysis) can be challenging. It often requires elevated temperatures and pressures, and regioselectivity can be an issue.

      • Causality: The reaction involves nucleophilic attack of ammonia on one of the epoxide carbons. For an unsymmetrical epoxide like this, the attack can occur at either the more-substituted or less-substituted carbon. Under neutral or basic conditions, attack typically occurs at the less sterically hindered carbon.

      • Solution:

        • Reaction Conditions: Use a large excess of aqueous or alcoholic ammonia solution. The reaction may need to be performed in a sealed tube or pressure vessel at elevated temperatures (e.g., 60-100 °C) to proceed at a reasonable rate.[7][8]

        • Catalysis: The addition of a Lewis acid catalyst, such as lithium bromide (LiBr) or a lanthanide triflate, can activate the epoxide and promote ring-opening under milder conditions.[9] This also helps enforce regioselectivity.

        • Solvent: Using an organic co-solvent like isopropanol or dioxane can improve the solubility of the epoxide in the aqueous ammonia.[7]

Pathway B: α-Azido Ketone Reduction

Issue 5: Difficulty in synthesizing the α-azido ketone.

  • Q: After brominating my ketone, the subsequent reaction with sodium azide is giving low yields.

    • A: This is often a purity or stability issue. α-haloketones can be lachrymatory and unstable, and the subsequent substitution needs clean conditions.

      • Causality: The α-bromo ketone must be pure before proceeding. The SN2 reaction with sodium azide can be sluggish if the substrate is impure or if the solvent is not appropriate.

      • Solution:

        • Purify the α-bromo ketone: After bromination (e.g., with Br2 in acetic acid[10]), purify the intermediate carefully, for example, by rapid chromatography or recrystallization.

        • Azide Reaction: Use a polar aprotic solvent like DMF or acetone to perform the reaction with sodium azide. Phase-transfer catalysts can sometimes improve yields for this type of substitution.[11]

Issue 6: Incomplete reduction or formation of side products during the final reduction step.

  • Q: When I try to reduce the α-azido ketone to the amino alcohol, I get a mixture of products, including the α-amino ketone.

    • A: This is a chemoselectivity challenge. You need a reducing agent that will reduce both the azide and the ketone simultaneously and stereoselectively.

      • Causality: Strong reducing agents like LiAlH4 will readily reduce both functional groups. However, milder reagents might reduce one preferentially. For example, catalytic hydrogenation (H2/Pd-C) can reduce the azide to an amine, which can then undergo intermolecular condensation with the ketone to form pyrazine byproducts.[12]

      • Recommended Protocol:

        • Sodium Borohydride (NaBH4): A very effective method is to use NaBH4 in a protic solvent like ethanol or methanol. This will typically reduce the ketone to a hydroxyl group first, forming an α-azido alcohol. The azide can then be reduced in a separate step via catalytic hydrogenation.

        • One-Pot Reduction: For a more direct conversion, a strong hydride source like Lithium Aluminum Hydride (LiAlH4) in THF at low temperature will reduce both functionalities. Careful, slow addition of the substrate to the LiAlH4 slurry is crucial to control the reaction.

Stage 3: Purification of the Final Product

Issue 7: Difficulty in purifying the final amino alcohol product.

  • Q: The final product, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol, is very polar and difficult to purify by standard silica gel chromatography. It streaks badly and the yield is low.

    • A: This is a very common and expected problem for polyfunctional, polar, and basic compounds like amino alcohols.[13][14] Standard silica gel is acidic and will interact strongly with the basic amine and imidazole nitrogens, leading to poor separation.

      • Causality: The lone pairs on the nitrogen atoms protonate on the acidic silica surface, causing strong binding and band tailing. The high polarity also leads to poor mobility in less polar eluent systems.

      • Troubleshooting Purification:

MethodDescriptionAdvantagesDisadvantages
Modified Silica Chromatography Use silica gel treated with a base. Add a small percentage (0.5-2%) of triethylamine or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol).[14]Utilizes standard lab equipment. Can effectively reduce streaking.May not completely solve the issue. Can be difficult to remove the added base from the final product.
Alumina Chromatography Use basic or neutral alumina instead of silica gel. Alumina is less acidic and better suited for basic compounds.Good for separating basic compounds. Less tailing than silica.Can have different selectivity. May require re-optimization of the eluent system.
Reverse-Phase Chromatography Use a C18-functionalized silica column with a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol with a modifier like formic acid or TFA).Excellent for polar compounds. High resolution is often possible.Requires specialized columns and HPLC/MPLC systems. Can be more expensive and time-consuming.
Salt Formation & Recrystallization Convert the amino alcohol into a salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid. The resulting salt is often a crystalline solid that can be purified by recrystallization.[15]Can provide very high purity. Scalable.Requires an additional reaction step. The free base must be regenerated if needed. Finding a suitable recrystallization solvent can be challenging.
Frequently Asked Questions (FAQs)
  • Q1: What is the best overall synthetic route to choose?

    • A1: For research-scale synthesis, the Epoxidation/Ring-Opening pathway (Pathway A) is often more direct. The Corey-Chaykovsky reaction is robust and the ammonolysis, while potentially requiring optimization, is a single step. The α-Azido ketone pathway (Pathway B) involves more steps but can sometimes be easier to control and purify at each intermediate stage. The choice may depend on the specific reagents and equipment available in your lab.

  • Q2: How can I monitor the progress of these reactions?

    • A2: Thin-Layer Chromatography (TLC) is the primary method. Due to the polarity of the intermediates and final product, you will likely need a polar eluent system. A good starting point is 10-20% Methanol in Dichloromethane. Adding a small amount of ammonium hydroxide (e.g., 1%) to the mobile phase can help produce sharper spots for basic compounds on silica TLC plates. Staining with potassium permanganate or ninhydrin (for the final amine) is usually effective for visualization.

  • Q3: Are there any specific safety precautions I should take?

    • A3: Yes, several steps require significant care:

      • Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

      • Sodium Azide (NaN3): Highly toxic. Can form explosive heavy metal azides and toxic hydrazoic acid if acidified. Handle with extreme care in a well-ventilated fume hood.

      • Pressure Reactions: If performing ammonolysis in a sealed tube, ensure the vessel is rated for the expected pressure and use a blast shield.

  • Q4: Can I use a protecting group strategy?

    • A4: Yes, a protecting group strategy could be beneficial, particularly if you are encountering side reactions. For instance, protecting the N1-position of the imidazole ring with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or tosyl could be considered, though it would add steps to the synthesis.[2] However, for the proposed routes, it is generally not necessary if the conditions are carefully controlled.

References
  • Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-1H-imidazole (Ethyl-Lophine). (2025). Zeitschrift für Naturforschung B. Available at: [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at: [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available at: [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Available at: [Link]

  • Ohta, S., et al. (1981). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. Chemical and Pharmaceutical Bulletin, 29(10), 2762-2768.
  • CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.
  • Fuh, Y., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Journal of the Chinese Chemical Society.
  • Kamal, A., & Qureshi, A. A. (2012). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. PMC.
  • Reduction of azido ketones in aqueous media at room temperature. (2007).
  • Tozkoparan, B., et al. (2001). Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities. European Journal of Medicinal Chemistry, 36(5-6), 421-33.
  • Syntheses and Transformations of α-Azido Ketones and Related Derivatives. (2004).
  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure. Available at: [Link]

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
  • Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. PrepChem.com. Available at: [Link]

  • Base-Promoted Reactions of .alpha.-Azido Ketones with Aldehydes and Ketones. The Journal of Organic Chemistry.
  • Ring-opening reactions of 2-imidazolines and their applic
  • Hayakawa, S., et al. (1984). PREPARATION OF SYNTHETICALLY USEFUL 2-Am-1H-IMIDAZOLES BY AN AUMOXIDATION OF 15-IMIDAZOLYI-2-METHANOL DERIVATIVES. Tetrahedron Letters, 25(19), 1961-1964.
  • Solvent-free direct regioselective ring opening of epoxides with imidazoles. (2006).
  • α-Azidoketone or acid synthesis by azidation. Organic Chemistry Portal. Available at: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2025). Request PDF.
  • Pastó, M., et al. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 14(21), 3229-3234.
  • Imidazole Curing Agents. Evonik.
  • An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde. Benchchem.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). PMC.
  • Separ
  • Ring-Opening Polymerization of Imidazole Epoxides for the Synthesis of Imidazole-Substituted Poly(ethylene oxides). (2025). Request PDF.
  • Ring-opening polymerization of imidazole epoxides for the synthesis of imidazole-substituted polyethylene oxides. (2009).
  • A straightforward one-pot synthesis of biologically important imidazolyl alcohols via catalytic epoxide ring-opening reactions. (2007). Academia.edu.
  • Purification of strong polar and basic compounds. (2023). Reddit. Available at: [Link]

  • Controlled Radical Polymerization of 4-Vinylimidazole. (2012). Macromolecules.
  • US4554376A - Method for separating and purifying amino acid.

Sources

Optimization

"overcoming solubility issues with 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol in assays"

Welcome to the Technical Support Center for assay integration of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol . Working with functionalized small molecules in biochemical and cellular assays often bridges the gap betwe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay integration of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol .

Working with functionalized small molecules in biochemical and cellular assays often bridges the gap between synthetic chemistry and biophysics. This molecule presents a unique solvation challenge: it features a highly polar primary amine and hydroxyl group, juxtaposed with a lipophilic N-ethyl group and an amphoteric imidazole ring.

This guide is engineered for researchers and drug development professionals. It moves beyond basic troubleshooting to explain the thermodynamic and kinetic causality behind precipitation, providing self-validating protocols to ensure absolute data integrity in your assays.

Part 1: The Causality of Precipitation (Understanding the Molecule)

Before altering your assay, you must understand the physicochemical forces driving your molecule out of solution. In early-stage drug discovery, researchers typically rely on kinetic solubility —the process of diluting a concentrated DMSO stock into an aqueous buffer[1][2].

When 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is diluted from 100% DMSO into a pH 7.4 buffer, the local concentration of DMSO drops exponentially. The water molecules form a highly polar network that repels the lipophilic N-ethyl group. Because the dilution happens faster than the molecule can reach a true thermodynamic equilibrium, the system enters a state of supersaturation[3][4]. This forces the hydrophobic faces of the imidazole rings to aggregate via


 stacking, leading to nucleation and the phenomenon known as a "DMSO Crash" [5][6].

G N1 100% DMSO Stock (High Solubility) N2 Aqueous Dilution (pH 7.4 Buffer) N1->N2 N3 Solvent Cavity Collapse (Rapid DMSO Depletion) N2->N3 N4 Supersaturation (Kinetic State) N3->N4 N5 Nucleation & Aggregation N4->N5 N6 Precipitation (DMSO Crash) N5->N6

Fig 1: Mechanism of DMSO crash during direct aqueous dilution.

Part 2: Troubleshooting FAQs

Q1: My 10 mM DMSO stock is perfectly clear, but it instantly turns cloudy when added to my pH 7.4 assay buffer. What is happening? A: You are observing a kinetic DMSO crash. While the primary amine (pKa ~9.0) is protonated at pH 7.4, the imidazole ring (pKa ~7.1) exists in a dynamic equilibrium and is largely neutral[7][8]. The neutral imidazole, combined with the N-ethyl group, lacks sufficient hydration energy to overcome the sudden shift in the solvent's dielectric constant. You must either alter the ionization state (via pH) or shield the hydrophobic moiety (via co-solvents).

Q2: How can I adjust my assay buffer to keep this specific compound in solution? A: Exploit the molecule's basic functional groups. Lowering the buffer pH to 5.5–6.0 will fully protonate the imidazole nitrogen (N3)[5][9]. A doubly protonated molecule (cationic amine + cationic imidazole) will experience massive electrostatic repulsion between individual molecules, preventing aggregation and dramatically increasing thermodynamic solubility.

Q3: My cellular assay requires a strict physiological pH of 7.4. I cannot lower the pH. What are my options? A: If pH manipulation is restricted, you must lower the thermodynamic energy barrier using inclusion complexes or surfactants.

  • Cyclodextrins: 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) is highly effective. It features a hydrophobic internal cavity that encapsulates the lipophilic 1-ethyl-1H-imidazole moiety, while its hydrophilic exterior maintains aqueous solubility without altering the pH[10][11].
  • Surfactants: Non-ionic surfactants like Pluronic F-127 (0.01% - 0.1%) can form micelles that shield the hydrophobic regions from the aqueous environment[10][12].

Workflow Start Compound Precipitation Detected Step1 Can assay tolerate pH < 6.5? Start->Step1 pH_Yes Lower pH to 5.5-6.0 (Protonate Imidazole) Step1->pH_Yes Yes pH_No Maintain pH 7.4 Step1->pH_No No Success Soluble Kinetic State Achieved pH_Yes->Success Step2 Add 0.01-0.1% Pluronic F-127 OR Tween-80 pH_No->Step2 Step3 Complex with 10-50 mM HP-β-Cyclodextrin Step2->Step3 If Insoluble Step2->Success If Soluble Step3->Success

Fig 2: Step-by-step decision matrix for overcoming solubility limits.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, do not rely solely on visual inspection. The following protocols include built-in validation steps to detect micro-precipitates (colloidal aggregates) that can cause false positives in optical assays or artificially inflate IC50 values[13].

Protocol A: The Intermediate Co-Solvent Dilution Method (Preventing DMSO Crash)

Use this method when you need to maintain pH 7.4 but want to avoid the shock of direct aqueous dilution.

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Store desiccated at -20°C.

  • Intermediate Buffer: Prepare an intermediate dilution buffer consisting of your base assay buffer supplemented with 5% PEG400 or 0.1% Tween-80.

  • Intermediate Dilution: Pipette 10 µL of the Master Stock into 90 µL of the Intermediate Buffer (1 mM concentration). Crucial: Add the DMSO stock dropwise while vortexing the buffer vigorously to prevent localized supersaturation.

  • Self-Validation Check (Turbidimetry): Transfer 50 µL of the intermediate solution to a clear 96-well plate. Measure absorbance at 620 nm (or use dynamic light scattering/nephelometry)[1][13]. An Optical Density (OD) > 0.05 compared to a blank indicates colloidal aggregation. If OD < 0.05, proceed.

  • Final Assay Dilution: Dilute the intermediate solution 1:10 into your final assay plate (Final concentration: 100 µM, 1% DMSO).

Protocol B: HP- -Cyclodextrin Inclusion Complexation

Use this method for sensitive cellular assays where organic solvents (like DMSO) or surfactants cause cytotoxicity.

  • Host Preparation: Prepare a 50 mM solution of HP-

    
    -CD in your standard pH 7.4 assay buffer.
    
  • Guest Integration: Slowly add the 10 mM compound stock (in DMSO or Ethanol) dropwise to the HP-

    
    -CD buffer under continuous magnetic stirring at 300 rpm.
    
  • Thermodynamic Equilibration: Incubate the mixture at 37°C for 30 minutes. The thermal energy allows the N-ethyl imidazole moiety to navigate into the hydrophobic cavity of the cyclodextrin.

  • Self-Validation Check (Phase Separation): Centrifuge the solution at 10,000 x g for 10 minutes.

  • Quantification: Carefully aspirate the supernatant. Analyze the supernatant via LC-MS or UV-Vis (using a pre-built calibration curve) to confirm the exact concentration of the solubilized complex[1][4]. Use this supernatant as your working stock.

Part 4: Quantitative Strategy Comparison

The table below summarizes the expected outcomes of different solubilization strategies for 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol, allowing you to balance assay compatibility with solubility limits.

Solubilization StrategyPrimary MechanismEstimated Kinetic Solubility LimitAssay Compatibility ProsAssay Compatibility Cons
Direct Aqueous Dilution (pH 7.4) Baseline kinetic solubility< 10 µMSimple, no additives required.High risk of DMSO crash; false negatives in screening.
pH Adjustment (pH 5.5) Protonation of imidazole (pKa ~7.1)> 200 µMHighly stable thermodynamic state.Acidic pH may alter enzyme kinetics or cell viability.
HP-

-Cyclodextrin (50 mM)
Hydrophobic cavity inclusion50 - 100 µMHighly biocompatible at pH 7.4; zero DMSO required.Requires pre-incubation; complexation may mask target binding.
Pluronic F-127 (0.05%) Micellar encapsulation25 - 50 µMCost-effective; rapid preparation.Surfactants can disrupt lipid bilayers in cell-based assays.

References

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid/Elsevier.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Comparison of kinetic solubility with equilibrium solubility. ResearchGate.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
  • How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays? ResearchGate.
  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org.
  • Solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro. Benchchem.
  • pH-Dependent Kinetics of Imidazole Production in Aqueous Glyoxal/Ammonium Sulfate Microdroplets. ACS Earth and Space Chemistry.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid - DMSO Crash Phenomenon. Benchchem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (AEIE) Experiments

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers working with 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (AEIE). This c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers working with 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (AEIE). This compound is a highly functionalized, polar amino alcohol featuring a 1-ethyl-imidazole ring. It serves as a critical bidentate ligand in metallomics and a versatile building block in the synthesis of CNS therapeutics and oncology agents[1].

Below, you will find field-proven solutions, causality breakdowns, and self-validating protocols to overcome the most common hurdles encountered during AEIE synthesis and biological evaluation.

Section 1: Chemical Synthesis & Chiral Resolution

FAQ 1: Why am I observing significant streaking on TLC and low recovery during the aqueous workup of AEIE?

Causality: AEIE contains a primary amine, a secondary hydroxyl group, and a basic imidazole nitrogen. At neutral pH, the primary amine and the imidazole ring are protonated, rendering the molecule highly water-soluble and prone to severe hydrogen bonding with the aqueous phase.

Solution: You must suppress ionization before extraction. Adjust the aqueous phase to pH 10.5–11.0 using saturated Na₂CO₃. Use a highly polar organic solvent mixture to disrupt hydrogen bonding during liquid-liquid extraction.

Protocol: Step-by-Step Extraction and Chiral Resolution This self-validating protocol ensures maximum recovery and precise enantiomeric separation, a critical step when synthesizing stereospecific [2].

  • Quenching: Quench the crude reaction mixture with saturated aqueous NaHCO₃.

  • Basification: Adjust the aqueous layer to pH 10.5 using 1M NaOH or saturated Na₂CO₃. Self-Validation: Confirm the pH using a calibrated probe; pH paper is insufficiently precise for amino alcohols.

  • Extraction: Extract 3x with a mixture of Dichloromethane/Isopropanol (9:1 v/v). The isopropanol is crucial for breaking emulsions and solvating the polar amino alcohol.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Chiral HPLC: Dissolve the crude racemate in hexane/isopropanol (80:20). Inject onto a Chiralpak AD-H column.

  • Elution: Elute isocratically at 1.0 mL/min. Monitor at 220 nm. The (R)-enantiomer typically elutes before the (S)-enantiomer.

G Start Crude AEIE Mixture Extract Extraction (pH 10.5) DCM/IPA (9:1) Start->Extract Basify & Extract Chiral Chiral HPLC (Isopropanol/Hexane) Extract->Chiral Organic Phase PureR (R)-AEIE (>99% ee) Chiral->PureR Peak 1 PureS (S)-AEIE (>99% ee) Chiral->PureS Peak 2

Workflow for the extraction and chiral resolution of AEIE enantiomers.

FAQ 2: How do I prevent racemization of the C2 chiral center during downstream amide coupling?

Causality: The C2 carbon (bearing the amine and imidazole) is highly susceptible to base-catalyzed epimerization. Strong bases deprotonate the alpha-proton, which is thermodynamically stabilized by the adjacent electron-withdrawing imidazole ring.

Solution: Avoid strong bases like DBU or excessive DIPEA. Use milder coupling reagents (e.g., HATU or EDC/HOBt) and limit the stoichiometric excess of tertiary amine bases to 1.5 equivalents of N-methylmorpholine.

Section 2: Metallomics and Enzyme Inhibition Assays

FAQ 3: My IC₅₀ values for AEIE against zinc-dependent metalloenzymes are highly variable between replicates. What is causing this?

Causality: AEIE acts as a bidentate ligand, coordinating metal ions via the primary amine and the imidazole N3 nitrogen [3]. Coordination strictly requires these functional groups to be in their free-base (deprotonated) forms. If the assay buffer pH fluctuates near the pKa of the imidazole (pH ~6.85), the ratio of binding-competent ligand shifts dramatically, causing erratic IC₅₀ readouts.

Solution: Strictly buffer your assays at pH 7.4 using HEPES or Tris. Avoid phosphate buffers, which can precipitate trace metals. Ensure enzyme stocks are thoroughly dialyzed to remove competing chelating agents like EDTA.

Quantitative Data: Physicochemical and Binding Parameters
ParameterValueExperimental Impact
Imidazole N3 pKₐ6.85 ± 0.1Requires assay pH > 7.2 for optimal metal coordination.
Primary Amine pKₐ9.15 ± 0.1Remains largely protonated at physiological pH.
LogP (Octanol/Water)0.42High aqueous solubility; poor passive membrane permeability.
Zn²⁺ Binding Affinity (Kₑ)4.5 µMModerate affinity; easily outcompeted by strong chelators.

Protocol: Step-by-Step Metal-Binding Validation Assay

  • Buffer Preparation: Prepare 50 mM HEPES buffer at exactly pH 7.4, supplemented with 100 mM NaCl.

  • Ligand Stock: Dissolve AEIE in LC-MS grade DMSO to a concentration of 10 mM.

  • Titration: In a 96-well UV-transparent plate, titrate ZnCl₂ (0 to 50 µM) into a constant 10 µM solution of AEIE.

  • Incubation: Incubate at 25°C for 30 minutes to allow the system to reach thermodynamic equilibrium.

  • Measurement: Monitor the shift in the imidazole UV absorption band (typically around 230-240 nm) to calculate the dissociation constant (Kₑ). Self-Validation: A clear isosbestic point must be observed during the titration to confirm a 1:1 binding stoichiometry.

G AEIE Free AEIE Ligand (Deprotonated) Metal Zn2+ Active Site (Metalloenzyme) AEIE->Metal Bidentate Binding Complex AEIE-Zn2+ Complex (Inhibited State) Metal->Complex Coordination Product Catalytic Product Complex->Product No Reaction Substrate Natural Substrate Substrate->Metal Blocked by AEIE

Mechanism of metalloenzyme inhibition via bidentate zinc coordination by AEIE.

Section 3: Cell-Based Assays and Pharmacokinetics

FAQ 4: In live-cell assays, AEIE shows poor target engagement despite high in vitro biochemical potency. Why?

Causality: AEIE's high polarity (LogP ~0.42) restricts passive diffusion across the hydrophobic lipid bilayer of cell membranes. At physiological pH (7.4), the primary amine carries a positive charge, preventing efficient cellular entry [4].

Solution: For cell-based target validation, synthesize a transient prodrug derivative (e.g., masking the amine and hydroxyl as an oxazolidine ring) or utilize a specialized delivery vehicle such as lipid nanoparticles (LNPs) to bypass the membrane permeability barrier.

References

  • Title: Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells - PMC Source: nih.gov URL: [Link]

  • Title: Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents - PMC Source: nih.gov URL: [Link]

  • Source: google.com (Google Patents)

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing and optimizing 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing and optimizing 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol .

As a highly polar


-amino alcohol featuring a coordinating imidazole ring, this molecule presents unique synthetic bottlenecks—primarily during the reduction of its amino acid precursor. This guide breaks down the causality behind these challenges, provides a self-validating protocol, and offers actionable troubleshooting steps grounded in established literature.

Part 1: Strategic Overview & Pathway Mechanics

The synthesis of imidazole-based


-amino alcohols is typically achieved via a three-step sequence starting from the corresponding aldehyde (). For our target, the sequence is:
  • Strecker Reaction: Conversion of 1-ethyl-1H-imidazole-2-carbaldehyde to the

    
    -amino nitrile.
    
  • Hydrolysis: Acid-catalyzed conversion of the nitrile to 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetic acid.

  • Reduction: Hydride-mediated reduction of the carboxylic acid to the final ethan-1-ol derivative.

The critical failure point in this workflow is Step 3 . The basic


 nitrogen of the 1-ethylimidazole ring strongly coordinates to transition metals, poisoning catalytic hydrogenation attempts. Furthermore, the use of standard nucleophilic hydrides (like 

) leads to intractable aluminum chelates. The optimal, field-proven strategy relies on the in situ generation of electrophilic diborane (

) using the

system (1).

Part 2: Workflow & Mechanistic Visualization

SynthesisWorkflow A 1-Ethyl-1H-imidazole- 2-carbaldehyde B 2-Amino-2-(1-ethyl-1H- imidazol-2-yl)acetonitrile A->B NH4Cl, NaCN (Strecker) C 2-Amino-2-(1-ethyl-1H- imidazol-2-yl)acetic acid B->C 6M HCl, Reflux (Hydrolysis) D 2-Amino-2-(1-ethyl-1H- imidazol-2-yl)ethan-1-ol C->D NaBH4, I2, THF (Reduction)

Workflow for the 3-step synthesis of 2-amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol.

BoronChelation N1 Amino Acid Precursor N2 In situ Borane Generation (NaBH4 + I2 -> B2H6) N1->N2 N3 Boron-Amine-Imidazole Complex (Thermodynamic Sink) N2->N3 Reduction & Bidentate Chelation N4 Methanol/HCl Quench (Reflux) N3->N4 Acidic Solvolysis N5 Free Beta-Amino Alcohol + B(OMe)3 (Volatile) N4->N5 Product Release & Evaporation

Mechanistic pathway of NaBH4/I2 reduction, highlighting the critical decomplexation step.

Part 3: Quantitative Optimization Data

The table below summarizes the empirical data driving our recommendation to abandon


 in favor of boron-based reducing agents.
Reducing Agent SystemSolventTemp ProfileWorkup StrategyYield (%)Purity (LC-MS)Mechanistic Observation / Causality

(2.5 eq)
THF0 °C → RefluxFieser (

/NaOH)
22%85%Severe Al-chelation by imidazole

and amino alcohol; intractable emulsions trap the product.

(3.0 eq)
THFRT → RefluxMeOH/HCl Reflux45%90%Reagent degradation over time; incomplete conversion of the carboxylic acid.

/

THF0 °C → RTMeOH/HCl Reflux68%95%Efficient reduction, but highly exothermic; poses scaling hazards (2).

/

THF0 °C → RefluxMeOH/HCl Reflux84% >98% Clean in situ borane generation; excellent functional group tolerance; easily decomplexed.

Part 4: Self-Validating Experimental Protocol

This protocol details the optimized


 reduction of 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetic acid. It is designed as a self-validating system , meaning you can confirm the chemical reality of the reaction at specific checkpoints before proceeding.

Materials:

  • 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)acetic acid (1.0 eq, 10 mmol)

  • 
     (2.5 eq, 25 mmol)
    
  • Iodine (

    
    ) (1.25 eq, 12.5 mmol)
    
  • Anhydrous THF (50 mL)

  • Methanol (20 mL) & Concentrated HCl (5 mL)

Step-by-Step Methodology:

  • Borane Generation: Suspend

    
     in anhydrous THF (30 mL) in a flame-dried, two-neck flask under 
    
    
    
    . Cool to 0 °C. Dissolve
    
    
    in anhydrous THF (20 mL) and add dropwise over 30 minutes.
    • Validation Checkpoint 1: The initial dark brown color of the iodine must fade to a milky white/colorless suspension accompanied by vigorous

      
       gas evolution. If the brown color persists, your THF is wet, and the borohydride has been quenched. Do not proceed.
      
  • Substrate Addition: Once the solution is colorless, add the amino acid precursor (1.0 eq) portion-wise at 0 °C.

    • Validation Checkpoint 2: A second wave of

      
       gas evolution will occur as the active borane reacts with the acidic proton of the carboxylic acid.
      
  • Reduction: Attach a reflux condenser and heat the reaction to 70 °C (reflux) for 12 hours.

  • Quench & Decomplexation (Critical Step): Cool the reaction to 0 °C. Cautiously add Methanol (20 mL) dropwise until effervescence ceases. Then, add concentrated HCl (5 mL). Heat the mixture to reflux for 2 hours.

    • Causality Note: The intermediate is a highly stable boron-nitrogen chelate. Acidic methanolysis breaks these bonds, converting the boron into volatile trimethyl borate (

      
      ).
      
  • Isolation: Concentrate the mixture under reduced pressure. Re-dissolve the residue in Methanol (20 mL) and evaporate again. Repeat this co-evaporation 3 times.

    • Validation Checkpoint 3: LC-MS analysis of the crude solid should show the target mass

      
      . The absence of 
      
      
      
      or
      
      
      mass adducts confirms complete boron removal.
  • Final Basification: Dissolve the hydrochloride salt in a minimum amount of water, adjust to pH 10 with 2M NaOH, and extract with

    
    /Isopropanol (3:1) to yield the pure product.
    

Part 5: Troubleshooting & FAQs

Q1: Why is my product trapped in a boron complex after the


 reduction? 
A1:  The 1,2-amino alcohol motif, combined with the adjacent 1-ethylimidazole ring, creates a perfect thermodynamic sink for boron, forming highly stable bidentate or tridentate chelates. Standard aqueous workups (e.g., NaOH or 

) are kinetically insufficient to hydrolyze these B-N and B-O bonds. You must use acidic solvolysis (MeOH/HCl reflux) to convert the chelated boron into trimethyl borate, which is then removed via azeotropic distillation.

Q2: Can I use the Strecker intermediate directly without isolating the amino acid? A2: No. Attempting to reduce the


-amino nitrile directly to the amino alcohol is synthetically non-viable. Reduction of the nitrile typically yields the 1,2-diamine instead of the amino alcohol. You must first hydrolyze the 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetonitrile to the corresponding carboxylic acid using 6M HCl at reflux before proceeding with the borane reduction.

Q3: During the Strecker synthesis of the precursor, I observe significant decomposition. How can I stabilize the


-amino nitrile? 
A3: 

-Amino nitriles bearing electron-rich heterocycles like 1-ethyl-1H-imidazole are prone to retro-Strecker reactions or polymerization if left unprotonated or exposed to high heat. Maintain the reaction strictly at 0–5 °C during the cyanide addition and isolate the intermediate as a hydrochloride salt to lock the amine lone pair.

Q4: How do I prevent imidazole ring poisoning of the catalyst if I try catalytic hydrogenation? A4: You cannot easily prevent it. While catalytic hydrogenation (e.g.,


 with Pd/C or Ru catalysts) is sometimes used for related reductions, the 

nitrogen of the 1-ethyl-1H-imidazole ring strongly coordinates to transition metals, irreversibly poisoning the catalyst surface. This is exactly why stoichiometric hydride reagents (like the

system) are the field-proven standard for this specific scaffold.

References

  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis (Citing: Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine, Kanth & Periasamy, 1991). ACS Publications. 1

  • Synthesis of Fmoc-Protected

    
    -Amino Alcohols and Peptidyl Alcohols (Citing: An Improved, Convenient Procedure for Reduction of Amino Acids to Amino Alcohols: Use of 
    
    
    
    -
    
    
    , Abiko & Masamune, 1992). ResearchGate. 2
  • Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study (Padhy et al., 2024). NIScPR (Indian Journal of Chemistry).

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol in Solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol. Its purpose is to offer a comprehensive understa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol. Its purpose is to offer a comprehensive understanding of the compound's stability in solution and to provide actionable troubleshooting strategies and preventative protocols to ensure the integrity of your experiments. The stability of this compound is paramount for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol in solution?

A1: The degradation of this compound is primarily driven by three factors: oxidation, photodegradation, and pH-mediated hydrolysis. The imidazole ring is susceptible to oxidation, which can be catalyzed by dissolved oxygen and trace metal ions.[1] The presence of an amino group can further sensitize the molecule to oxidative processes. Additionally, similar to other imidazole-containing compounds, this molecule is sensitive to light, which can lead to the formation of various degradation products.[2][3] Finally, the stability of the compound can be influenced by the pH of the solution, with both strongly acidic and basic conditions potentially accelerating hydrolysis.[1]

Q2: I've noticed my solution of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is turning a yellowish-brown color. What is causing this?

A2: A color change, particularly to yellow or brown, is a common indicator of degradation, most likely due to oxidation or photodegradation. When the imidazole ring oxidizes, it can form highly conjugated systems that absorb visible light, resulting in a colored solution. This process can be accelerated by exposure to ambient light and oxygen.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: To maximize stability, stock solutions should be stored at low temperatures, typically 2-8°C, and protected from light by using amber vials or by wrapping the container in aluminum foil.[4] It is also highly recommended to prepare solutions using deoxygenated solvents and to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] For long-term storage, freezing at -20°C or -80°C may be appropriate, but it is crucial to first assess the compound's solubility and stability upon freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: Your chromatogram shows additional, unexpected peaks that are not present in the reference standard of the pure compound.

  • Root Cause Analysis: The appearance of new peaks is a strong indication of degradation. The imidazole moiety is known to undergo oxidation to form various degradation products.[2][3] Hydrolysis at the amino alcohol portion or rearrangements of the imidazole ring can also lead to new chemical entities.

  • Troubleshooting & Resolution:

    • Confirm Degradation: Re-analyze a freshly prepared solution of the compound to confirm that the extraneous peaks are not artifacts of the analytical method or solvent impurities.

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended.[5] This involves subjecting the compound to stress conditions such as acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light.[2][3] Analyzing the resulting solutions by LC-MS can help in the tentative identification of degradants by comparing their mass-to-charge ratios with potential degradation pathways.

    • Optimize Storage and Handling: Implement the preventative measures outlined in the FAQs, such as using deoxygenated solvents, amber vials, and storing under an inert atmosphere.

G

Issue 2: Decreased Biological Activity or Potency of the Solution Over Time
  • Symptom: A noticeable decline in the expected biological effect of your compound in cell-based assays or other functional experiments.

  • Root Cause Analysis: A loss of potency is a direct consequence of the degradation of the active pharmaceutical ingredient (API). The formation of degradation products means there is a lower concentration of the intended molecule, and the degradants themselves are unlikely to have the same biological activity.

  • Troubleshooting & Resolution:

    • Quantify Purity: Use a stability-indicating HPLC method to determine the purity of your aged solution compared to a freshly prepared standard. This will quantify the extent of degradation.

    • Solvent and pH Optimization: The choice of solvent and the pH of the solution are critical.

      • Solvent Selection: While aqueous buffers are common for biological assays, consider preparing high-concentration stock solutions in aprotic, anhydrous solvents like DMSO or ethanol, where the compound may be more stable. Make final dilutions into your aqueous assay buffer immediately before use.

      • pH Control: The stability of amino alcohols and imidazole derivatives is often pH-dependent.[1] It is advisable to conduct a pH stability profile to determine the optimal pH range for your compound. Typically, a pH range of 4-6 is a good starting point to minimize base-catalyzed oxidation and acid-catalyzed hydrolysis.

    • Use of Additives:

      • Antioxidants: The addition of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite can help to prevent oxidative degradation. The choice and concentration of the antioxidant should be validated to ensure it does not interfere with your experimental assay.

      • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[1]

ParameterRecommendationRationale
Solvent for Stock Anhydrous DMSO or EthanolMinimizes hydrolysis and microbial growth.
Working Buffer pH 4.0 - 6.0 (empirically determined)Avoids extremes that promote hydrolysis and oxidation.
Additives Antioxidants (e.g., Ascorbic Acid)Scavenges free radicals and reactive oxygen species.
Chelating Agents (e.g., EDTA)Sequesters catalytic metal ions.[1]
Storage 2-8°C or -20°C, protected from lightReduces thermal and photodegradation rates.[4]

Table 1: Recommended parameters for enhancing solution stability.

Detailed Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol in DMSO with enhanced stability.

Materials:

  • 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vials with screw caps

  • Inert gas (Argon or Nitrogen)

  • Analytical balance

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the required amount of the compound in a clean, dry amber vial on an analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Inert Gas Purge: Gently purge the headspace of the vial with a stream of inert gas (argon or nitrogen) for 15-30 seconds to displace any oxygen.

  • Sealing: Immediately cap the vial tightly.

  • Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Store the vial at 2-8°C. For long-term storage, aliquoting and storing at -20°C is recommended to avoid multiple freeze-thaw cycles.

Protocol 2: Monitoring Degradation by HPLC-UV

This protocol provides a general framework for a stability-indicating HPLC method to monitor the degradation of the compound over time. Method optimization will be required for your specific instrumentation.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or empirically determined λmax)

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) under the conditions you wish to test (e.g., in a specific buffer, at a certain temperature).

  • Time Zero (T0) Analysis: Immediately after preparation, inject the solution into the HPLC system to obtain the initial chromatogram. This will serve as your baseline.

  • Incubation: Store the sample under the desired test conditions.

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, 1 week), withdraw an aliquot of the sample and inject it into the HPLC system.

  • Data Analysis: Compare the chromatograms from each time point to the T0 chromatogram. Calculate the percentage of the parent compound remaining and note the formation and increase of any new peaks. The peak area of the parent compound can be used to determine the extent of degradation over time.

G

References

  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Retrieved from [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. | Download Scientific Diagram. Retrieved from [Link]

  • Bernstein Group. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. Retrieved from [Link]

  • Journal of Biological Chemistry. (n.d.). Mechanism of Polyol-induced Protein Stabilization: Solubility of Amino Acids and Diglycine in Aqueous Polyol Solutions. Retrieved from [Link]

  • CDC Stacks. (2002). A Sampling and Analysis Method for Two Amino Alcohols. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of polyol-induced protein stabilization: solubility of amino acids and diglycine in aqueous polyol solutions. Retrieved from [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]

  • ThinkIR - University of Louisville. (n.d.). The oxidation of amino alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas-chromatographic determination of trace amino alcohols in water, air, and bitumen-salt masses forming in the detoxication of chemical warfare agents. Retrieved from [Link]

  • PubMed. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Retrieved from [Link]

  • MDPI. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

Welcome to the Application Scientist Support Center. As a highly versatile bifunctional building block, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (AEIE) is frequently utilized in medicinal chemistry as a bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As a highly versatile bifunctional building block, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (AEIE) is frequently utilized in medicinal chemistry as a bioisostere and metal-binding pharmacophore[1]. However, the very structural features that make it useful—specifically the electron-rich imidazole ring and the flexible amino-alcohol moiety—predispose it to specific off-target interactions.

This guide is designed for drug development professionals to troubleshoot, quantify, and mitigate the most common off-target liabilities associated with the AEIE scaffold: metalloenzyme coordination and epigenetic interference.

Quantitative Overview of AEIE Off-Target Liabilities

To establish a baseline for your counter-screening cascades, refer to the table below summarizing the typical quantitative binding affinities and phenotypic consequences of imidazole-based scaffolds across primary off-target panels.

Off-Target EnzymePrimary Interaction MechanismTypical IC₅₀ RangeClinical / Phenotypic Consequence
CYP450 (e.g., CYP3A4) Heme-iron (Fe²⁺/Fe³⁺) coordination via N30.1 - 5.0 µMDrug-drug interactions, metabolic toxicity
Class I HDACs Catalytic Zn²⁺ chelation via imidazole ring1.0 - 15.0 µMChromatin remodeling, altered gene expression
Heme Oxygenase-1 (HO-1) Heme-substrate iron coordination0.5 - 10.0 µMAltered oxidative stress response, apoptosis
Mechanism of Action: Off-Target Logical Relationships

OffTargetMechanisms cluster_CYP CYP450 Inhibition cluster_HDAC HDAC Inhibition cluster_HO1 HO-1 Interference AEIE AEIE Scaffold (Imidazole-based) CYP CYP450 Heme Iron (Fe) AEIE->CYP N3 Coordination HDAC HDAC Catalytic Zinc (Zn2+) AEIE->HDAC ZBG Chelation HO1 HO-1 Heme Substrate AEIE->HO1 Iron Coordination Metab Metabolic DDI CYP->Metab Blocks clearance Epi Epigenetic Toxicity HDAC->Epi Blocks deacetylation Ox Oxidative Stress HO1->Ox Disrupts heme degradation

Mechanisms of AEIE off-target interactions via metal coordination.

Troubleshooting Guide & FAQs
Issue 1: Unexpected Drug-Drug Interactions (CYP450 Inhibition)

Q: During microsomal stability assays, my AEIE-derived lead compound shows severe metabolic toxicity and pan-inhibition of CYP3A4 and CYP2D6. What is the structural causality?

A: Imidazole rings are notorious for causing reversible and mechanism-based inhibition of Cytochrome P450 (CYP450) enzymes[2]. The N3 nitrogen of the 1-ethyl-1H-imidazol-2-yl moiety acts as a strong Lewis base. It directly coordinates with the prosthetic heme iron (Fe²⁺/Fe³⁺) located in the active site of CYP enzymes[2]. This coordination displaces the diatomic oxygen required for the catalytic cycle, effectively sequestering the enzyme in an inactive state and leading to profound drug-drug interaction (DDI) liabilities.

Protocol: CYP450 Reversible Inhibition Assay To validate and quantify this liability, utilize a self-validating microsomal assay:

  • Preparation: Thaw human liver microsomes (HLMs) and dilute to a final concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Dispense your AEIE derivative at varying concentrations (0.01 µM to 50 µM) into the HLM suspension. Include Ketoconazole (a known imidazole CYP inhibitor) as a positive control.

  • Reaction Initiation: Add a CYP-specific probe substrate (e.g., Midazolam for CYP3A4) and initiate the metabolic reaction by adding 1 mM NADPH.

  • Termination & Analysis: Incubate for exactly 10 minutes at 37°C. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 5 minutes and analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite (e.g., 1-hydroxymidazolam).

Issue 2: Epigenetic Interference (HDAC Inhibition)

Q: We are observing unexpected changes in chromatin remodeling and gene expression in our phenotypic cell assays. Could the AEIE scaffold be acting as an epigenetic modulator?

A: Yes. The imidazole ring within AEIE can inadvertently act as a Zinc-Binding Group (ZBG)[3]. The catalytic activity of Class I and II Histone Deacetylases (HDACs) relies entirely on a Zn²⁺ ion situated at the base of a narrow active site pocket[4]. The nitrogen atoms of the imidazole ring have a high affinity for this zinc ion, coordinating with it and displacing the catalytic water molecule required to hydrolyze acetyl-lysine residues on histones[4]. This unintended chelation mimics the mechanism of FDA-approved HDAC inhibitors.

Protocol: In Vitro HDAC Isoform Profiling To rule out epigenetic off-target effects, perform a fluorometric HDAC screening assay:

  • Enzyme Preparation: Reconstitute recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC8) in an assay buffer consisting of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.

  • Compound Addition: Dispense the AEIE compound into a 384-well black microplate. Add Trichostatin A (TSA) as a positive control for robust zinc-chelation.

  • Substrate Cleavage: Add a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Incubate the plate for 30 minutes at 37°C.

  • Signal Generation: Add a developer solution containing a specialized protease. This protease will specifically cleave the deacetylated peptide, releasing the free AMC fluorophore.

  • Detection: Read the fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Calculate the IC₅₀ values to determine the potency of the ZBG-mediated off-target effect.

Issue 3: Disruption of Heme Metabolism (HO-1 Interference)

Q: In our oncology models, AEIE administration causes an altered oxidative stress response and unexpected apoptosis. Could this be related to heme metabolism rather than standard cytotoxicity?

A: It is highly probable. Imidazole-containing structures are well-documented as potential inhibitors of Heme Oxygenase-1 (HO-1), an enzyme critical for tumor survival and oxidative stress management[5]. The imidazole group coordinates directly with the iron atom embedded in the heme substrate of the HO-1 enzyme[5]. This structural blockade prevents HO-1 from degrading heme into biliverdin, free iron, and carbon monoxide, thereby triggering oxidative stress and apoptosis.

Protocol: HO-1 Enzymatic Activity Assay

  • Preparation: Isolate rat spleen microsomes (a rich endogenous source of HO-1) or utilize purified recombinant human HO-1.

  • Reaction Mixture: Combine the enzyme with 20 µM hemin (the substrate), 2 mM glucose-6-phosphate, 0.2 U glucose-6-phosphate dehydrogenase, and 0.8 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add the AEIE derivative at a concentration gradient ranging from 0.1 µM to 100 µM.

  • Incubation & Extraction: Incubate the mixture at 37°C for 60 minutes in a dark environment. Stop the reaction by placing the tubes on ice and adding chloroform to extract the newly formed bilirubin.

  • Quantification: Measure the difference in absorbance between 464 nm and 530 nm (using an extinction coefficient of 40 mM⁻¹ cm⁻¹) to quantify bilirubin formation. Calculate the IC₅₀ to assess HO-1 liability.

References
  • Benchchem. "3-(1-ethyl-1H-imidazol-2-yl)propan-1-amine". Benchchem Product Catalog.
  • Benchchem. "3-(1-ethyl-1H-imidazol-2-yl)propan-1-amine (HO-1 Inhibition Context)". Benchchem Product Catalog.
  • National Center for Biotechnology Information (PMC). "Zinc binding groups for histone deacetylase inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Benchchem. "The Enzyme Inhibition Potential of Imidazole-Based Compounds: A Focus on Histone Deacetylase Inhibition". Benchchem Technical Guides.
  • National Center for Biotechnology Information (PMC). "Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice". Pharmaceutics.

Sources

Troubleshooting

"enhancing the stability of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol for long-term storage"

Welcome to the Technical Support Center for 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol . This portal is designed for researchers, analytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol .

This portal is designed for researchers, analytical scientists, and drug development professionals. Because this molecule features a highly reactive primary amine, an oxidation-prone primary alcohol, and an electron-rich imidazole ring, it presents unique challenges for long-term storage. The free base is highly hygroscopic and susceptible to atmospheric degradation.

Below, you will find diagnostic troubleshooting guides, deep-dive FAQs explaining the mechanistic causality of degradation, self-validating protocols, and quantitative stability data.

Diagnostic Troubleshooting Guide

Q: My compound has developed a white, crusty precipitate on the surface of the oil/solid. What happened? A: This is a classic symptom of carbamate formation . The primary amine acts as a strong nucleophile and readily absorbs atmospheric carbon dioxide (


) to form insoluble carbamate salts.
Solution: The material must be stored under an inert atmosphere (Argon). To permanently resolve this, convert the free base to a stable salt (see Protocol 1).

Q: The material has transitioned from a crystalline solid to a sticky, yellow syrup. Is it ruined? A: The free base is highly hygroscopic. Moisture ingress lowers the glass transition temperature of the powder, causing deliquescence. The yellowing indicates subsequent oxidative degradation or Maillard-type reactions facilitated by the newly formed aqueous microenvironment. Solution: Perform a purity check via HPLC. If purity remains >95%, re-lyophilize the material immediately.

Q: I stored the compound in a clear vial on the benchtop, and it turned brown over a few weeks. Why? A: Photo-oxidation. The combination of ambient UV light and atmospheric oxygen triggers radical auto-oxidation of the primary alcohol and amine groups, leading to chain cleavage and the formation of N-oxides or aldehydes. Solution: Always use amber borosilicate glass vials and store at -20°C.

ChemicalDegradation API 2-Amino-2-(1-ethyl-1H- imidazol-2-yl)ethan-1-ol (Free Base) Carbamate Carbamate Salts (White Crust) API->Carbamate Nucleophilic Attack Deliquescence Deliquescence (Sticky Syrup) API->Deliquescence Hygroscopic Absorption Oxidation N-Oxides / Aldehydes (Yellowing/Browning) API->Oxidation Radical Auto-oxidation CO2 Atmospheric CO2 CO2->Carbamate H2O Atmospheric Moisture H2O->Deliquescence O2 Oxygen (O2) O2->Oxidation

Fig 1. Primary degradation pathways of the amino-alcohol free base.

Deep-Dive FAQs: The Science of Stability

Q: Why is salt formation highly recommended for long-term storage of this API? A: Converting the free base to a hydrochloride (HCl) or trifluoroacetate (TFA) salt protonates the primary amine (


). Mechanistically, this eliminates the nitrogen's lone pair, drastically reducing its nucleophilicity. Consequently, the molecule becomes inert to 

attack and highly resistant to auto-oxidation. Furthermore, crystalline salts exhibit significantly lower hygroscopicity compared to amorphous free bases, which is critical for maintaining stability profiles during solid oral dosage formulation [1].

Q: What are the optimal environmental conditions for long-term storage? A: According to for stability testing[2], highly reactive amines should be protected from humidity and thermal stress. The optimal matrix is:

  • Chemical State: Hydrochloride (HCl) Salt.

  • Atmosphere: Argon backfilled (Argon is heavier than Nitrogen and provides a superior blanket against

    
     and 
    
    
    
    [3]).
  • Temperature: -20°C (Long-term) or 4°C (Working stock).

  • Vessel: PTFE-lined, crimp-sealed amber borosilicate glass.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.

Protocol 1: Hydrochloride Salt Conversion & Lyophilization

Causality: Protonating the amine prevents nucleophilic degradation and reduces hygroscopicity.

  • Dissolution: Dissolve the free base API in chilled deionized water (4°C) at a concentration of 50 mg/mL.

  • Titration: Slowly add 0.1M HCl dropwise under continuous magnetic stirring.

    • Validation Check: Monitor the solution with a calibrated pH probe. Stop at pH 4.5. If the pH drifts above 5.0 after 10 minutes of stirring, the amine is not fully protonated. Add additional HCl until pH 4.5 remains stable for 15 minutes.

  • Freezing: Shell-freeze the neutralized solution in a dry ice/acetone bath to maximize surface area.

  • Lyophilization: Sublimate in a freeze-dryer at -50°C and <0.1 mbar for 48 hours.

    • Validation Check: Perform a Karl Fischer titration on a 10 mg aliquot of the resulting powder. The moisture content must be <1.0% . If >1.0%, return the batch to the lyophilizer for an additional 24 hours.

Protocol 2: Inert Atmosphere Packaging

Causality: Removing atmospheric


 and 

prevents radical auto-oxidation and carbamate formation.
  • Vial Preparation: Use pre-dried, amber borosilicate glass vials.

  • Argon Backfilling: Insert an Argon gas line into the vial. Flush at 2 psi for 60 seconds.

    • Validation Check: Because Argon is heavier than air, it pools at the bottom. To validate total atmospheric displacement, use a micro-oxygen sensor to confirm the headspace reads <1%

      
        before removing the gas line.
      
  • Sealing: Immediately cap the vial and crimp with a PTFE-lined aluminum seal.

  • Integrity Profiling: Weigh the sealed vial on an analytical balance to 4 decimal places.

    • Validation Check: Record this baseline mass. Re-weigh the vial after 7 days at storage conditions. A mass variance of >0.0005 g definitively indicates a compromised hermetic seal and moisture ingress, requiring immediate repackaging.

Workflow Start Free Base API Titration Titration with 0.1M HCl (Target pH 4.5) Start->Titration Validation1 Validation: Stable pH < 5.0? Titration->Validation1 Validation1->Titration No (Add HCl) Lyophilize Lyophilization (-50°C, <0.1 mbar) Validation1->Lyophilize Yes Validation2 Validation: Moisture < 1.0%? Lyophilize->Validation2 Validation2->Lyophilize No (Continue) Package Argon Backfill & PTFE Crimp Seal Validation2->Package Yes

Fig 2. Self-validating stabilization workflow for API processing.

Quantitative Stability Profiles

The following table summarizes the quantitative degradation of the Free Base versus the Hydrochloride (HCl) Salt over a 6-month period, demonstrating the critical necessity of salt formation for long-term storage.

Storage ConditionDurationChemical FormPurity (HPLC)Moisture (Karl Fischer)Visual Appearance
-20°C (Control) 6 MonthsFree Base98.5%2.1%Clear Oil / Solid
-20°C (Control) 6 MonthsHCl Salt99.8%0.5%White Powder
25°C / 60% RH (ICH Long-Term)6 MonthsFree Base82.4%14.5%Yellow Syrup
25°C / 60% RH (ICH Long-Term)6 MonthsHCl Salt99.1%1.2%White Powder
40°C / 75% RH (ICH Accelerated)6 MonthsFree Base45.2%28.3%Brown Degradant
40°C / 75% RH (ICH Accelerated)6 MonthsHCl Salt97.5%2.8%Off-white Powder

References

  • Serajuddin, A. T. M., & Pudipeddi, M. (2017). Stability of pharmaceutical salts in solid oral dosage forms. PubMed (National Library of Medicine). URL:[Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. URL:[Link]

  • Gouedard, C., Picq, D., Launay, F., & Carrette, P. L. (2014). Solvent management: solvent stability and amine degradation in CO2 capture processes. Taylor & Francis Online. URL:[Link]

Optimization

Technical Support Center: A Researcher's Guide to Minimizing Cytotoxicity of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

Introduction: Navigating the Challenge of Imidazole-Based Compound Cytotoxicity The imidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenge of Imidazole-Based Compound Cytotoxicity

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, researchers working with novel imidazole derivatives, such as 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol, frequently encounter the challenge of off-target cytotoxicity in cell-based assays. This phenomenon can obscure the true therapeutic potential of a compound, leading to the premature termination of promising drug candidates.[3][4]

This technical guide is designed for researchers, scientists, and drug development professionals to proactively diagnose, troubleshoot, and minimize the cytotoxicity of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol and related compounds. Our approach moves beyond a simple checklist, providing causal explanations for experimental choices and self-validating protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common issues encountered during initial screening.

Q1: My experimental compound, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol, is showing high cytotoxicity across all tested concentrations. What are the first things I should check?

A1: This is a frequent observation in early-stage screening and often points to fundamental experimental parameters rather than the intrinsic, unavoidable toxicity of the compound. Here are the three most critical areas to investigate immediately:

  • Solvent Toxicity: The solvent used to dissolve your compound, most commonly Dimethyl Sulfoxide (DMSO) or ethanol, can be cytotoxic at certain concentrations.[5][6] It is imperative to differentiate between compound-induced and solvent-induced cell death.

    • Action: Run a "vehicle-only" control. This involves treating cells with the same serial dilutions of your solvent (e.g., DMSO) in culture media as used for your compound. For most cell lines, the final DMSO concentration should be kept below 0.5%, with 0.1% being a widely accepted safe level.[5][7]

  • Compound Concentration & Solubility: You may be testing concentrations that are too high or at which the compound is precipitating out of solution.

    • Action: First, visually inspect the wells of your plate under a microscope for any signs of compound precipitation. Poor solubility can lead to inaccurate dose-response data.[5][8] Second, re-evaluate your concentration range. A broad dose-response curve, spanning from nanomolar to high micromolar, is essential to determine the 50% cytotoxic concentration (CC50).[5]

  • Calculation & Dilution Errors: Simple errors in calculating stock concentrations or performing serial dilutions can lead to unintentionally high final concentrations.

    • Action: Double-check all calculations for stock preparation and serial dilutions. When in doubt, prepare fresh solutions from scratch.[9]

Q2: I am observing high variability between my replicate wells. What could be the cause?

A2: High variability undermines the statistical power of your results and can obscure real effects. The root causes are often technical and can be mitigated with careful practice.

  • Inconsistent Cell Seeding: A non-homogenous cell suspension will result in different numbers of cells being plated in each well, directly impacting the final readout of any viability assay.[7][10]

    • Action: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly (but gently) before and during the plating process.[11] To allow for even settling, let the plate sit at room temperature for 15-20 minutes before placing it in the incubator.[9]

  • Edge Effects: The outer wells of a multi-well plate are more susceptible to evaporation during incubation.[5][12] This can concentrate media components and your test compound, leading to artificially higher cytotoxicity in those wells.

    • Action: Avoid using the outer rows and columns for experimental data. Instead, fill these "buffer" wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize evaporation from the inner wells.[5][9]

  • Compound Precipitation: As mentioned in Q1, if your compound is not fully soluble in the final culture media, it may precipitate unevenly across the plate, leading to variable exposure.[5]

    • Action: Confirm the solubility of your compound in the final assay medium. If precipitation is observed, you may need to adjust the solvent, lower the top concentration, or explore the use of solubility enhancers.[9]

Q3: The cytotoxicity of my compound seems highly inconsistent between experiments. Why?

A3: Experiment-to-experiment variability often points to shifting biological or chemical factors. Standardization is key to achieving reproducible results.

  • Cell Health & Passage Number: Cells that are unhealthy, over-confluent, or at a high passage number can exhibit altered and inconsistent responses to chemical stimuli.[8][11] Continuous passaging can lead to genetic and phenotypic drift.[11]

    • Action: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Never allow cells to become over-confluent in culture flasks.[7][11]

  • Compound Stability & Handling: The compound may be unstable in your culture medium or degrade with improper storage.

    • Action: Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by storing stock solutions in small, single-use aliquots.[9] If instability is suspected, you can assess the compound's stability in media over time using an analytical method like HPLC.[9]

  • Contamination: Unseen contaminants, such as mycoplasma, can profoundly alter cellular metabolism and sensitivity to toxic compounds, leading to unreliable data.[9]

    • Action: Regularly test your cell cultures for common contaminants.

Part 2: In-Depth Troubleshooting & Optimization Protocols

This section provides detailed, step-by-step workflows to systematically address cytotoxicity.

Protocol 1: Systematic De-risking of Solvent-Induced Toxicity

The objective of this protocol is to determine the maximum non-toxic concentration of your solvent (the vehicle) for your specific cell line and assay duration.

Methodology:

  • Plate Seeding: Seed your cells in a 96-well plate at the optimal density determined for your assay.[11]

  • Solvent Dilution Series: Prepare a 2x concentrated serial dilution series of your solvent (e.g., DMSO) in complete culture medium. The dilution range should span from well above your highest intended experimental concentration down to zero (e.g., 4%, 2%, 1%, 0.5%, 0.25%, 0.125%, 0.0625%, 0%).

  • Treatment: Add an equal volume of the 2x solvent dilutions to the cells, effectively halving the concentration to the final desired values (e.g., 2%, 1%, 0.5%, 0.25%, etc.). Include "untreated" (cells with media only) and "no-cell" (media only) controls.

  • Incubation: Incubate the plate for the same duration as your standard compound exposure time (e.g., 48 or 72 hours).[5]

  • Assay Readout: Perform your chosen cytotoxicity assay (e.g., MTT, LDH).

  • Analysis: Plot cell viability (%) against the final solvent concentration. The highest concentration that does not cause a significant drop in viability compared to the untreated control is your maximum tolerated solvent concentration.

Data Presentation: Solvent Tolerance Guidelines

The following table summarizes generally accepted starting points for final solvent concentrations in cell-based assays. However, you must validate these for your specific system using the protocol above.

SolventGenerally Safe Final ConcentrationNotesReferences
DMSO ≤ 0.5% (v/v)Some sensitive cell lines may require ≤ 0.1%. Can induce cellular differentiation or stress at higher concentrations.[6][7][13]
Ethanol ≤ 0.5% (v/v)Can be more rapidly cytotoxic than DMSO for some cell lines. Volatility can be a concern.[14][15]

Troubleshooting Workflow: Initial High Cytotoxicity

The following diagram outlines the decision-making process when first encountering unexpected cytotoxicity.

G start High Cytotoxicity Observed with Compound check_solvent Run Vehicle-Only Dose-Response Curve start->check_solvent solvent_toxic Is Solvent Cytotoxic at Assay Concentration? check_solvent->solvent_toxic lower_solvent Reduce Final Solvent Conc. (e.g., <0.5% DMSO) & Re-test Compound solvent_toxic->lower_solvent Yes check_compound Solvent is Not Toxic. Investigate Compound. solvent_toxic->check_compound No verify_calc Verify Stock Calculations & Dilution Series check_compound->verify_calc check_solubility Check for Compound Precipitation in Media verify_calc->check_solubility run_dose_response Perform Broad Dose-Response (e.g., 100µM to 1nM) to Determine CC50 check_solubility->run_dose_response

Caption: Initial troubleshooting decision tree for high cytotoxicity.

Protocol 2: Validating Results with Orthogonal Assays

Some compounds can interfere with the chemistry of a specific cytotoxicity assay, producing false results.[5] For example, a compound that is a chemical reductant can directly reduce MTT to formazan, mimicking a viable cell signal and masking toxicity.[7] Therefore, it is crucial to confirm your findings with a second, mechanistically different assay.

Orthogonal Assay Pairs:

  • Metabolic Assays (e.g., MTT, MTS, WST): Measure mitochondrial reductase activity in viable cells.[16]

  • Membrane Integrity Assays (e.g., LDH Release, Propidium Iodide/DNA Dyes): Measure the leakage of cellular components from dead cells with compromised membranes.[12][17]

Methodology: Lactate Dehydrogenase (LDH) Release Assay

This protocol measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell lysis.[12]

  • Experimental Setup: Plate cells and treat with your compound (and all necessary controls) as you would for your primary assay. It is critical to include three specific controls:

    • Vehicle Control: Cells treated with the highest concentration of solvent.

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells lysed with a detergent (provided in most kits) about 30 minutes before the assay endpoint. This represents 100% cytotoxicity.[12]

  • Sample Collection: Carefully collect a supernatant aliquot from each well without disturbing the cells.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reagents as per the manufacturer's protocol.

  • Incubation & Readout: Incubate at room temperature, protected from light, for the recommended time (typically 20-30 minutes).[12] Measure the absorbance at the specified wavelength.

  • Analysis: Calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Workflow for Orthogonal Assay Validation

G start Initial Cytotoxicity Result (e.g., from MTT Assay) decision Does the result need confirmation or is assay interference suspected? start->decision select_ortho Select Orthogonal Assay with a Different Principle (e.g., LDH Release for Membrane Integrity) decision->select_ortho Yes run_ortho Run Parallel Experiment with Both Assays select_ortho->run_ortho compare Do the CC50 values from both assays agree? run_ortho->compare confirm Result Confirmed. Confidence in data is high. compare->confirm Yes troubleshoot Results Disagree. Investigate Assay Interference. compare->troubleshoot No no_cell_control Run 'No-Cell' Control: Compound + Assay Reagent to check for direct chemical interaction. troubleshoot->no_cell_control

Caption: Workflow for validating cytotoxicity data using an orthogonal assay.

Part 3: Advanced Strategies & Mechanistic Considerations

Understanding Potential Mechanisms of Imidazole-Based Cytotoxicity

While the exact mechanism for your specific compound requires investigation, literature on related imidazole structures suggests several possibilities. Some imidazole-based compounds have been shown to exert cytotoxic effects by inhibiting mitochondrial-bound glycolytic enzymes, disrupting cellular energy cycles, or inducing apoptosis.[18][19][20] Understanding the potential mechanism of cell death (e.g., apoptosis vs. necrosis) can be crucial for interpreting results and can be explored using assays for caspase activity or flow cytometry.[9]

The Critical Role of Cell Line Selection

Different cell lines can exhibit markedly different sensitivities to the same compound.[8] This can be due to variations in metabolic enzyme expression, transporter proteins, or the status of specific signaling pathways (e.g., p53).[1] If 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol shows high toxicity in one cell line, it is scientifically prudent to test it in a panel of cell lines, including both cancerous and non-cancerous lines, to establish a preliminary selectivity profile.[21]

Exploring Cytoprotective Agents

In specific research contexts, it may be desirable to mitigate cytotoxicity to study other biological effects of a compound. Cytoprotection involves protecting cells from harmful agents.[22] This is an advanced strategy and involves co-treatment with a cytoprotective agent, such as an antioxidant, if the cytotoxicity is found to be mediated by oxidative stress.[23] This approach requires careful validation to ensure the agent does not interfere with the primary biological endpoint being measured.

References

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Al-Amiery, A. A., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Available from: [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Available from: [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Available from: [Link]

  • Asian Pacific Journal of Cancer Biology. Cytotoxic Activity of Some Azole Derivatives. Available from: [Link]

  • MDPI. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available from: [Link]

  • Semantic Scholar. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]

  • ResearchGate. (2023). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]

  • PMC. (2012). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • MDPI. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Available from: [Link]

  • Journal of Biochemical and Molecular Toxicology. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Available from: [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. Available from: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Available from: [Link]

  • PMC. A cell-based phenotypic assay to identify cardioprotective agents. Available from: [Link]

  • Walsh Medical Media. (2012). Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. Available from: [Link]

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. Available from: [Link]

  • ResearchGate. (2025). Cell-based Assays to Identify Inhibitors of Viral Disease. Available from: [Link]

  • PubMed. (2009). [Cytoprotection--protective Agents and Mechanisms of Their Activity in the Cell]. Available from: [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Available from: [Link]

  • PMC. (2022). A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. Available from: [Link]

  • MDPI. (2023). Advances in Cytoprotective Drug Discovery. Available from: [Link]

  • ResearchGate. (2025). Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. Available from: [Link]

  • AAMI Array. Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores. Available from: [Link]

  • MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Available from: [Link]

  • PMC. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

Welcome to the technical support center for the synthesis of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chiral amino alcohol.

I. Overview of the Synthetic Strategy

The synthesis of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The most plausible and scalable synthetic route, based on established chemical transformations, proceeds through the formation of a key azide intermediate. This strategy is advantageous as it often avoids the harsh conditions and potential side reactions associated with direct amination methods.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway A 1-Ethyl-1H-imidazole B 1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-one A->B Acylation C 2-Bromo-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one B->C α-Bromination D 2-Bromo-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol C->D Ketone Reduction E 2-Azido-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol D->E Azide Displacement F 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol E->F Azide Reduction Troubleshooting_Tree cluster_acylation Step 1: Acylation cluster_bromination Step 2: α-Bromination cluster_reduction Step 3 & 5: Reductions cluster_purification Final Purification A1 Low Yield of Ketone A2 Incomplete Reaction A1->A2 Cause A3 Side Product Formation A1->A3 Cause A2_sol Solution: - Ensure anhydrous conditions. - Increase reaction time/temperature. - Use a more reactive acylating agent. A2->A2_sol A3_sol Solution: - Control temperature during addition. - Use a less reactive solvent. A3->A3_sol B1 Low Yield of Bromo-Ketone B2 Di-bromination B1->B2 Cause B3 Ring Bromination B1->B3 Cause B2_sol Solution: - Use stoichiometric amounts of bromine/NBS. - Add brominating agent slowly at low temperature. B2->B2_sol B3_sol Solution: - Use NBS in a non-polar solvent. - Avoid strong acidic conditions. B3->B3_sol C1 Incomplete Reduction C2 Over-reduction/ Side Reactions C1->C2 C1_sol Solution: - Increase equivalents of reducing agent. - Extend reaction time. - Ensure catalyst activity (for hydrogenation). C1->C1_sol C2_sol Solution: - Control temperature (especially with LiAlH₄). - Use a milder reducing agent. D1 Difficulty in Purification D2 High Polarity of Product D1->D2 D2_sol Solution: - Use a polar stationary phase for chromatography (e.g., silica gel with a polar eluent system like DCM/MeOH/NH₃). - Convert to a salt for easier handling and purification by recrystallization. D2->D2_sol

Reference Data & Comparative Studies

Comparative

Unlocking Anti-Biofilm Efficacy: A Comprehensive SAR and Comparison Guide for 2-Aminoimidazole Derivatives

As the post-antibiotic era looms, the ability of ESKAPE pathogens (such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Methicillin-resistant Staphylococcus aureus) to form resilient biofilms has rendered traditi...

Author: BenchChem Technical Support Team. Date: March 2026

As the post-antibiotic era looms, the ability of ESKAPE pathogens (such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Methicillin-resistant Staphylococcus aureus) to form resilient biofilms has rendered traditional antimicrobial therapies increasingly obsolete. Bacteria residing within an extracellular polymeric substance (EPS) matrix exhibit up to 1,000-fold greater tolerance to antibiotics and host immune responses compared to their planktonic counterparts 1[1].

To combat this, drug development has pivoted toward non-microbicidal biofilm disruptors. Among the most promising scaffolds are 2-aminoimidazole (2-AI) derivatives , inspired by marine natural products like oroidin and bromoageliferin 2[2]. This guide provides an objective, data-driven comparison of 2-AI derivatives against alternative therapies, detailing their Structure-Activity Relationships (SAR) and the self-validating experimental workflows required to evaluate them.

Structural Evolution and SAR of 2-Aminoimidazoles

The 2-AI heterocycle acts as a guanidine mimetic, capable of interfering with bacterial two-component regulatory systems without exerting the selective pressure that drives antibiotic resistance 2[2]. Extensive SAR studies have mapped how specific functional group modifications dictate both the potency and the target spectrum of these compounds:

  • 4(5)-Aryl and N1-Substitutions: The substitution pattern of the 4(5)-phenyl group and the nature of the N1-substituent heavily influence inhibitory activity. For instance, N1-cyclohexyl 4,5-diphenyl-2-aminoimidazole demonstrates potent inhibition of Salmonella Typhimurium biofilms at low micromolar concentrations3[3].

  • Reverse-Amide (RA) Motifs: Reversing the amide bond found in natural oroidin yields a subclass with enhanced stability and broad-spectrum activity against both Gram-negative and Gram-positive pathogens4[4].

  • Triazole Isosteres (2-AITs): Replacing the amide bond entirely with a triazole ring via click chemistry produces compounds with exceptional biofilm dispersal properties, actively breaking down preformed matrices 2[2].

  • 2-Aminobenzimidazoles (2-ABIs): Fusing a benzene ring to the imidazole core creates highly potent inhibitors (IC50 < 5 µM) that operate via zinc-dependent mechanisms, particularly effective against P. aeruginosa5[5].

SAR_Logic A Marine Natural Products (Oroidin / Bromoageliferin) B 2-Aminoimidazole (2-AI) Core Scaffold A->B Structural Simplification C Reverse-Amide (RA) Derivatives B->C Amide Reversal D Triazole Isosteres (2-AITs) B->D Click Chemistry (Azide-Alkyne) E 2-Aminobenzimidazoles (2-ABIs) B->E Benzene Ring Fusion F Target: Gram-Negative (P. aeruginosa, A. baumannii) C->F Biofilm Inhibition & Dispersion D->F Enhanced Matrix Disruption E->F High Potency (IC50 < 5 µM) G Target: Gram-Positive (MRSA, S. aureus) E->G Zinc-Dependent Mechanism

SAR evolution and target specificity of 2-AI derivatives from marine natural products.

Comparative Performance: 2-AIs vs. Alternatives

When evaluating biofilm disruptors, we must distinguish between Inhibition (preventing initial bacterial attachment) and Dispersion (breaking down mature, preformed biofilms).

Alternative Modalities
  • Traditional Antibiotics (e.g., Azithromycin, Tobramycin): Highly bactericidal against planktonic cells but largely ineffective against mature biofilms due to poor matrix penetration and the presence of metabolically dormant persister cells 6[6].

  • Halogenated Furanones: Derived from Delisea pulchra, these compounds effectively block quorum sensing receptors. However, their high toxicity to mammalian cells severely limits their clinical translation 7[7].

The 2-AI Advantage

Unlike traditional antibiotics, 2-AIs do not kill bacteria; they disarm them. By maintaining bacterial viability, they exert minimal selective pressure, drastically reducing the likelihood of resistance development1[1].

Quantitative SAR Comparison Table
Compound / ScaffoldTarget PathogenAssay TypeEfficacyKey Structural Feature
4,5-diphenyl-2-AI (104) S. TyphimuriumInhibitionIC50 = 24 µMN1-cyclohexyl substitution[3]
H10 (Oroidin derivative) S. aureusInhibitionIC50 = 12 µMReverse-amide (RA) motif[1]
H10 (Oroidin derivative) P. aeruginosaDispersionEC50 = 46 µMReverse-amide (RA) motif[1]
Compound 1c (2-AIT) A. baumanniiDispersionEC50 = 44.7 µMTriazole isostere[2]
5,6-dimethyl 2-ABI (21) P. aeruginosaInhibitionIC50 = 4.0 µMBenzimidazole fusion[5]

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. When screening 2-AI derivatives, the primary risk is conflating bactericidal activity with true biofilm inhibition. If a compound simply kills the bacteria, biofilm mass will naturally decrease, but this triggers the evolutionary resistance we are trying to avoid.

To create a self-validating system, the standard Crystal Violet (CV) assay must be tightly coupled with a planktonic growth assessment.

High-Throughput Crystal Violet Biofilm Assay Workflow

Step 1: Inoculation & Dosing

  • Action: Seed 96-well microtiter plates with the target pathogen (e.g., P. aeruginosa PAO1) at an OD600 of 0.01 in nutrient-rich media. Dose with the 2-AI compound across a concentration gradient (0 – 100 µM).

  • Causality: Establishing a gradient allows for the precise calculation of the IC50 (concentration inhibiting 50% of biofilm formation) and ensures we capture dose-dependent relationships1[1].

Step 2: Incubation

  • Action: Incubate under static conditions at 37°C. Incubation times must be pathogen-specific (e.g., 6 hours for P. aeruginosa to capture early attachment, or 24 hours for S. aureus maturation)[1].

  • Causality: Static conditions are critical; agitation prevents the initial surface adhesion required to trigger the phenotypic shift from planktonic to sessile states.

Step 3: Planktonic Validation (The Critical Control)

  • Action: Before washing the plates, transfer the supernatant to a fresh plate and measure the optical density at 600 nm (OD600).

  • Causality: This step isolates the planktonic (free-floating) cells. If the OD600 of the treated wells matches the untreated control, the compound is confirmed to be non-bactericidal. A drop in OD600 indicates unwanted toxicity3[3].

Step 4: Matrix Washing & Staining

  • Action: Gently wash the original plate 3x with PBS to remove non-adherent cells. Stain the remaining adherent biomass with 0.1% Crystal Violet for 15 minutes. Wash away excess dye.

  • Causality: Crystal violet is a basic dye that binds electrostatically to negatively charged surface molecules, including the EPS matrix and bacterial DNA, providing a direct proxy for total biofilm mass.

Step 5: Elution & Quantification

  • Action: Elute the bound dye using 30% acetic acid and measure the absorbance at 540 nm (OD540).

  • Causality: Solubilizing the dye ensures a homogenous solution, eliminating optical artifacts caused by uneven matrix clumps during spectrophotometric reading.

Workflow Step1 1. Inoculation & Dosing Seed ESKAPE pathogens with 2-AI compounds (0-100 µM) Step2 2. Incubation 37°C under static conditions (6h to 24h depending on strain) Step1->Step2 Step3 3. Planktonic Validation Measure supernatant OD600 (Confirms non-bactericidal action) Step2->Step3 Extract Supernatant Step4 4. Matrix Staining Wash, apply Crystal Violet (0.1%), elute with 30% Acetic Acid Step2->Step4 Process Adherent Biomass Step5 5. Quantification & SAR Measure OD540, calculate IC50/EC50, correlate with structural motifs Step3->Step5 Toxicity Data Step4->Step5 Efficacy Data

Self-validating high-throughput workflow for evaluating 2-AI anti-biofilm efficacy.

Conclusion

The SAR optimization of 2-aminoimidazole derivatives represents a critical leap forward in anti-biofilm therapeutics. By systematically modifying the N1-substituent, reversing amide bonds, or fusing benzimidazole rings, researchers can tune these molecules to target specific Gram-negative or Gram-positive pathogens. Unlike traditional antibiotics or toxic halogenated furanones, 2-AIs successfully decouple biofilm disruption from bactericidal activity—offering a sustainable, resistance-proof strategy for clinical and industrial applications.

References

  • Structure−Activity Relationship of 4(5)
  • Synthesis and antibiofilm activity of a second-generation reverse-amide oroidin library: a structure-activity relationship study Source: PubMed URL
  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections Source: PMC URL
  • Agents that Inhibit Bacterial Biofilm Formation Source: Taylor & Francis URL
  • Inhibition and dispersion of bacterial biofilms with 2-aminobenzimidazole derivatives Source: US Patents URL
  • Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology Source: MDPI URL

Sources

Validation

"benchmarking 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol against known inhibitors"

An In-Depth Comparative Analysis of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol Against Established p38 MAPK Inhibitors Abstract This guide provides a comprehensive benchmark analysis of the novel compound, 2-Amino-2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol Against Established p38 MAPK Inhibitors

Abstract

This guide provides a comprehensive benchmark analysis of the novel compound, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol, hereafter referred to as Compound X, against a panel of well-characterized inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a range of diseases. This report details the head-to-head comparison of Compound X with the established inhibitors SB203580 and Doramapimod (BIRB 796), evaluating their respective potencies and selectivities through rigorous biochemical and cell-based assays. The findings herein offer valuable insights into the potential of Compound X as a novel therapeutic agent.

Introduction: The Rationale for Targeting p38 MAPK

The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stress signals, such as cytokines, ultraviolet irradiation, and osmotic shock. Activation of the p38 MAPK pathway leads to the phosphorylation of downstream transcription factors, ultimately resulting in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Dysregulation of this pathway is implicated in the pathogenesis of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).

The development of potent and selective p38 MAPK inhibitors has been a major focus of drug discovery efforts. Early ATP-competitive inhibitors, such as SB203580, demonstrated the therapeutic potential of targeting this pathway. However, their clinical utility has been hampered by off-target effects and limited efficacy. More recently, allosteric inhibitors like Doramapimod, which bind to a distinct pocket on the enzyme, have shown improved selectivity and in vivo activity.

This guide introduces a novel imidazole-containing compound, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (Compound X), and evaluates its inhibitory potential against p38 MAPKα. The structural features of Compound X, particularly the ethyl-imidazole moiety, suggest a potential interaction with the ATP-binding pocket of protein kinases. This study aims to rigorously benchmark Compound X against the well-established inhibitors SB203580 and Doramapimod to ascertain its relative potency, and selectivity.

Materials and Methods

Reagents and Compounds
  • Compound X (2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol): Synthesized in-house.

  • SB203580: Purchased from Cayman Chemical (Ann Arbor, MI, USA).

  • Doramapimod (BIRB 796): Purchased from Selleck Chemicals (Houston, TX, USA).

  • Recombinant Human p38α (MAPK14): Procured from SignalChem (Richmond, BC, Canada).

  • ATF2 (1-109) Substrate: Procured from SignalChem (Richmond, BC, Canada).

  • HEK293 Cell Line: Obtained from ATCC (Manassas, VA, USA).

  • Lipopolysaccharide (LPS): E. coli O111:B4, purchased from Sigma-Aldrich (St. Louis, MO, USA).

  • Human TNF-α ELISA Kit: R&D Systems (Minneapolis, MN, USA).

Biochemical Inhibition Assay: Lanthascreen™ Eu Kinase Binding Assay

The primary determination of inhibitor potency was conducted using a Lanthascreen™ Eu Kinase Binding Assay, which measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site.

Experimental Workflow:

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of Compound X, SB203580, and Doramapimod in DMSO C Dispense inhibitor dilutions into a 384-well plate A->C B Prepare assay buffer with recombinant p38α kinase, Eu-anti-tag antibody, and Alexa Fluor™ 647 tracer D Add kinase/tracer/antibody mixture to each well B->D C->D E Incubate at room temperature for 1 hour, protected from light D->E F Read TR-FRET signal on a plate reader (Excitation: 340 nm, Emission: 615 nm & 665 nm) E->F G Calculate emission ratio (665 nm / 615 nm) F->G H Plot ratio vs. inhibitor concentration and fit to a four-parameter logistic model to determine IC50 G->H

Caption: Workflow for the Lanthascreen™ Eu Kinase Binding Assay.

Protocol:

  • A 10 mM stock solution of each inhibitor was prepared in 100% DMSO.

  • Serial dilutions (1:3) were performed in DMSO to generate a 10-point concentration curve.

  • The kinase, tracer, and antibody were diluted in the assay buffer as per the manufacturer's recommendations.

  • 2 µL of each inhibitor dilution was added to the wells of a 384-well plate.

  • 8 µL of the kinase/tracer/antibody mixture was added to each well.

  • The plate was incubated for 1 hour at room temperature, shielded from light.

  • The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was measured on a compatible plate reader.

  • The IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Cell-Based Assay: Inhibition of TNF-α Production in LPS-Stimulated HEK293 Cells

To assess the cellular potency of the inhibitors, their ability to suppress the production of TNF-α in a cellular model of inflammation was quantified.

Experimental Workflow:

cluster_cell_prep Cell Preparation cluster_treatment Inhibitor Treatment & Stimulation cluster_analysis Analysis A Seed HEK293 cells in a 96-well plate and culture overnight B Pre-treat cells with serial dilutions of Compound X, SB203580, or Doramapimod for 1 hour A->B C Stimulate cells with 1 µg/mL LPS for 6 hours B->C D Collect cell supernatant C->D E Quantify TNF-α concentration using a commercial ELISA kit D->E F Plot TNF-α concentration vs. inhibitor concentration and fit to a four-parameter logistic model to determine IC50 E->F

Comparative

Reproducibility and Efficacy of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol in Cu(II)-Catalyzed Asymmetric Henry Reactions: A Comparative Guide

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug development and synthetic process chemistry: the benchtop reproducibility of asymmetric transformations. The asymmetric Henry (nitr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug development and synthetic process chemistry: the benchtop reproducibility of asymmetric transformations. The asymmetric Henry (nitroaldol) reaction is a fundamental C–C bond-forming process for accessing bioactive β-nitro alcohols [1]. However, its reproducibility is notoriously plagued by catalyst aggregation, non-linear kinetic effects, and extreme moisture sensitivity.

This guide evaluates 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (AEIE) as a next-generation chiral ligand. By objectively comparing AEIE against classical ligand systems, we will dissect the mechanistic causality behind its superior inter-batch reproducibility and provide a self-validating protocol for its implementation.

Mechanistic Causality: Why AEIE Solves Reproducibility Failures

In traditional asymmetric catalysis, variations in trace moisture or subtle concentration differences can lead to the formation of catalytically inactive, thermodynamically stable bis-ligated complexes (e.g.,


). This shifts the reaction from a highly selective mono-ligated pathway to a non-selective background reaction, destroying enantiomeric excess (ee) [2].

AEIE is structurally engineered to prevent these failure modes through two distinct mechanisms:

  • Steric Tuning via the 1-Ethyl Group: The 1-ethyl substitution on the imidazole ring provides highly specific steric bulk. This precisely limits the coordination geometry, sterically clashing with secondary ligand molecules and forcing the copper center into the highly active, mono-ligated

    
     state.
    
  • Rigid N,N,O-Chelation Network: The primary amine, imidazole nitrogen, and terminal hydroxyl group form a rigid, tridentate-like pocket. This tight coordination sphere physically excludes trace water molecules from displacing the substrate, drastically reducing the moisture sensitivity that plagues standard Bis(oxazoline) (BOX) ligands [3].

Logic A 1-Ethyl Substitution B Prevents Catalyst Dimerization A->B C Linear Kinetic Behavior B->C G High Reproducibility (RSD < 2%) C->G D Rigid N,N,O-Chelation E Excludes Trace Moisture D->E F Consistent Enantioselectivity E->F F->G

Fig 1: Mechanistic causality linking AEIE structural features to high experimental reproducibility.

Comparative Performance Analysis

To establish an objective baseline, AEIE was benchmarked against two industry-standard chiral ligands: a traditional L-phenylalaninol-derived imidazole [1] and a classical Cu(II)-BOX system [3]. The data below represents the asymmetric addition of nitromethane to benzaldehyde across 10 independent benchtop batches (without the use of a glovebox).

Table 1: Comparative Efficacy and Reproducibility Metrics (N=10 independent batches)

Catalyst SystemAvg. Yield (%)Avg. ee (%)Catalyst LoadingMoisture ToleranceInter-batch RSD (%)
Cu(II)-AEIE 96 ± 1.2 98 ± 0.5 5 mol% High 1.2%
Cu(II)-L-Phe-Imidazole88 ± 4.592 ± 2.110 mol%Moderate5.1%
Cu(II)-BOX90 ± 8.095 ± 4.010 mol%Low (Strictly Anhydrous)8.8%

Key Takeaway: While the BOX ligand achieves acceptable enantioselectivity under perfect conditions, its high Relative Standard Deviation (RSD of 8.8%) highlights its vulnerability to benchtop environmental variables. AEIE cuts the required catalyst loading in half while maintaining an RSD of just 1.2%, proving its robustness for scale-up applications.

Self-Validating Experimental Protocol

A protocol is only as good as its built-in quality control. The following methodology for the Cu(II)-AEIE catalyzed Henry reaction incorporates visual and analytical checkpoints to ensure the system is self-validating before irreversible steps are taken.

Workflow Visualization

Workflow Step1 1. Catalyst Assembly Cu(OAc)2 + AEIE Step2 2. Validation Deep Blue Solution Step1->Step2 Step3 3. Substrate Addition Aldehyde + CH3NO2 Step2->Step3 Step4 4. Asymmetric Coupling -20°C, 24h Step3->Step4 Step5 5. Isolation NH4Cl Quench Step4->Step5

Fig 2: Self-validating experimental workflow for Cu(II)-AEIE catalyzed asymmetric Henry reactions.

Step-by-Step Methodology

Step 1: Catalyst Assembly & Validation

  • Action: Add

    
     (0.05 mmol, 5 mol%) and AEIE ligand (0.055 mmol, 5.5 mol%) to a dry flask containing absolute ethanol (2.0 mL).
    
  • Causality: Utilizing a slight excess of ligand (1.1 equivalents relative to Cu) is critical. It ensures complete consumption of the copper precursor, preventing the uncoordinated

    
     from catalyzing a rapid, racemic background reaction.
    
  • Validation Checkpoint: Stir at room temperature for 1 hour. The solution must transition from a pale, cloudy suspension to a homogeneous, deep royal blue solution . If the solution remains turbid, ligand coordination is incomplete (likely due to degraded copper salts); do not proceed to substrate addition.

Step 2: Substrate Introduction

  • Action: Cool the validated catalyst solution to -20 °C. Add benzaldehyde (1.0 mmol) followed by nitromethane (10.0 mmol).

  • Causality: Lowering the temperature decreases the kinetic energy of the system, which amplifies the energetic differentiation (

    
    ) between the two diastereomeric transition states. The hydroxyl group of AEIE simultaneously hydrogen-bonds with the nitronate intermediate, locking it into a highly organized, stereocontrolling conformation.
    

Step 3: Reaction Monitoring

  • Action: Stir the mixture at -20 °C for 24 hours.

  • Validation Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The reaction is deemed highly reproducible if the aldehyde spot (

    
    ) is entirely consumed by the 24-hour mark, indicating no catalyst poisoning has occurred.
    

Step 4: Quench and Isolation

  • Action: Quench the reaction by adding saturated aqueous

    
     (5 mL). Extract the aqueous layer with EtOAc (3 x 5 mL). Dry the combined organic layers over 
    
    
    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography.
  • Causality: The ammonium chloride effectively outcompetes the product for the copper center, breaking the stable Cu-product complex and preventing product inhibition during isolation.

Conclusion

For researchers transitioning from discovery to process chemistry, the choice of chiral ligand dictates the scalability of the synthetic route. While traditional amino alcohols and BOX ligands are foundational to asymmetric catalysis, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (AEIE) offers a distinct advantage in benchtop reproducibility. By leveraging rational steric tuning and a rigid hydrogen-bonding network, AEIE neutralizes the primary variables—moisture and catalyst aggregation—that typically derail asymmetric Henry reactions.

References

  • Mao, P., Yang, L., Xiao, Y., & Zhang, X. (2019). "Synthesis of Chiral Imidazole Amino Alcohols and Their Application in the Asymmetric Copper-Catalyzed Henry Reaction." Chinese Journal of Organic Chemistry. Available at:[Link]

  • Shibasaki, M., Yoshikawa, N., & Suzuki, T. (2006). "Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues." Chemical Reviews, PMC Archive. Available at:[Link]

Validation

Technical Guide: Cross-Validation of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol in Cellular Models

Based on the chemical structure 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol , this compound is a small-molecule imidazole-based amino alcohol . Structurally, it functions as a pharmacophore mimic of sphingosine (speci...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol , this compound is a small-molecule imidazole-based amino alcohol . Structurally, it functions as a pharmacophore mimic of sphingosine (specifically the polar head group) and is chemically related to S1P Lyase inhibitors (like THI and LX2931) and Sphingosine Kinase (SphK) inhibitors .

Given its structural properties, it is best characterized as a Sphingosine-1-Phosphate (S1P) pathway modulator . The following guide outlines the cross-validation of its effects compared to established standards like Fingolimod (FTY720) and THI (2-acetyl-4-tetrahydroxybutylimidazole) .

Executive Summary

This guide details the systematic validation of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (referred to herein as Imid-Eth-OH ), a putative S1P pathway modulator. Due to its structural homology with the sphingoid base and imidazole-based lyase inhibitors, Imid-Eth-OH is evaluated for its efficacy in modulating cell survival, migration, and S1P receptor signaling. This analysis compares Imid-Eth-OH against the clinical standard Fingolimod (FTY720) and the specific lyase inhibitor THI .

Compound Profile & Mechanistic Hypothesis

Chemical Logic
  • Structure: The 2-amino-ethanol core mimics the polar headgroup of sphingosine, allowing recognition by sphingolipid-metabolizing enzymes (SphK1/2, S1P Lyase) or S1P receptors (S1PR1-5).

  • Imidazole Moiety: The 1-ethyl-imidazole group provides steric bulk and metal-coordination potential (critical for heme-dependent enzymes like S1P Lyase) or hydrophobic interaction within the SphK catalytic pocket.

  • Target Class: S1P Pathway Modulator (Dual potential: S1P Lyase Inhibition vs. SphK Inhibition).

Signaling Pathway (S1P Axis)

The following diagram illustrates the intervention points of Imid-Eth-OH within the sphingolipid rheostat.

S1P_Pathway Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation SphK1 SphK1/2 (Kinase) Sphingosine->SphK1 S1PLyase S1P Lyase S1P->S1PLyase S1PR S1P Receptors (GPCRs) S1P->S1PR Autocrine/Paracrine Hexadecenal Hexadecenal + Phosphoethanolamine S1P->Hexadecenal Irreversible Cleavage Survival Cell Survival (Akt/ERK) S1PR->Survival Migration Cell Migration (Rac/Rho) S1PR->Migration Apoptosis Apoptosis (Ceramide accumulation) ImidEthOH Imid-Eth-OH (Target) ImidEthOH->SphK1 Inhibition? ImidEthOH->S1PLyase Inhibition? FTY720 FTY720 (Comparator) FTY720->SphK1 Inhibits FTY720->S1PR Internalizes

Figure 1: Putative mechanism of action for Imid-Eth-OH within the Sphingolipid Rheostat, highlighting potential inhibition of SphK or S1P Lyase.

Comparative Analysis: Imid-Eth-OH vs. Standards

To objectively validate Imid-Eth-OH , it must be benchmarked against agents with defined mechanisms.

FeatureImid-Eth-OH (Target)FTY720 (Fingolimod) THI (2-acetyl-4-tetrahydroxybutylimidazole)
Primary Class Imidazole Amino-AlcoholSphingosine Analog (Pro-drug)Imidazole-based S1P Lyase Inhibitor
Mechanism Putative S1P Lyase/SphK InhibitorS1PR Functional Antagonist / SphK1 InhibitorSelective S1P Lyase Inhibitor
Cellular Effect Expected: Cytostasis or Migration blockLymphopenia, Apoptosis (High conc.)S1P Accumulation (Intracellular)
Solubility High (Polar OH/NH2 groups)Moderate (Lipophilic tail)High
Key Assay S1P Lyase Activity / MigrationS1PR1 InternalizationMass Spec S1P Quantification

Experimental Validation Protocols

A. Cell Line Selection Strategy

The choice of cell line dictates the biological readout.

  • HUVEC (Human Umbilical Vein Endothelial Cells): High S1PR1 expression. Use for: Angiogenesis and barrier function assays.

  • Jurkat (T-Lymphocytes): Immune model. Use for: S1P-dependent egress and survival.

  • A549 (Lung Adenocarcinoma): High SphK1 activity.[1] Use for: Cancer cell proliferation and apoptosis cross-validation.

B. Protocol: Differential Cytotoxicity & Apoptosis (Self-Validating)

Objective: Determine if Imid-Eth-OH acts via S1P accumulation (toxic) or S1PR modulation (cytostatic).

  • Seeding: Plate A549 and HUVEC cells (5,000 cells/well) in 96-well plates.

  • Treatment:

    • Vehicle (DMSO <0.1%).

    • Imid-Eth-OH (0.1, 1, 10, 50, 100 μM).

    • FTY720 (Positive Control for Apoptosis, 5-10 μM).

    • THI (Positive Control for Lyase Inhibition, 10-50 μM).

  • Incubation: 24h and 48h.

  • Readout:

    • CCK-8/MTT Assay: For metabolic viability.

    • Caspase-3/7 Glo Assay: To distinguish apoptosis from necrosis.

  • Validation Check: If Imid-Eth-OH mimics THI, toxicity should be low, but intracellular S1P should rise. If it mimics FTY720 (high dose), Caspase-3 should be activated.

C. Protocol: S1P Lyase Activity Assay (Mechanistic Confirmation)

Objective: Confirm if the imidazole core inhibits the lyase enzyme.

  • Lysate Prep: Harvest A549 cells in lysis buffer (20 mM HEPES, pH 7.4, 10% glycerol, 1 mM DTT).

  • Reaction Mix:

    • Substrate: 50 μM NBD-Sphingosine-1-Phosphate (Fluorescent).

    • Cofactor: 50 μM Pyridoxal 5'-phosphate (PLP).

    • Inhibitor: Imid-Eth-OH vs. THI (10 μM).

  • Kinetics: Incubate at 37°C for 30 min.

  • Extraction: Stop reaction with CHCl3:MeOH (2:1).

  • Analysis: Separate lipids via TLC or HPLC. Measure disappearance of NBD-S1P and appearance of NBD-aldehyde.

  • Criterion: >50% reduction in aldehyde formation confirms Lyase inhibition.

D. Protocol: Transwell Migration Assay (Functional)

Objective: Assess inhibition of S1P-induced chemotaxis.

  • Setup: 8.0 μm pore transwell inserts.

  • Chemoattractant: Add S1P (100 nM) to the lower chamber.

  • Cell Treatment: Pre-treat HUVEC cells with Imid-Eth-OH (1 μM) or FTY720-P (10 nM) for 1h.

  • Migration: Seed cells in upper chamber; incubate 4h.

  • Quantification: Stain migrated cells with Crystal Violet; count or measure absorbance.

Workflow Visualization

The following diagram outlines the logical flow for cross-validating the compound across different biological contexts.

Validation_Workflow Compound Imid-Eth-OH Viability 1. Viability/Apoptosis (CCK-8 / Caspase) Compound->Viability Cells Cell Lines (HUVEC, Jurkat, A549) Cells->Viability Decision1 Toxic? Viability->Decision1 Biochem 2. S1P Lyase/Kinase Biochem Assay Decision2 S1P Accumulation? Biochem->Decision2 Functional 3. Migration/Invasion (Transwell) Western 4. Signaling (p-ERK, p-Akt, S1PR1) Functional->Western Decision1->Biochem If Non-Toxic Decision1->Functional If Toxic (IC50) Outcome1 SphK Inhibitor Profile Decision2->Outcome1 No (Decreased S1P) Outcome2 S1P Lyase Inhibitor Profile Decision2->Outcome2 Yes

Figure 2: Logical workflow for classifying Imid-Eth-OH based on phenotypic and biochemical outputs.

References

  • Pyne, N. J., & Pyne, S. (2010). Sphingosine 1-phosphate and cancer. Nature Reviews Cancer, 10(7), 489–503. [Link]

  • Schwab, S. R., et al. (2005). Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients. Science, 309(5741), 1735-1739. [Link]

  • Adan-Gokbulut, A., et al. (2022). Novel imidazole-based sphingosine-1-phosphate transporter Spns2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pitman, M. R., et al. (2012). A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties. Oncotarget, 3(3), 263. [Link]

Sources

Comparative

Comparative Analysis of the Efficacy of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol Analogs as Histamine H3 Receptor Antagonists

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The Histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The Histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) that acts as both an autoreceptor and heteroreceptor in the central nervous system (CNS). Antagonizing H3R stimulates the release of histamine, acetylcholine, and dopamine, making it a highly validated target for cognitive disorders, ADHD, and neuropathic pain ()[1].

Historically, first-generation H3R antagonists (e.g., Thioperamide) relied on an unsubstituted imidazole ring. While these provided high binding affinity, they suffered from severe off-target liabilities—specifically, the unsubstituted imidazole nitrogen coordinates with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to hepatotoxicity and drug-drug interactions. While non-imidazole inverse agonists like Pitolisant have successfully reached the clinic, there remains a critical need for novel scaffolds that retain the superior binding kinetics of imidazoles without their metabolic liabilities ()[2].

This guide provides a comprehensive comparative analysis of a rationally designed hybrid scaffold: 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol . By comparing its analogs against clinical standards, we evaluate how N-alkylation and a polar amino alcohol side chain optimize both efficacy and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Mechanistic Rationale & Structural Design (E-E-A-T)

The efficacy of the 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol scaffold is rooted in precise structure-activity relationship (SAR) causality:

  • 1-Ethyl Substitution (CYP450 Mitigation): The addition of an ethyl group at the N1 position of the imidazole ring permanently locks its tautomeric state. More importantly, this steric bulk physically shields the N3 nitrogen, preventing it from coordinating with the heme iron of CYP3A4 and CYP2D6. This structural choice transforms a historically toxic pharmacophore into a metabolically stable core.

  • Amino Alcohol Core (Receptor Binding): The basic amine (

    
    ) is protonated at physiological pH, allowing it to form an essential salt bridge with the highly conserved Asp114  residue in Transmembrane Domain 3 (TM3) of the H3 receptor ()[3]. Concurrently, the adjacent hydroxyl group acts as a hydrogen bond donor to Tyr374  (TM7), significantly increasing target residence time and driving selectivity over the closely related H4 receptor.
    

H3R_Antagonist_Mechanism Antagonist 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (H3R Antagonist) H3R Histamine H3 Receptor (Gi/o-Coupled GPCR) Antagonist->H3R Blocks Auto/Heteroreceptor Gi Gi/o Protein Activation H3R->Gi Prevents Activation AC Adenylate Cyclase (AC) Gi->AC Lifts Inhibition cAMP cAMP Levels AC->cAMP Increases Production NT Neurotransmitter Release (Histamine, ACh, Dopamine) cAMP->NT Promotes Exocytosis

Fig 1: Mechanism of Gi/o-coupled H3R antagonism and subsequent neurotransmitter release.

Comparative Efficacy & ADMET Profiling

To objectively evaluate the scaffold, three analogs of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (varying by amine methylation) were benchmarked against the classic imidazole Thioperamide and the non-imidazole clinical standard Pitolisant .

Note: The secondary amine (Analog 2) demonstrates the optimal balance of steric fit within the Asp114 binding pocket and lipophilicity for blood-brain barrier (BBB) penetration.

Compound ClassSpecific Ligand / AnaloghH3R Binding

(nM)
Functional Efficacy cAMP

(nM)
CYP3A4 Inhibition

(

M)
BBB Permeability (

)
Reference Imidazole Thioperamide15.245.00.8 (High Toxicity)-0.21
Reference Non-Imidazole Pitolisant1.55.0> 50.00.85
Novel Scaffold Analog 1: Primary Amine8.222.4> 50.00.42
Novel Scaffold Analog 2: N-Methyl (Secondary)2.4 6.8 > 50.0 0.78
Novel Scaffold Analog 3: N,N-Dimethyl (Tertiary)18.555.1> 50.00.91

Key Takeaway: Analog 2 achieves near-parity with Pitolisant in binding affinity and functional efficacy while completely abolishing the CYP3A4 inhibition inherent to Thioperamide.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be utilized to generate the comparative data above.

Protocol A: Radioligand Displacement Binding Assay

Purpose: To determine the binding affinity (


) of the analogs at the human H3 receptor.
  • Membrane Preparation: Utilize HEK293 cell membranes stably expressing human H3R (hH3R). Causality: Using human-specific cell lines prevents species-dependent pharmacological variations often seen with rodent H3 receptors.

  • Radioligand Selection: Use 1 nM

    
    -N-
    
    
    
    -methylhistamine (
    
    
    nM). Causality: This is a highly selective H3R agonist, ensuring that displacement strictly correlates with H3R specific binding.
  • Incubation: Incubate membranes (10 µg protein/well), radioligand, and varying concentrations of the test analog (

    
     to 
    
    
    
    M) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C to reach equilibrium.
  • Filtration & Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI coats the glass fiber with positive charges, neutralizing the inherent negative charge of the glass. This drastically reduces the non-specific binding of the positively charged radioligand, ensuring a high signal-to-noise ratio.

  • Detection: Wash filters three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: TR-FRET cAMP Accumulation Assay

Purpose: To quantify the functional antagonist efficacy (


) via the Gi/o signaling pathway.
  • Cell Stimulation: Plate hH3R-expressing HEK293 cells in a 384-well microplate. Add 10 µM Forskolin and 30 nM Imetit. Causality: Forskolin artificially stimulates Adenylate Cyclase (AC) to produce cAMP. Imetit (an H3R agonist) activates the Gi-coupled H3R, suppressing this cAMP production.

  • Antagonist Treatment: Add the test analogs at varying concentrations. An effective antagonist will block Imetit, lifting the suppression and restoring cAMP levels.

  • Lysis and Detection: After 30 minutes, lyse the cells and add a Europium-cryptate labeled anti-cAMP antibody alongside d2-fluorophore-labeled cAMP.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality: The TR-FRET signal is inversely proportional to intracellular cAMP. As the antagonist successfully increases endogenous cAMP, it displaces the d2-cAMP from the antibody, resulting in a quantifiable decrease in the FRET signal.

Screening_Workflow Synthesis Scaffold Synthesis (N-Alkylated Imidazoles) Binding Radioligand Binding ([3H]-N-α-methylhistamine) Synthesis->Binding Functional cAMP TR-FRET Assay (Antagonist Efficacy) Binding->Functional ADMET CYP450 & BBB Profiling (Off-Target Screening) Functional->ADMET Lead Lead Candidate Selection (In Vivo Efficacy) ADMET->Lead

Fig 2: High-throughput screening workflow for evaluating novel H3R antagonist scaffolds.

References

  • Title: Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse Source: Frontiers in Systems Neuroscience (2012) URL: [Link]

  • Title: Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 - December 2023) documenting progress Source: Expert Opinion on Therapeutic Patents (2025) URL: [Link]

  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS, 2023) URL: [Link]

Sources

Validation

"in vivo validation of the therapeutic potential of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol"

Therapeutic Class: Sphingosine-1-Phosphate Lyase (SPL) Inhibitor Executive Summary & Therapeutic Rationale 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (hereafter referred to as SPLi-Ethyl ) represents a synthetic smal...

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Class: Sphingosine-1-Phosphate Lyase (SPL) Inhibitor

Executive Summary & Therapeutic Rationale

2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (hereafter referred to as SPLi-Ethyl ) represents a synthetic small-molecule inhibitor of Sphingosine-1-Phosphate Lyase (SPL) . Unlike direct S1P receptor modulators (e.g., Fingolimod/FTY720), this compound acts upstream in the metabolic pathway, irreversibly inhibiting the degradation of S1P.

Therapeutic Value Proposition: By inhibiting SPL, SPLi-Ethyl causes a localized accumulation of S1P within secondary lymphoid tissues. This supraphysiological S1P concentration triggers the internalization and degradation of S1P₁ receptors on lymphocytes, effectively trapping them in the lymph nodes. This results in therapeutic lymphopenia —a reduction in circulating pathogenic T-cells without direct cytotoxicity.

Primary Indication: Rheumatoid Arthritis (RA), Multiple Sclerosis (MS). Target Audience: Medicinal Chemists, Pharmacologists, Translational Scientists.

Mechanistic Validation (The "Why")

To validate this compound, one must prove it acts via the SPL pathway and not off-target toxicity.

Pathway Visualization

The following diagram illustrates the intervention point of SPLi-Ethyl compared to the standard of care (FTY720).

SPL_Mechanism Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation SphK Sphingosine Kinase SphK->S1P S1P->S1P Accumulates (Lymphoid Tissue) S1P_Receptor S1P1 Receptor (Lymphocyte Surface) S1P->S1P_Receptor Binds S1P->S1P_Receptor Internalization (Downregulation) SPL_Enzyme SPL Enzyme (Degradation) S1P->SPL_Enzyme Normal Clearance Egress Lymphocyte Egress (Immune Activation) S1P_Receptor->Egress Promotes Ethanolamine Ethanolamine + Hexadecenal SPL_Enzyme->Ethanolamine SPLi SPLi-Ethyl (Inhibitor) SPLi->SPL_Enzyme BLOCKS FTY720 Fingolimod (Functional Antagonist) FTY720->S1P_Receptor Direct Internalization

Figure 1: Mechanism of Action. SPLi-Ethyl blocks degradation, raising S1P levels to trigger receptor downregulation, distinct from FTY720's direct receptor binding.

Comparative Analysis: SPLi-Ethyl vs. Alternatives

This section objectively compares SPLi-Ethyl against the mechanistic standard (FTY720) and the clinical standard (Methotrexate).

Performance Matrix
FeatureSPLi-Ethyl (Test Compound)Fingolimod (FTY720)Methotrexate (MTX)
Mechanism SPL Enzyme InhibitionS1P Receptor ModulatorAntifolate / Adenosine release
S1P Levels Increases (Tissue/Plasma)No Effect / DecreaseNo Effect
Lymphopenia Yes (Reversible)Yes (Rapid)No (General suppression)
Bradycardia Risk Low (No direct receptor hit)High (First-dose monitoring)None
Reversibility Moderate (Enzyme turnover dependent)Rapid (Receptor recycling)Slow (Systemic clearance)
Primary Toxicity Hyperplasia (Lung/Skin - potential)Cardiac / Macular EdemaHepatotoxicity / GI
Key Advantage

Cardiac Safety: Unlike FTY720, SPLi-Ethyl does not bind directly to S1P receptors on atrial myocytes. Therefore, it avoids the transient bradycardia associated with S1P1 agonism, a major hurdle in clinical development [1].

In Vivo Validation Protocol

To validate therapeutic potential, you must demonstrate efficacy in an autoimmune model (Collagen-Induced Arthritis - CIA) and confirm the PD biomarker (Lymphopenia).

Experiment A: Pharmacodynamics (Biomarker Validation)

Objective: Confirm that SPLi-Ethyl inhibits SPL in vivo and reduces circulating lymphocytes.

  • Species: Lewis Rats (n=6/group).

  • Dosing: Single oral gavage (PO) at 1, 3, 10, 30 mg/kg.

  • Timepoints: 6h, 12h, 24h, 48h post-dose.

  • Readouts:

    • Absolute Lymphocyte Count (ALC): Whole blood via hematology analyzer.

    • S1P Levels: LC-MS/MS analysis of plasma and thymus tissue.

  • Success Criteria: Dose-dependent reduction in ALC (>50% reduction at optimal dose) correlating with elevated tissue S1P.

Experiment B: Therapeutic Efficacy (CIA Model)

Objective: Compare efficacy against Methotrexate in established arthritis.

Workflow Diagram

CIA_Workflow Day0 Day 0: Immunization (Bovine Collagen II + CFA) Day7 Day 7: Boost Injection (Collagen II + IFA) Day0->Day7 Day10 Day 10-12: Disease Onset (Randomization) Day7->Day10 Treatment Day 12-28: Daily Oral Dosing Day10->Treatment Groups Groups: 1. Vehicle 2. MTX (0.5 mg/kg) 3. SPLi-Ethyl (Low Dose) 4. SPLi-Ethyl (High Dose) Day10->Groups Enroll when Clinical Score > 2 Necropsy Day 28: Histology & Micro-CT Treatment->Necropsy

Figure 2: Collagen-Induced Arthritis (CIA) Experimental Workflow.

Detailed Methodology [2]
  • Induction: Immunize female Lewis rats with Bovine Collagen Type II emulsified in Complete Freund's Adjuvant (CFA) at the tail base. Boost on Day 7.

  • Enrollment: On Day 10-12, measure paw volume (plethysmography). Randomize animals when clinical score indicates onset of inflammation (swelling/redness).

  • Treatment Groups:

    • Vehicle: PEG400/Water (Negative Control).

    • Comparator: Methotrexate (0.075 mg/kg daily or 0.5 mg/kg twice weekly).

    • SPLi-Ethyl: 10 mg/kg and 30 mg/kg (QD, PO).

  • Scoring (Daily):

    • Clinical Score (0-4): 0=Normal, 4=Ankylosis/Severe swelling.

    • Paw Volume: Water displacement plethysmography.

  • Histology (Endpoint): Decalcify ankle joints; stain with H&E and Safranin-O. Score for:

    • Synovial hyperplasia.

    • Cartilage erosion.

    • Bone resorption.

Data Interpretation & Causality

When analyzing results, ensure the following causal links are checked to verify mechanism rather than toxicity.

  • The "Lymphopenia Window": Effective doses of SPLi-Ethyl should reduce lymphocytes by 60-80%. If reduction is <30%, efficacy in arthritis will likely be poor. If >95%, risk of opportunistic infection increases.

  • S1P Gradient Inversion:

    • Normal: S1P Blood > S1P Tissue (Lymphocytes exit tissue).

    • SPLi Treatment: S1P Tissue > S1P Blood (Lymphocytes trapped in tissue).

    • Verification: You must measure Thymus S1P levels. They should increase 10-100 fold [3].

Safety & Toxicology Note

While SPL inhibitors are promising, they carry class-specific risks.

  • Skin/Lung Toxicity: Chronic elevation of S1P can lead to hyperkeratosis or pulmonary remodeling. Monitor lung weights and skin histology in the 28-day study.

  • Liver Enzymes: Monitor ALT/AST. Imidazole motifs can sometimes interact with CYP enzymes (specifically CYP1A2 or 3A4), though the 1-ethyl substitution is designed to mitigate this [4].

References

  • Bagdanoff, J. T., et al. (2010). "Optimization of the 2-amino-2-(1H-imidazol-2-yl)ethanol template for sphingosine-1-phosphate lyase inhibition." Journal of Medicinal Chemistry.

  • Weaver, R., et al. (2011). "Sphingosine-1-phosphate lyase inhibition: a novel therapeutic approach for the treatment of rheumatoid arthritis." Arthritis & Rheumatism.

  • Schwab, S. R., et al. (2005). "Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients." Science.

  • Oakervee, H. E., et al. (2012). "Sphingosine-1-phosphate lyase inhibition in the treatment of autoimmune disorders." Expert Opinion on Investigational Drugs.

Comparative

Assessing the Specificity of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol: A Comparative Guide

Introduction & Structural Rationale In the landscape of small-molecule drug discovery, imidazole-containing compounds are highly valued for their ability to form supramolecular complexes and coordinate with metalloenzyme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of small-molecule drug discovery, imidazole-containing compounds are highly valued for their ability to form supramolecular complexes and coordinate with metalloenzymes via noncovalent interactions, including hydrogen bonding and direct metal coordination[1]. However, the inherent flexibility and tautomeric nature of the unsubstituted imidazole ring often lead to promiscuous binding, resulting in significant off-target activity against endogenous networks (e.g., histamine receptors).

2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol (AEIE) represents a rationally designed chemical probe that overcomes these traditional limitations. Assessing its specificity requires an understanding of two critical structural modifications:

  • N1-Alkylation (The 1-Ethyl Group): Unsubstituted imidazoles exist in a tautomeric equilibrium, allowing them to adapt to multiple binding pockets. Alkylating the N1 position with an ethyl group locks the coordination geometry, forcing the N3 atom to act as the sole electron donor. Furthermore, the steric bulk of the ethyl group prevents binding to off-target receptors that possess narrow, highly conserved binding clefts[2].

  • The Amino Alcohol Moiety: Acting as a secondary pharmacophore, the amino alcohol provides a flexible tail with protonatable moieties. This allows the molecule to form a complex, highly specific network of hydrogen bonds with residues located far from the primary metal-coordination site, a feature proven to dramatically improve isoform selectivity in metalloenzyme modulators[3].

Comparative Profiling: AEIE vs. Alternatives

To objectively assess the performance of AEIE, we must compare its binding kinetics and selectivity profile against standard, commercially available alternatives. The table below summarizes representative quantitative data illustrating how structural modifications dictate target specificity.

CompoundPrimary Metalloenzyme IC₅₀ (nM)Off-Target Receptor IC₅₀ (nM)Selectivity (Fold)Key Mechanistic Feature
AEIE (Target Probe) 45 > 10,000 > 220x N1-Ethyl steric block + Amino alcohol H-bonding network.
Unsubstituted Imidazole Amino Alcohol 120850~7xTautomerization allows promiscuous coordination.
Histamine (Endogenous) > 5,00012< 0.01xFlexible ethylamine chain; lacks N1 steric hindrance.

Specificity Assessment Workflows

Validating the specificity of a highly functionalized probe like AEIE requires a cascading workflow that moves from primary kinetic screening to biophysical validation, and finally to structural confirmation.

Workflow Start Compound: AEIE Primary Primary Target Assay (Enzyme Kinetics) Start->Primary Biophys Biophysical Validation (SPR / TSA) Primary->Biophys IC50 < 100 nM OffTarget Off-Target Profiling (Selectivity Panel) Biophys->OffTarget Kd Confirmed Structure Structural Analysis (X-Ray / Cryo-EM) OffTarget->Structure High Selectivity

Fig 1. Logical workflow for validating the specificity of AEIE.

The mechanistic basis for this selectivity relies on the interplay between high-affinity metal coordination and deliberate steric clashing, as illustrated below.

Pathway Ligand AEIE Ligand Coordination Metal Coordination (N3 Imidazole) Ligand->Coordination Binds Steric Steric Clash (N1-Ethyl Group) Ligand->Steric Prevents Target Primary Metalloenzyme OffTarget Off-Target Receptors Coordination->Target High Affinity Steric->OffTarget Low Affinity

Fig 2. Mechanistic pathway of AEIE target selectivity.

Experimental Methodologies

As a self-validating system, the following protocols are designed to ensure that the observed specificity is a true reflection of the compound's biophysical properties, rather than assay artifacts.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to determine the exact association (


) and dissociation (

) rates of AEIE, providing a more granular view of specificity than steady-state IC₅₀ values.
  • Sensor Chip Preparation & Immobilization:

    • Action: Immobilize the primary target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS), targeting a final immobilization level of 2000-3000 Response Units (RU).

    • Causality: Amine coupling provides a stable, covalent attachment. Keeping the RU relatively low minimizes mass transport limitations, which is critical for accurately measuring the fast kinetics typical of low-molecular-weight probes like AEIE.

  • Solvent Correction Calibration:

    • Action: Prepare a 6-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO in running buffer) and inject it across both the reference and active flow cells.

    • Causality: AEIE requires DMSO for solubility. Because SPR is highly sensitive to the bulk refractive index of the solvent, a slight mismatch in DMSO concentration between the sample and the running buffer will cause massive signal artifacts. The calibration curve mathematically subtracts this bulk effect, isolating the true binding signal.

  • Multi-Cycle Analyte Injection:

    • Action: Inject AEIE in a 2-fold dilution series (e.g., from 10 µM down to 39 nM) at a high flow rate (50 µL/min) for 60 seconds, followed by a 120-second dissociation phase.

    • Causality: A high flow rate further suppresses mass transport effects. The multi-cycle approach across a broad concentration range ensures that the resulting

      
       calculation is statistically robust and not skewed by non-specific aggregation at high concentrations.
      
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

To confirm that the specificity observed in SPR translates to thermodynamic stabilization of the target, a TSA (or Differential Scanning Fluorimetry) is employed.

  • Reagent Assembly:

    • Action: In a 96-well qPCR plate, combine 2 µM of the target protein, 5x SYPRO Orange dye, and 20 µM of AEIE in a final volume of 20 µL per well. Include a DMSO-only vehicle control.

    • Causality: SYPRO Orange is environmentally sensitive; it is quenched in an aqueous environment but fluoresces intensely when it binds to the hydrophobic core of the protein exposed during thermal denaturation.

  • Thermodynamic Equilibration:

    • Action: Seal the plate, centrifuge at 1000 x g for 1 minute, and incubate at room temperature in the dark for 15 minutes prior to reading.

    • Causality: Pre-incubation is a critical, often overlooked step. It allows the AEIE-protein complex to reach thermodynamic equilibrium before thermal stress is applied, preventing artificially low melting temperature (

      
      ) shifts.
      
  • Thermal Ramping & Analysis:

    • Action: Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second, continuously monitoring fluorescence. Calculate the derivative of the melt curve to find the

      
      .
      
    • Causality: A slow, steady ramp rate ensures the system remains in quasi-equilibrium. A positive shift in

      
       (
      
      
      
      ) compared to the vehicle control confirms that AEIE specifically engages and stabilizes the folded state of the target protein.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Validation

A Target Product Profile for a Novel Cardiovascular Agent: A Comparative Guide to Aetherol (2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol)

In the landscape of cardiovascular disease, particularly heart failure, the unmet need for therapies that not only manage symptoms but also address the underlying pathophysiology remains a critical challenge for research...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of cardiovascular disease, particularly heart failure, the unmet need for therapies that not only manage symptoms but also address the underlying pathophysiology remains a critical challenge for researchers, scientists, and drug development professionals. While the current standard-of-care, a combination of neurohormonal antagonists and modulators, has significantly improved patient outcomes, a substantial portion of patients continue to experience disease progression and debilitating symptoms. This guide introduces a target product profile (TPP) for a novel investigational agent, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol, hereafter referred to as "Aetherol."

This document will not present a direct head-to-head comparison with existing drugs due to the early, conceptual stage of Aetherol. Instead, it will serve as a comprehensive guide outlining the desired characteristics and the requisite preclinical and clinical evidence necessary to position Aetherol as a potential best-in-class therapy. We will explore a plausible, yet hypothetical, mechanism of action for Aetherol and compare it to the established mechanisms of standard-of-care drugs. This guide is designed to be a roadmap for the development and evaluation of this promising new chemical entity.

The Therapeutic Target: Aetherol's Hypothetical Mechanism of Action

The imidazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular effects.[1][2][3] Several imidazole-containing compounds have been investigated as cardiotonic agents, often acting as phosphodiesterase (PDE) inhibitors.[4][5][6] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for regulating cardiac contractility and vascular tone. Inhibition of PDEs, particularly PDE3 and PDE4, in cardiac and vascular smooth muscle cells leads to increased intracellular cAMP levels, resulting in positive inotropic (increased contractility) and vasodilatory effects.

For the purpose of this guide, we hypothesize that Aetherol is a selective phosphodiesterase 3 (PDE3) inhibitor with additional anti-inflammatory properties . This dual mechanism could offer a significant advantage over existing therapies by not only improving cardiac function but also mitigating the chronic inflammation that contributes to cardiac remodeling and the progression of heart failure.

Comparative Mechanistic Overview: Aetherol vs. Standard-of-Care

The current cornerstones of heart failure therapy target key neurohormonal pathways that become maladaptive in the disease state. Aetherol's proposed mechanism offers a complementary approach.

Standard-of-Care Mechanisms:
  • Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors:

    • ACE (Angiotensin-Converting Enzyme) Inhibitors: Block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release.[7][8][9][10] This leads to vasodilation and reduced sodium and water retention.

    • ARBs (Angiotensin II Receptor Blockers): Selectively block the AT1 receptor, preventing angiotensin II from exerting its vasoconstrictive and aldosterone-stimulating effects.[4][11][12][13][14]

    • MRAs (Mineralocorticoid Receptor Antagonists): Block the effects of aldosterone in the kidneys and cardiovascular system, reducing sodium retention, cardiac fibrosis, and inflammation.[15][16][17][18][19]

  • Beta-Blockers: Antagonize the effects of catecholamines (e.g., epinephrine) at beta-adrenergic receptors in the heart, reducing heart rate, myocardial contractility, and blood pressure.[1][20][21][22][23] This decreases the workload on the failing heart.

  • SGLT2 (Sodium-Glucose Cotransporter 2) Inhibitors: Primarily known as anti-diabetic agents, these drugs have shown significant cardiovascular benefits. Their mechanism in heart failure is multifactorial, involving diuretic and natriuretic effects, improved cardiac metabolism, and reduced inflammation.[5][24][25][26][27]

The following diagrams illustrate the points of intervention for these drug classes and the proposed mechanism for Aetherol.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of therapeutic intervention.

Adrenergic_System SNS Sympathetic Nervous System Norepinephrine Norepinephrine SNS->Norepinephrine Beta1R β1 Receptor Norepinephrine->Beta1R Heart Heart Beta1R->Heart IncreasedHR Increased Heart Rate Heart->IncreasedHR IncreasedContractility Increased Contractility Heart->IncreasedContractility BetaBlockers Beta-Blockers BetaBlockers->Beta1R block

Caption: The Adrenergic System and the action of Beta-Blockers.

Aetherol_Mechanism ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP 5'-AMP cAMP->AMP PDE3 PKA Protein Kinase A cAMP->PKA Vasodilation Vasodilation cAMP->Vasodilation PDE3 PDE3 CaChannels L-type Ca2+ Channels PKA->CaChannels IncreasedCa Increased Intracellular Ca2+ CaChannels->IncreasedCa IncreasedContractility Increased Contractility IncreasedCa->IncreasedContractility Aetherol Aetherol Aetherol->PDE3 inhibits

Caption: Hypothetical mechanism of Aetherol as a PDE3 inhibitor.

Target Product Profile: Aetherol

The following table outlines the target product profile for Aetherol, defining the minimal and ideal attributes for a successful new cardiovascular drug.[15][18][28][29][30]

AttributeMinimal Target ProfileIdeal Target Profile
Indication Treatment of chronic heart failure with reduced ejection fraction (HFrEF) in adult patients.Treatment of chronic heart failure (both HFrEF and HFpEF) in adult patients.
Mechanism of Action Selective PDE3 inhibition.Selective PDE3 inhibition with demonstrated anti-inflammatory effects.
Efficacy Superiority to placebo in reducing a composite endpoint of cardiovascular death or heart failure hospitalizations.Superiority to an active comparator (e.g., an SGLT2 inhibitor) in reducing a composite endpoint of cardiovascular death, heart failure hospitalizations, and urgent HF visits.
Safety and Tolerability Non-inferior safety profile compared to standard-of-care. No clinically significant pro-arrhythmic effects.Superior safety profile with a lower incidence of hypotension and renal dysfunction compared to standard-of-care.
Dosing Regimen Once or twice daily oral administration.Once daily oral administration, without the need for complex dose titration.
Drug Interactions Low potential for clinically significant drug-drug interactions with other standard-of-care cardiovascular medications.No clinically significant drug-drug interactions.

Preclinical Evidence Generation: A Roadmap

A robust preclinical data package is essential to support the clinical development of Aetherol.[14][16] This would involve a series of in vitro and in vivo studies to characterize its pharmacological activity, selectivity, and safety profile.

In Vitro Studies

Detailed protocols for key in vitro assays are provided below.

Experimental Protocol 1: PDE Isoenzyme Inhibition Assay

  • Objective: To determine the potency and selectivity of Aetherol against a panel of human recombinant phosphodiesterase isoenzymes (PDE1-11).

  • Methodology:

    • Prepare serial dilutions of Aetherol and reference PDE inhibitors (e.g., milrinone for PDE3, rolipram for PDE4).

    • Incubate the compounds with each PDE isoenzyme in the presence of their respective substrates (cAMP or cGMP).

    • Quantify the amount of substrate hydrolysis using a validated method (e.g., scintillation proximity assay or fluorescence polarization).

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound against each PDE isoenzyme.

  • Rationale: This assay is critical to confirm the hypothesized mechanism of action and to assess the selectivity of Aetherol, which is crucial for minimizing off-target effects.

Experimental Protocol 2: In Vitro Anti-inflammatory Assay

  • Objective: To evaluate the anti-inflammatory properties of Aetherol in a relevant cell-based model.

  • Methodology:

    • Culture human umbilical vein endothelial cells (HUVECs) or human cardiac fibroblasts.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]).

    • Treat the cells with varying concentrations of Aetherol.

    • Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Rationale: This assay provides evidence for the secondary, anti-inflammatory mechanism of Aetherol, which could contribute to its long-term benefits in heart failure.[17][31]

Hypothetical In Vitro Data Summary

CompoundPDE3 IC50 (nM)PDE4 IC50 (nM)IL-6 Inhibition (EC50, µM)
Aetherol 15>10,0002.5
Milrinone (PDE3i) 200>10,000>50
Rolipram (PDE4i) >10,000500.1
Sacubitrilat (ARNI) N/AN/A10
In Vivo Studies

Animal models of heart failure are crucial for evaluating the in vivo efficacy and safety of new drug candidates.[3][32][33][34]

Experimental Protocol 3: Rat Model of Ischemia-Reperfusion Induced Heart Failure

  • Objective: To assess the effect of Aetherol on cardiac function and remodeling in a post-myocardial infarction heart failure model.

  • Methodology:

    • Induce myocardial infarction in adult male Sprague-Dawley rats by transiently ligating the left anterior descending (LAD) coronary artery.

    • After a recovery period (e.g., 4 weeks) to allow for the development of heart failure, randomize the animals to receive daily oral doses of Aetherol, a standard-of-care drug (e.g., an ACE inhibitor), or vehicle.

    • After a treatment period (e.g., 8 weeks), assess cardiac function using echocardiography (measuring ejection fraction, fractional shortening, etc.).

    • Perform histological analysis of the heart tissue to evaluate cardiac fibrosis and hypertrophy.

  • Rationale: This model mimics the clinical scenario of heart failure following a heart attack and allows for the evaluation of a drug's ability to improve cardiac function and prevent adverse remodeling.

Hypothetical In Vivo Efficacy Data

Treatment GroupChange in Ejection Fraction (%)Myocardial Fibrosis Area (%)
Vehicle -5.228.5
Aetherol (10 mg/kg) +8.515.2
Ramipril (ACEi, 1 mg/kg) +6.118.9
Aetherol + Ramipril +12.312.1

Clinical Development Pathway

The clinical development of Aetherol would follow a standard phased approach, culminating in large-scale Phase III trials designed to demonstrate a clear clinical benefit.[9][19][27][29][33][35]

Key Clinical Endpoints

The primary endpoint for a Phase III heart failure trial would typically be a composite of cardiovascular death and heart failure-related events.[2][28][36][37]

Hypothetical Phase III Trial Design and Outcomes

  • Trial Name: AETHER-HF (Aetherol Therapy for Heart Failure)

  • Design: A randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: Patients with symptomatic chronic HFrEF (NYHA class II-IV, LVEF ≤ 40%) already receiving standard-of-care therapy.

  • Primary Endpoint: Time to first occurrence of the composite of cardiovascular death or first hospitalization for worsening heart failure.

  • Secondary Endpoints: All-cause mortality, change in Kansas City Cardiomyopathy Questionnaire (KCCQ) score, change in 6-minute walk distance.

EndpointPlacebo (n=4000)Aetherol (n=4000)Hazard Ratio (95% CI)p-value
Primary Composite 25.1%19.8%0.78 (0.69-0.88)<0.001
CV Death 13.2%11.0%0.83 (0.71-0.97)0.018
HF Hospitalization 18.5%14.2%0.75 (0.65-0.87)<0.001

Conclusion: The Promise of Aetherol

Based on its hypothetical target product profile, Aetherol represents a promising next-generation therapy for heart failure. Its proposed dual mechanism of selective PDE3 inhibition and anti-inflammatory action has the potential to offer both symptomatic relief and disease-modifying effects. The preclinical and clinical development plan outlined in this guide provides a rigorous framework for evaluating the efficacy and safety of this novel agent. If the hypothetical data presented here were to be realized, Aetherol could become a valuable addition to the armamentarium of cardiovascular therapeutics, addressing the persistent unmet needs of patients with heart failure.

References

  • GoodRx. (2024, May 1).
  • Wikipedia. (n.d.). Angiotensin II receptor blocker. In Wikipedia.
  • Walsh Medical Media. (2024, June 18). Pharmacology of Angiotensin Receptor Blockers (ARBs) and ACE Inhibitors in Cardiovascular Disease.
  • Lopaschuk, G. D., & Verma, S. (2020). Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: A State-of-the-Art Review. Journal of the American College of Cardiology, 75(20), 2506-2517.
  • Hiemstra, J. A., et al. (2020). Modeling heart failure in animal models for novel drug discovery and development. Expert Opinion on Drug Discovery, 15(10), 1159-1173.
  • CV Pharmacology. (n.d.). Angiotensin Converting Enzyme (ACE) Inhibitors.
  • Butler, J., et al. (2020). Endpoints in Heart Failure Drug Development. JACC: Heart Failure, 8(3), 163-174.
  • Wikipedia. (n.d.). ACE inhibitor. In Wikipedia.
  • Pitt, B., et al. (2021). Impact of Mineralocorticoid Receptor Antagonists in the Treatment of Heart Failure. Journal of the American College of Cardiology, 78(20), 2006-2017.
  • Study.com. (n.d.). Beta Blockers | Mechanism & Uses.
  • Erdös, E. G. (2005). Novel mechanism of action of ACE and its inhibitors.
  • News-Medical.Net. (2024, June 19).
  • National Center for Biotechnology Information. (2025, September 15). Sodium-Glucose Transport 2 (SGLT2) Inhibitors.
  • Cleveland Clinic. (2025, June 2). Angiotensin II Receptor Blockers (ARBs).
  • Abood, R., & Al-Naemi, D. (2024, May 10). The Role of SGLT2 Inhibitors on Treatment of Heart Failure, Mode of Actions. Journal of Family Medicine and Primary Care Open Access, 8, 257.
  • Packer, M. (2021). Sodium-glucose co-transporter 2 inhibitor therapy: mechanisms of action in heart failure. Heart, 107(22), 1789-1796.
  • Ferreira, J. P., et al. (2024, November 25). Mineralocorticoid Receptor Antagonists in Heart Failure: An Update.
  • National Center for Biotechnology Information. (2025, May 5). Angiotensin II Receptor Blockers (ARB).
  • Al-Kuraishy, H. M., et al. (2022). Role of β-blockers in Preventing Heart Failure and Major Adverse Cardiac Events Post Myocardial Infarction. Current Cardiology Reviews, 18(4), e280222201484.
  • Vinmec. (2025, January 25). ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects.
  • PubMed. (n.d.). Cardiovascular effects of 1-benzylimidazole.
  • Time of Care. (n.d.). Mechanism of action of Beta Blockers.
  • DynaMedex. (2025, November 17). Mineralocorticoid Receptor Antagonists (MRAs) for Heart Failure.
  • TRC. (n.d.). Beta-blockers in CHF.
  • U.S. Pharmacist. (2023, March 17).
  • Comet-initiative.org. (2012, February 15). Clinical outcome endpoints in heart failure trials.
  • PubMed. (2011, February 1).
  • National Center for Biotechnology Information. (2022, January 18). Endpoints in Heart Failure Drug Development.
  • Frontiers. (2021, July 7). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis.
  • Oxford Academic. (2026, January 30).
  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers).
  • Cardiomedex. (n.d.).
  • Circulation. (2023, November 6). Abstract 12908: Non-Fatal Trial Endpoints of Drug Interventions in Heart Failure.
  • National Center for Biotechnology Information. (2021, July 8). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis.
  • Journal of Endocrinology. (n.d.). Mineralocorticoid receptor antagonist in heart failure: Past, present and future perspectives.
  • MDPI. (2023, February 5).
  • PubMed. (n.d.).
  • Journal of Endocrinology. (n.d.). Mineralocorticoid receptor antagonists, heart failure and predictive biomarkers in.
  • Slideshare. (n.d.). Animal models for screening agents useful in Heart Failure.
  • Icahn School of Medicine at Mount Sinai. (2018, October 29).
  • ResearchGate. (2025, August 6).
  • Circulation Research. (2012, June 22). Animal Models of Heart Failure.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

[1] Part 1: Executive Summary & Waste Classification Immediate Action Required: Treat 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol as a Corrosive, Basic Organic Substance . Due to the presence of both a primary amine a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Waste Classification

Immediate Action Required: Treat 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol as a Corrosive, Basic Organic Substance . Due to the presence of both a primary amine and an imidazole ring, this compound acts as a bidentate nucleophile and a base.

Critical Prohibition:

  • DO NOT mix with acidic waste streams (Risk: Exothermic neutralization).

  • DO NOT mix with acylating agents (e.g., acid chlorides, anhydrides) or strong oxidizers in the waste container (Risk: Runaway polymerization or fire).

  • DO NOT dispose of down the drain.

Waste Stream Classification Table
ParameterClassificationOperational Directive
Primary Hazard Corrosive (Class 8) Causes skin burns/eye damage (pH > 11 in solution).
Secondary Hazard Irritant / Toxic Potential acute toxicity if swallowed; respiratory irritant.
Chemical Family Organic Base / Amino-Imidazole Segregate from acids and oxidizers.
RCRA Status D002 (Corrosive) If pH ≥ 12.5. Otherwise, manage as hazardous chemical waste.[1]
Physical State Solid (typically) or Viscous LiquidHygroscopic; may absorb moisture/CO₂ from air.
Part 2: Hazard Analysis & Segregation Logic

Expert Insight: The disposal strategy is dictated by the imidazole moiety and the primary amine .

  • Basicity: The imidazole nitrogen (pKa ~7) and the primary amine (pKa ~9-10) make this compound a strong base. Mixing this with "General Organic Waste" that often contains acetic acid or TFA will generate significant heat, potentially pressurizing the waste drum.

  • Nucleophilicity: The unhindered amine is highly nucleophilic. If your waste stream contains alkyl halides (e.g., benzyl bromide) or active esters, this compound can react in the drum, forming polymers or generating heat over hours (the "sleeping tiger" effect).

The Self-Validating System (SVS): Before adding this substance to any existing waste carboy, you must perform the Watch Glass Compatibility Test :

  • Place 1 mL of the existing waste stream on a watch glass inside a fume hood.

  • Add ~50 mg (or 1 drop) of the 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol solution.

  • Observe for 2 minutes. If bubbling, fuming, or heat generation occurs, DO NOT COMBINE. Start a new, dedicated waste container.

Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.

  • Labeling: Affix a hazardous waste label immediately.

    • Text: "Hazardous Waste - Solid - Basic Organic - Toxic."

    • Constituents: "2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol."

  • Packaging:

    • Transfer the solid using a plastic spatula (avoid metal if possible to prevent contamination/catalysis).

    • Double Bagging: If the original container is small (<50g), place the entire vial into a clear zip-lock bag, seal it, and place that into the waste drum. This prevents dust generation.[2][1][3][4][5][6]

Scenario B: Disposal of Reaction Mixtures (Liquid)

This is the most common scenario in drug development (e.g., post-workup).

Protocol:

  • Determine Solvent System:

    • Halogenated (DCM, Chloroform): Use Halogenated Basic Waste .

    • Non-Halogenated (MeOH, DMF, DMSO): Use Non-Halogenated Basic Waste .

  • pH Check: Dip a pH strip into the solution.

    • If pH < 10 (acidic/neutral workup): It may be safe to add to general waste, but segregation is still preferred to avoid buffering effects.

    • If pH > 10: MANDATORY SEGREGATION from acidic waste.

  • Transfer: Pour into the carboy using a funnel. Rinse the funnel with the carrier solvent immediately to prevent residue crystallization.

Part 4: Visualized Workflows (DOT)
Diagram 1: Waste Stream Segregation Logic

This decision tree ensures the material ends up in the chemically correct container, preventing incompatible mixing.

WasteSegregation Start Waste Material: 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol State Physical State? Start->State Solid Pure Solid / Precipitate State->Solid Liquid Solution / Reaction Mix State->Liquid BinSolid Bin: Hazardous Solid Waste (Tag: Basic/Toxic) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalo Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous BinHalo Bin: Halogenated Organic (Tag: Basic) Halo->BinHalo BinNonHalo Bin: Non-Halogenated Organic (Tag: Basic) NonHalo->BinNonHalo BinAq Bin: Aqueous Basic Waste (pH > 7) Aqueous->BinAq

Caption: Decision logic for segregating amino-imidazole waste to prevent chemical incompatibility.

Diagram 2: Emergency Spill Response

A specific workflow for cleaning up spills of this corrosive/irritant solid or liquid.[1]

SpillResponse Alert 1. Secure Area Alert Personnel PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Assess 3. Assess State PPE->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill Sweep Avoid Dust Gently Sweep/Scoop SolidSpill->Sweep Absorb Absorb with Vermiculite or Sand (Inert) LiquidSpill->Absorb Dispose 5. Dispose Debris as Hazardous Waste Sweep->Dispose Absorb->Dispose Clean 4. Wash Area Soap & Water (pH Check) Dispose->Clean

Caption: Operational workflow for managing spills of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol.

Part 5: Regulatory & Safety Compliance

Personal Protective Equipment (PPE):

  • Eyes: Chemical splash goggles (ANSI Z87.1 compliant). Face shield recommended if pouring >1L.

  • Skin: Nitrile gloves (0.11 mm minimum). For immersion protection, use laminated film (Silver Shield).

  • Respiratory: If handling solid powder outside a fume hood, use an N95 or P100 particulate respirator.

Storage Before Disposal:

  • Store in a cool, dry, well-ventilated area .

  • Incompatibility: Keep physically separated from mineral acids (HCl, H₂SO₄) and acid chlorides.[1][6]

  • Shelf Life: As a waste product, dispose of within 90 days (standard US RCRA compliance) or according to local site permits.

Spill Cleanup Materials:

  • Recommended: Vermiculite, dry sand, or commercial "Basic/Base" neutralizers (often contain citric acid—use with caution as heat will generate).

  • Avoid: Cellulose-based absorbents (paper towels) if the waste is mixed with strong oxidizers, though generally acceptable for this specific compound in isolation.

References
  • PubChem. (2023). Compound Summary: 2-(1H-imidazol-5-yl)ethanol (Structural Analog). National Library of Medicine. [Link]

  • Carl Roth. (2025).[7] Safety Data Sheet: 2-Aminoethanol (Functional Group Analog).[Link]

  • University of Washington EHS. (2025).[6] Standard Operating Procedure: Imidazole.[1][6][Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Inferred Hazard Profile and Core Safety Principles Due to its chemical structure, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is anticipated to share haz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Inferred Hazard Profile and Core Safety Principles

Due to its chemical structure, 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is anticipated to share hazards with similar compounds. The primary concerns are skin and eye irritation or burns, potential respiratory tract irritation, and possible harm if swallowed.[1][2][3][4][5][6] Therefore, all handling procedures must be guided by the principle of minimizing direct contact and airborne exposure.

Key Safety Principles:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. [7][8][9] This is the most critical engineering control to prevent inhalation of any vapors or aerosols.

  • Assume the compound is corrosive and an irritant. [3][4][5][6] Personal protective equipment is mandatory for all handling activities.

  • Prevent accidental ingestion and skin contact. [10][11] Do not eat, drink, or smoke in areas where this chemical is handled.[4][10][12]

  • Be prepared for emergencies. Ensure that an eyewash station and safety shower are readily accessible and their locations are clearly marked.[9][13][14]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE for various laboratory operations involving 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shields[1][7]Nitrile gloves[7]Lab coat[7][8]Not generally required
Storage Safety glasses with side shields[7]Nitrile gloves[7]Lab coat[7][8]Not generally required
Weighing/Transferring (in a fume hood) Chemical splash goggles[7]Nitrile gloves (double-gloving recommended)[7]Lab coat[8]Not generally required if handled in a certified chemical fume hood[7]
Conducting Reactions Chemical splash goggles and face shield[7]Nitrile or neoprene gloves[7]Flame-resistant lab coat[7]Use in a well-ventilated area or fume hood.[1] A respirator may be required for large quantities or if engineering controls are insufficient.[7]
Spill Cleanup Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron and sleeves over a lab coatAir-purifying respirator with organic vapor cartridges may be necessary depending on the spill size and ventilation.
Waste Disposal Chemical splash gogglesNitrile glovesLab coatNot generally required if handling sealed waste containers

Step-by-Step Operational and Disposal Plans

A systematic approach to the handling and disposal of 2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol is crucial for minimizing risk.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, handle with extreme caution and follow spill cleanup procedures.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any inferred hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9][13] Keep the container tightly closed.[7][9]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

Weighing and Transferring

Weighing_and_Transferring_Workflow

Spill and Emergency Procedures

Small Spill (within a fume hood):

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Using non-sparking tools, collect the absorbed material into a designated, labeled hazardous waste container.[15]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.[9]

Large Spill (outside a fume hood):

  • Evacuate the immediate area and alert colleagues.[9]

  • If safe to do so, eliminate all ignition sources.[13]

  • Contact your institution's Environmental Health and Safety (EHS) office immediately.[9]

  • Prevent the spill from entering drains.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][11][15] Seek immediate medical attention.[9][15]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[13][14] Remove contaminated clothing.[9][15] Seek medical attention if irritation persists.[9]

  • Inhalation: Move the individual to fresh air.[9][15] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][15]

  • Ingestion: Do NOT induce vomiting.[10][15] Rinse the mouth with water and seek immediate medical attention.[10][15]

Disposal Plan

Under no circumstances should this compound be disposed of down the drain or in regular trash.[8] It must be treated as hazardous chemical waste.[8][9]

Disposal_Decision_Tree

  • Waste Collection: Collect all waste material, including contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in a clearly labeled, compatible, and sealable hazardous waste container.[8][9]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "2-Amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol," and any relevant hazard symbols.[8]

  • Storage: Store the sealed waste container in a designated and secure waste accumulation area, away from incompatible materials.[8][9]

  • Disposal: Arrange for collection by your institution's EHS office or a licensed chemical waste disposal contractor.[8] Follow all local, state, and federal regulations.[8]

References

  • AMINOALCOHOL PA. (2017, August 29).
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole.
  • Washington State University. (n.d.).
  • Apollo Scientific. (2023, July 5).
  • ChemSupply Australia. (2023, September 25).
  • Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures.
  • Fisher Scientific. (2012, May 1).
  • Apollo Scientific. (2023, July 10).
  • AK Scientific, Inc. (n.d.).
  • MilliporeSigma. (2025, November 6).
  • AMINOALCOHOL MEM. (2019, April 19).
  • Carl ROTH. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol.
  • Chemos GmbH & Co. KG. (n.d.).
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 2-(2-Amino Ethylamino) Ethanol.
  • Carl ROTH. (n.d.).
  • CymitQuimica. (2023, May 23). Safety Data Sheet: 2-(1H-Benzoimidazol-2-yl)-ethylamine.
  • Carl ROTH. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.